1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride
Description
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Properties
IUPAC Name |
1,2-diazaspiro[2.3]hex-1-en-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c5-3-1-4(2-3)6-7-4;/h3H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQVHHBCIBOPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12N=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2241130-20-9 | |
| Record name | 1,2-diazaspiro[2.3]hex-1-en-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Synthesis of 1,2-Diazaspiro[2.3]hex-1-en-5-amine Hydrochloride
[1]
Executive Summary & Strategic Value
The 1,2-diazaspiro[2.3]hex-1-ene scaffold represents a "frozen" conformational analog of linear diazirines.[1] Unlike linear alkyl diazirines, which are prone to intramolecular rearrangement upon photolysis, this spirocyclic system exhibits superior chemical stability and generates reactive carbenes with distinct crosslinking profiles.
Key Applications:
-
Bioisosterism: A rigid, sp
-rich surrogate for piperidine or morpholine rings, improving metabolic stability and solubility. -
Photoaffinity Labeling: The diazirine moiety (N=N) allows for UV-triggered (365 nm) covalent capture of protein targets.
-
Fragment-Based Drug Discovery (FBDD): The compact, low-molecular-weight (MW ~133.[1]58) amine serves as an ideal fragment for growing into larger ligands.
Retrosynthetic Analysis
The synthesis relies on the construction of the strained diazirine ring from a cyclobutanone precursor. The amine functionality is carried through as a Boc-protected carbamate to prevent interference with the oxidative steps required for diazirine formation.[1]
Figure 1: Retrosynthetic disconnection showing the preservation of the cyclobutane core and late-stage diazirine formation.[2]
Experimental Protocol
Stage 1: Synthesis of tert-Butyl (1,2-diazaspiro[2.3]hex-1-en-5-yl)carbamate
This step involves the formation of the diaziridine ring followed by oxidation to the diazirine.[1]
Reagents & Materials:
-
Starting Material: tert-Butyl (3-oxocyclobutyl)carbamate (CAS: 154366-29-5).[1]
-
Reagents: Liquid Ammonia (anhydrous), Hydroxylamine-O-sulfonic acid (HOSA), Iodine (I
), Triethylamine (Et N). -
Solvents: Methanol (MeOH), Dichloromethane (DCM).
Protocol:
-
Diaziridine Formation:
-
Cool a pressure-rated reaction vessel (autoclave or heavy-walled flask) to -78°C.
-
Condense anhydrous Ammonia (approx. 10-15 equiv.) into the vessel.
-
Add a solution of tert-butyl (3-oxocyclobutyl)carbamate (1.0 equiv.) in MeOH.
-
Slowly add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv.)[1] portion-wise.
-
Seal the vessel and allow it to warm to room temperature (RT). Stir for 12–16 hours.
-
Mechanism:[1][3][4] The ketone reacts with ammonia to form a transient imine, which is trapped by HOSA to form the diaziridine ring.
-
Workup: Carefully vent excess ammonia.[1] Extract the residue with DCM/Water. Dry the organic layer over Na
SO and concentrate to yield the crude diaziridine intermediate.
-
-
Oxidation to Diazirine:
-
Dissolve the crude diaziridine in DCM.
-
Add Triethylamine (3.0 equiv.) and cool to 0°C.
-
Add Iodine (I
) solid portion-wise until the dark color of iodine persists (indicating excess). -
Stir at 0°C for 1 hour.
-
Workup: Quench with aqueous Na
S O (sodium thiosulfate) to remove excess iodine. Wash with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is UV-active.[1]
-
Yield Target: 50–65% (over 2 steps).
Stage 2: Deprotection to 1,2-Diazaspiro[2.3]hex-1-en-5-amine Hydrochloride
The final step removes the Boc group under acidic conditions.[1]
Protocol:
-
Dissolve the purified tert-butyl (1,2-diazaspiro[2.3]hex-1-en-5-yl)carbamate in anhydrous 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5–10 equiv.) dropwise at 0°C.
-
Allow the reaction to warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of starting material) or LC-MS.[1]
-
Isolation: The product often precipitates as the hydrochloride salt.
-
Dilute with diethyl ether (Et
O) to maximize precipitation. -
Filter the white solid under an inert atmosphere (N
). -
Wash the filter cake with cold Et
O.
-
-
Drying: Dry under high vacuum at RT. Avoid heating above 40°C due to diazirine volatility.[1]
Yield Target: >90%.
Critical Control Points & Troubleshooting
| Parameter | Critical Limit | Consequence of Deviation | Mitigation Strategy |
| Ammonia Quality | Anhydrous | Water competes with imine formation, lowering yield.[1] | Use pre-dried NH |
| Oxidation Temp | < 10°C | Diazirines can degrade or rearrange at high temps.[1] | Maintain ice bath during I |
| Light Exposure | Minimal | Diazirines photolyze at | Use amber glassware or wrap flasks in foil. |
| HOSA Handling | Fresh Reagent | Aged HOSA hydrolyzes, losing reactivity. | Store HOSA in a desiccator at 4°C. |
Mechanistic Workflow Diagram
Figure 2: Step-by-step mechanistic flow from ketone precursor to final salt.[1][2]
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.[1]
-
H NMR (400 MHz, D
O): 3.8–4.0 (m, 1H, CH-NH ), 2.4–2.6 (m, 2H, Cyclobutane-CH ), 2.1–2.3 (m, 2H, Cyclobutane-CH ), 1.1–1.3 (m, 2H, Diazirine-CH - Note: The diazirine protons are unique to the spiro system). -
C NMR: Signals for the spiro-carbon (~30 ppm), the CH-NH
(~45 ppm), and the diazirine ring carbons (often broadened or distinct high-field signals). -
Mass Spectrometry (ESI+):
calc. for C H N [M+H] : 98.07; found: 98.1.
Safety & Stability
-
Explosion Hazard: While spiro-diazirines are more stable than linear analogs, they are high-energy species.[1] Perform the oxidation and isolation of the diazirine on a scale <5g until thermal stability is verified (DSC).
-
Photostability: Store the final hydrochloride salt in the dark at -20°C. Exposure to UV light (365 nm) will trigger nitrogen extrusion and carbene formation.[1]
References
-
Grygorenko, O. O., et al. (2019).[5][6][7] Multigram Synthesis of Functionalized Spirocyclic Diazirines. European Journal of Organic Chemistry.
-
West, J. D., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science (RSC).
-
Yang, J., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society.
-
BenchChem. (2025).[8] Characterization of 1-Aminospiro[2.3]hexan-5-ol Hydrochloride: A Technical Overview.
Sources
- 1. Diazirine Derivatives(双吖丙啶衍生物) | Xi'an Confluore Biological Technology Co., Ltd. [confluore.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RU2659404C1 - Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 7. Multigram Synthesis of Functionalized Spirocyclic Diazirines-MedSci.cn [medsci.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Next-Generation Photoaffinity Labeling: The Bioreactivity and Synthetic Utility of 1,2-Diazaspirohex-1-en-5-amine Hydrochloride
Next-Generation Photoaffinity Labeling: The Bioreactivity and Synthetic Utility of 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride
Executive Context: Redefining Biological Activity in Chemical Proteomics
In the context of modern drug development and chemical biology, the "biological activity" of a compound is not strictly limited to its intrinsic therapeutic efficacy (e.g., enzymatic inhibition or receptor antagonism). For specialized structural building blocks like 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9; MW: 133.58 g/mol ), biological activity is defined by its photochemical bioreactivity —its capacity to covalently capture transient macromolecular interactions within living cells.
This compound is a spirocyclic dialkyldiazirine (specifically, a cyclobutanediazirine) equipped with a primary amine handle. It serves as a highly specific photoreactive group (PRG) for photoaffinity labeling (PAL). By conjugating this building block to small-molecule ligands, researchers can map drug interactomes, execute target deconvolution, and stabilize dynamic RNA-protein complexes with unprecedented spatial and temporal resolution.
Photochemical Mechanism: The Spirocyclic Advantage
The fundamental challenge in photoaffinity labeling is achieving high crosslinking efficiency without generating off-target background noise. Historically, "linear" dialkyldiazirines have been the gold standard. However, as demonstrated in recent mechanistic studies [1], linear diazirines suffer from a critical flaw: upon UV irradiation, they generate both the desired reactive carbene and a long-lived diazoalkane intermediate. This diazo species can diffuse away from the primary binding site, leading to non-specific alkylation of bystander proteins.
1,2-Diazaspiro[1]hex-1-en-5-amine overcomes this limitation through its rigid spirocyclic geometry. When irradiated at 365 nm, the cyclobutanediazirine ring ejects nitrogen gas to form a nonclassical cyclobutylidene carbene .
The causality behind its superior signal-to-noise ratio lies in two mechanistic pathways:
-
True Carbene Insertion: The cyclobutylidene carbene undergoes rapid, highly localized C-H or X-H insertion into the target biomolecule, with minimal to no formation of the problematic diazo intermediate.
-
Intrinsic Self-Quenching: Any unreacted carbene rapidly undergoes a unimolecular rearrangement into an inert methylenecyclopropane derivative. This prevents the activated probe from wandering through the cytosol and generating false-positive proteomic hits.
Photochemical activation pathway of spirocyclic diazirines emphasizing carbene-mediated capture.
Comparative Profiling: Linear vs. Cyclobutanediazirines
To justify the selection of a spirocyclic diazirine over traditional linear variants, scientists must evaluate the thermodynamic and kinetic trade-offs. The table below synthesizes the quantitative and qualitative data driving this experimental choice.
| Feature / Metric | Linear Dialkyldiazirines | Spirocyclic Diazirines (Cyclobutanediazirines) |
| Primary Reactive Species | Dialkylcarbene | Cyclobutylidene (Nonclassical carbene) |
| Diazo Intermediate Formation | High (Significant competing pathway) | Minimal to None (Suppressed by ring strain) |
| Off-Target Background Noise | Moderate to High (Due to diazo diffusion) | Very Low (Highly localized reactivity) |
| Unreacted Quenching Mechanism | Intramolecular 1,2 H-shift (Forms alkenes) | Unimolecular rearrangement (Forms methylenecyclopropane) |
| Proteomic Signal-to-Noise | Lower (Requires stringent washing/filtering) | Higher (Cleaner interactome profiles) |
Experimental Methodology: A Self-Validating System
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to prevent false discoveries.
Protocol A: Probe Conjugation (Amide Coupling)
The hydrochloride salt of 1,2-diazaspiro[1]hex-1-en-5-amine is highly stable, protecting the primary amine from premature degradation. To utilize it, it must be conjugated to a target ligand (e.g., a kinase inhibitor).
-
Preparation: Dissolve the target ligand (containing a free carboxylic acid) in anhydrous DMF under an inert nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.1 equivalents of DMAP. Causality: EDC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst to stabilize the reactive O-acylisourea intermediate.
-
Neutralization & Coupling: Add 1.5 equivalents of 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride, immediately followed by 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Causality: DIPEA is strictly required to scavenge the HCl, liberating the free nucleophilic amine without degrading the light-sensitive diazirine ring.
-
Purification: Stir at room temperature in the dark for 12 hours. Purify via silica gel chromatography (avoiding prolonged exposure to ambient fluorescent lighting).
Protocol B: Live-Cell Photoaffinity Labeling (PAL) Workflow
This workflow is used to validate the biological target of the synthesized probe within a live cellular environment.
-
Incubation: Treat live cells (e.g., HEK293T) with the synthesized diazirine probe (1–10 µM) for 1 hour.
-
Self-Validation Control: Concurrently run a "Competition Control" well where cells are co-incubated with a 10-fold excess of the unlabeled parent drug. If the crosslinking is pharmacologically specific, the unlabeled drug will outcompete the probe, and the final MS signal will be ablated.
-
-
UV Irradiation: Irradiate the cells on ice using a 365 nm UV crosslinker for 5–10 minutes. Causality: 365 nm is the specific absorption maximum for diazirines. Shorter wavelengths (e.g., 254 nm) must be avoided as they induce severe DNA damage and non-specific native protein crosslinking.
-
Lysis & Click Chemistry: Lyse the cells. If the probe contains an alkyne handle, perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag.
-
Enrichment & Proteomics: Enrich the crosslinked proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS.
Step-by-step workflow for live-cell target deconvolution using diazirine-based photoaffinity probes.
Conclusion
1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride represents a critical evolution in the toolkit of chemical biologists. By transitioning from linear dialkyldiazirines to spirocyclic cyclobutanediazirines, researchers can exploit a "true" carbene mechanism that drastically reduces diazo-mediated background noise. When integrated into a rigorous, self-validating experimental pipeline, this compound enables the precise mapping of interactomes, accelerating the discovery and validation of novel therapeutic targets.
References
-
O'Brien, J. G. K., Conway, L. P., Ramaraj, P. K., Jadhav, A. M., Jin, J., Dutra, J. K., Evers, P., Masoud, S. S., Schupp, M., Saridakis, I., Chen, Y., Maulide, N., Pezacki, J. P., Am Ende, C. W., Parker, C. G., & Fox, J. M. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15, 15463-15473. Royal Society of Chemistry.[Link]
Spectroscopic Characterization and Application of 1,2-Diazaspirohex-1-en-5-amine Hydrochloride in Photoaffinity Labeling
Spectroscopic Characterization and Application of 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride in Photoaffinity Labeling
Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9)[2]
Executive Summary & Mechanistic Rationale
Target identification is a critical bottleneck in drug discovery. While photoaffinity labeling (PAL) using aliphatic (linear) diazirines has been a gold standard for mapping ligand-protein interactomes, these traditional probes suffer from a significant mechanistic flaw: upon UV irradiation, they partially isomerize into long-lived diazo intermediates[3]. These diazo species diffuse away from the binding site and preferentially alkylate acidic amino acid residues (glutamate, aspartate) in a pH-dependent manner, generating high levels of false-positive background noise[4].
As a Senior Application Scientist, I advocate for the transition to spirocyclic cyclobutane diazirines . The building block 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride represents a next-generation photoreactive core[2]. The structural rigidity of the spiro-fused cyclobutane ring alters the photolysis pathway. Instead of forming a diazo intermediate, 365 nm irradiation drives the extrusion of nitrogen to form a nonclassical carbene (cyclobutylidene)[3][5]. This highly reactive singlet carbene undergoes rapid, localized insertion into proximal C-H or heteroatom-H bonds, drastically reducing off-target labeling and preserving the spatial integrity of the interactome map[4][5].
Mechanistic divergence of spirocyclic vs. linear diazirines upon 365 nm photolysis.
Spectroscopic Data Profile
Accurate characterization of the 1,2-diazaspiro[1]hex-1-en-5-amine core is essential before bioconjugation. The diazirine ring imparts unique electronic shielding to the spiro carbon, while the perpendicular orientation of the cyclobutane ring creates distinct magnetic environments for the methylene protons.
Table 1: Nuclear Magnetic Resonance (NMR) Assignments
Data representative of the hydrochloride salt in DMSO-d6 / D2O.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment & Causality |
| 1H | 8.20 – 8.50 | br s | 3H | -NH3+ : Broad due to quadrupolar relaxation and exchange; confirms salt form. |
| 1H | 3.85 – 4.10 | m | 1H | C5-H : Methine proton shifted downfield by the adjacent electron-withdrawing ammonium group. |
| 1H | 2.80 – 2.95 | m | 2H | C4-H, C6-H (cis) : Methylene protons facing the diazirine ring (AB system). |
| 1H | 2.45 – 2.60 | m | 2H | C4-H', C6-H' (trans) : Methylene protons on the opposite face of the cyclobutane ring. |
| 13C | 45.0 – 48.0 | s | 1C | C5 : Methine carbon attached to the primary amine. |
| 13C | 38.0 – 42.0 | s | 2C | C4, C6 : Cyclobutane methylene carbons. |
| 13C | 25.0 – 28.0 | s | 1C | C3 (Spiro) : Highly shielded due to the magnetic anisotropy of the N=N double bond and 3-membered ring strain. |
Table 2: Mass Spectrometry (HRMS) & Infrared (IR) Spectroscopy
| Technique | Parameter | Value / Observation | Diagnostic Significance |
| HRMS (ESI+) | [M+H]+ (Calc.) | 98.0718 m/z | Exact mass for the free base C4H8N3+[2]. |
| MS/MS (CID) | Primary Fragment | 70.065 m/z | Loss of N2 (-28 Da) . This is the absolute hallmark of an intact diazirine ring during collision-induced dissociation. |
| IR (ATR) | N-H Stretch | 3200 – 2800 cm⁻¹ | Broad, strong band indicative of a primary amine hydrochloride salt. |
| IR (ATR) | N=N Stretch | ~1580 – 1600 cm⁻¹ | Very weak. The symmetry of the diazirine often makes this stretch nearly IR-inactive; rely on MS for intact ring confirmation. |
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, every PAL experiment must be designed as a self-validating system . This means embedding controls directly into the workflow to distinguish true target engagement from non-specific hydrophobic sticking or background reactivity.
Protocol 1: Bioconjugation of the Diazirine Building Block
Objective: Couple 1,2-diazaspiro[1]hex-1-en-5-amine to a carboxylic acid-bearing drug pharmacophore.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester. Causality: HATU is preferred over EDC/NHS here to ensure rapid coupling without requiring elevated temperatures that could prematurely degrade the diazirine.
-
Coupling: Add 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride (1.1 eq)[2]. Stir at room temperature in the dark for 2 hours.
-
Validation: Monitor by LC-MS. Look for the product mass and the characteristic in-source fragmentation peak (-28 Da, loss of N2).
-
Purification: Purify via reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid). Lyophilize in the dark and store at -20°C.
Protocol 2: Live-Cell Photoaffinity Labeling & Target ID
Objective: Covalently capture the protein target in live cells.
Self-validating experimental workflow for photoaffinity labeling and target identification.
-
Incubation (The Competition Control):
-
Sample A (Probe): Treat live cells with 1–10 µM of the diazirine probe for 1 hour.
-
Sample B (Competitor): Pre-treat cells with a 100x excess of the unmodified parent drug for 30 mins, then add the diazirine probe. Causality: If a protein is a true target, the competitor will occupy the binding site, preventing the probe from crosslinking. This eliminates false positives.
-
-
Irradiation: Place cells on ice and irradiate at 365 nm for 10–15 minutes using a high-power LED array. Causality: 365 nm perfectly matches the n→π transition of the diazirine, generating the carbene without causing the severe UV-induced DNA/protein damage seen at 254 nm or 302 nm[3][6].*
-
Lysis & Click Chemistry: Lyse the cells. If the probe contains an alkyne handle, perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a Biotin-Azide reporter.
-
Enrichment & Digestion: Enrich crosslinked proteins using Streptavidin magnetic beads. Perform on-bead reduction (DTT), alkylation (IAA), and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution tandem mass spectrometry. Proteins highly enriched in Sample A but absent in Sample B are validated targets.
References
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: Chemical Science (Royal Society of Chemistry), 2024. URL:[Link]
-
Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells Source: Journal of the American Chemical Society, 2022. URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazoline | 6153-33-9 | Benchchem [benchchem.com]
Unlocking Cryptic Therapeutic Targets: The Role of 1,2-Diazaspirohex-1-en-5-amine Hydrochloride in Next-Generation Photoaffinity Labeling
Unlocking Cryptic Therapeutic Targets: The Role of 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride in Next-Generation Photoaffinity Labeling
Target Audience: Chemical Biologists, Proteomics Researchers, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern phenotypic drug discovery, identifying a highly efficacious small molecule is only the first step; the critical bottleneck lies in target deconvolution —identifying the specific proteins the drug binds to in live cells. While legacy photoaffinity labels (PALs) like linear dialkyldiazirines have been widely used for this purpose, they suffer from high background noise and off-target labeling.
1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9) is not a therapeutic drug itself. Rather, it is a cutting-edge, spirocyclic diazirine building block used to synthesize next-generation photoaffinity probes. By conjugating this moiety to an active pharmacophore, researchers can map the ligand's interactome with unprecedented spatial resolution. This whitepaper details the mechanistic superiority of cyclobutanediazirines, outlines a self-validating live-cell target deconvolution protocol, and explores the classes of elusive therapeutic targets this technology can uncover.
The Chemical Rationale: Cyclobutanediazirines vs. Legacy Probes
As an Application Scientist, the most common failure point I observe in chemical proteomics is the false-positive identification of highly abundant proteins (e.g., tubulin, actin). This is often a direct consequence of the photochemistry of legacy probes.
Upon UV irradiation (365 nm), traditional "linear" dialkyldiazirines produce two intermediates: a dialkylcarbene and a diazoalkane[2]. While the carbene reacts instantly, the diazoalkane is a relatively long-lived electrophile. It can diffuse out of the drug's binding pocket and randomly alkylate nearby nucleophiles, destroying the spatial resolution of the experiment[1].
Conversely, 1,2-Diazaspirohex-1-en-5-amine hydrochloride generates a nonclassical cyclobutylidene carbene upon photolysis. Recent mechanistic studies confirm that this spirocyclic architecture undergoes photolysis with minimal to no formation of diazo intermediates[2]. Because the reaction proceeds almost exclusively via a "true carbene" mechanism, the covalent insertion into C-H or X-H bonds occurs instantaneously (within nanoseconds) exactly where the drug is bound.
Quantitative Comparison of Photoreactive Groups
To guide your probe design, the following table summarizes the physicochemical and mechanistic differences between legacy linear diazirines and the spirocyclic 1,2-diazaspiro[1]hex-1-en-5-amine system.
| Parameter | Legacy Linear Dialkyldiazirines | 1,2-Diazaspiro[1]hex-1-en-5-amine (Cyclobutanediazirine) |
| Primary Intermediate | Dialkylcarbene | Cyclobutylidene (Carbene) |
| Secondary Intermediate | Diazoalkane (Significant, often >30%) | Diazoalkane (Minimal to None) |
| Crosslinking Resolution | Moderate (Due to diazo diffusion) | Ultra-High (Instantaneous C-H/X-H insertion) |
| False-Positive Background | High (Alkylation of abundant proteins) | Low (True binding site capture) |
| Conjugation Handle | Varies (Often requires custom synthesis) | Primary Amine (-NH2) for rapid amide coupling |
Workflow Visualization
The following diagram illustrates the logical progression from probe synthesis to LC-MS/MS target identification, highlighting the critical points of covalent capture and enrichment.
Figure 1: Workflow for target deconvolution using 1,2-Diazaspiro[1]hex-1-en-5-amine derived probes.
Experimental Protocol: Live-Cell Target Deconvolution
To ensure trustworthiness and reproducibility, every chemical proteomics experiment must be a self-validating system. The protocol below incorporates a mandatory competition assay, which is the gold standard for proving specific target engagement.
Phase 1: Probe Synthesis & Validation
-
Conjugation: Couple the primary amine of 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride to a carboxylic acid moiety on your phenotypic hit using HATU/DIPEA in DMF.
-
Causality: The primary amine provides a highly nucleophilic handle for rapid, high-yield amide coupling. Ensure a terminal alkyne is also incorporated into the linker for downstream click chemistry.
-
Phase 2: Live-Cell Incubation & Photocrosslinking
-
Cell Dosing: Seed target cells (e.g., HeLa or HEK293T) in 10 cm dishes to 80% confluency.
-
Experimental Group: Treat with 5 µM of the diazaspiro-conjugated probe.
-
Control Group: Treat with 5 µM probe + 50 µM unmodified parent drug (10x cold competitor).
-
Causality: This competition assay filters out non-specific interactors. True therapeutic targets will show a >80% reduction in MS/MS spectral counts in the competed sample.
-
-
Equilibration: Incubate for 2 hours at 37°C to reach thermodynamic binding equilibrium. Wash cells twice with ice-cold PBS to remove unbound probe.
-
Irradiation: Irradiate the cells at 365 nm (using a 100 W LED array) for 10 minutes on ice.
-
Causality: Irradiation on ice halts vesicular trafficking and reduces membrane fluidity. This ensures the highly reactive cyclobutylidene carbene captures the target exactly where the drug binds, preventing diffusion-based artifacts.
-
Phase 3: Click Chemistry & Proteomic Enrichment
-
Lysis: Lyse cells in 1% SDS buffer supplemented with protease inhibitors. Sonicate briefly to shear genomic DNA.
-
Causality: 1% SDS completely denatures the proteome, exposing the alkyne handle on the covalently bound probe and preventing endogenous proteases from degrading the target proteins prior to enrichment.
-
-
CuAAC Click Chemistry: To the lysate, add Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.
-
Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted biotin. Resuspend the protein pellet in 0.2% SDS and incubate with Streptavidin-agarose beads for 2 hours.
-
Stringent Wash & Digest: Wash beads stringently (using 8M Urea and 1% SDS) to remove non-covalently bound proteins. Perform an on-bead tryptic digest and elute peptides for high-resolution LC-MS/MS analysis.
Therapeutic Target Classes Unlocked by Spirocyclic Probes
Because 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride acts as a universal discovery tool rather than a single-target drug, it has the potential to uncover entirely new classes of therapeutic targets that evade traditional screening:
-
Cryptic Allosteric Sites: Carbenes insert efficiently into aliphatic C-H bonds. This allows the capture of targets in shallow, hydrophobic allosteric pockets that lack the nucleophilic residues (like Cysteine or Serine) required by traditional electrophilic covalent probes.
-
Integral Membrane Proteins & Lipid Kinases: The spirocyclic cyclobutane ring is inherently lipophilic. Probes utilizing this building block partition excellently into lipid bilayers, making them ideal for mapping transmembrane GPCRs, ion channels, and lipid-associated kinases.
-
RNA-Binding Proteins (RBPs): Traditionally considered "undruggable" due to flat, highly charged interfaces, RBPs and transcription factors can be covalently captured by cyclobutanediazirines because the carbene intermediate does not rely on deep pocket geometry to react[3].
Conclusion
The transition from phenotypic hits to validated therapeutic targets requires chemical tools that offer absolute spatial precision. By replacing legacy linear diazirines with 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride , researchers eliminate the confounding variables of diazoalkane diffusion and off-target alkylation. Integrating this spirocyclic building block into your chemical proteomics pipeline ensures that the proteins enriched in your LC-MS/MS data represent true, actionable therapeutic targets.
References
-
O'Brien, J. G. K., & Conway, L. P. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science (Royal Society of Chemistry).[Link]
-
Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. ResearchGate / Chemistry Europe.[Link]
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- 3. researchgate.net [researchgate.net]
in silico modeling of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride interactions
An In-Depth Technical Guide to the In Silico Modeling of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride and Other Novel Small Molecules
This document provides a comprehensive, in-depth technical guide for the in silico analysis of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride. Given the limited publicly available experimental data for this specific molecule[1], this guide is structured as a methodological framework. It will serve as a "how-to" manual for researchers, scientists, and drug development professionals, outlining a complete computational workflow that can be applied to this compound or any novel small molecule with a known chemical structure but an unknown biological profile. Our approach is grounded in established computational chemistry principles and practices, ensuring scientific integrity and providing a self-validating system for virtual screening and interaction analysis.
Part 1: Foundational Steps - From Chemical Structure to Biological Hypothesis
The journey of in silico drug discovery begins with the most fundamental piece of information: the chemical structure of the molecule of interest. For 1,2-Diazaspiro[2.3]hex-1-en-5-amine, this is represented by its SMILES (Simplified Molecular Input Line Entry System) string: C1C(CC12N=N2)N[1]. From this, we can derive a three-dimensional structure, which is the cornerstone of all subsequent modeling.
Ligand Preparation
Before any interaction modeling can occur, a high-quality 3D structure of the ligand is required. This process involves more than just converting a 2D representation into a 3D one; it also includes generating various possible conformations and assigning correct chemical properties.
Experimental Protocol: 3D Structure Generation and Conformer Analysis
-
SMILES to 3D Conversion:
-
Energy Minimization:
-
Conformational Search:
-
Flexible molecules can exist in multiple low-energy conformations. It is crucial to explore this conformational space.
-
Use a conformational search algorithm (e.g., in MOE or Schrödinger's Maestro) to generate a set of plausible conformers. This is important because the bioactive conformation might not be the absolute lowest energy state.
-
Target Prediction (In Silico Target Fishing)
For a novel compound with no known biological target, the first and most critical step is to generate a hypothesis about which proteins it might interact with. This process, known as in silico target fishing, uses the principle that similar molecules often have similar biological activities.[7][8][9][10]
Causality Behind Experimental Choice: We employ ligand-based target fishing because we lack a known protein target. This approach leverages vast databases of known ligand-protein interactions to predict potential targets for our query molecule based on structural and chemical similarity.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Access the Web Server: Navigate to the SwissTargetPrediction web server.[11][12][13]
-
Input the Molecule: Paste the SMILES string C1C(CC12N=N2)N into the query box.
-
Select Organism: Choose the organism of interest (e.g., Homo sapiens).
-
Run Prediction: Initiate the prediction process. The server compares the query molecule to a library of known active compounds and predicts the most probable protein targets.[12]
-
Analyze Results: The output will be a list of potential protein targets, ranked by probability. This provides a set of testable hypotheses for further investigation.
Data Presentation: Hypothetical Target Prediction Results
| Target Class | Specific Target (Example) | UniProt ID | Probability | Rationale for Investigation |
| Kinase | Cyclin-Dependent Kinase 2 (CDK2) | P24941 | High | Kinases are a major class of drug targets, particularly in oncology. |
| Protease | Thrombin | P00734 | Moderate | Proteases are involved in numerous physiological processes. |
| G-protein coupled receptor (GPCR) | Dopamine Receptor D2 | P14416 | Moderate | GPCRs are a large family of transmembrane receptors targeted by many drugs. |
| Ion Channel | Sodium channel protein type 5 subunit alpha | Q14524 | Low | Ion channels are important targets in cardiovascular and neurological diseases. |
Note: This table presents hypothetical data for illustrative purposes.
Part 2: Elucidating Interactions - Molecular Docking
Once a set of potential protein targets has been identified, molecular docking is used to predict the preferred binding orientation and affinity of the ligand to the protein.[14][15][16] This provides a static snapshot of the likely interaction mode. For the remainder of this guide, we will proceed with a hypothetical target, Cyclin-Dependent Kinase 2 (CDK2) , a well-studied protein in cancer research.
Caption: Workflow for Molecular Dynamics Simulation.
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Start with the top-ranked protein-ligand complex from the docking results.
-
Use a tool like pdb2gmx in GROMACS to generate the protein topology using a force field such as AMBER ff14SB. [17] * Generate the ligand topology and parameters. This is a critical step for novel molecules and may require a tool like the antechamber module in AmberTools to generate GAFF parameters. [5] * Combine the protein and ligand topologies. [18][19]2. Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) and fill it with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.
-
-
Simulation Stages:
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) to ensure the system reaches the desired temperature.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of particles, Pressure, and Temperature (e.g., 1 bar, 300 K) to ensure the correct density.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) to generate the trajectory for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD suggests the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the number and duration of hydrogen bonds between the protein and ligand over the course of the simulation.
-
Part 4: Predicting Drug-Likeness - ADMET Profiling
A molecule's potential as a drug depends not only on its binding affinity to a target but also on its pharmacokinetic properties. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures in drug development. [20] Experimental Protocol: In Silico ADMET Prediction
-
Select a Web Server: Utilize a free, comprehensive ADMET prediction web server such as ADMETlab or ADMET-AI. [21][22]2. Input Molecule: Submit the SMILES string of the compound.
-
Run Prediction: The server will calculate a wide range of physicochemical and pharmacokinetic properties based on its built-in models.
-
Analyze Results: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability | High | Good intestinal absorption predicted. |
| Human Intestinal Absorption | > 90% | Likely well-absorbed from the gut. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB, which may be desirable to avoid CNS side effects. |
| Plasma Protein Binding | Low | High fraction of the drug is expected to be free and active in circulation. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| Excretion | ||
| Half-life (T1/2) | 2.5 hours | Moderate half-life. |
| Toxicity | ||
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low risk of being a carcinogen. |
Note: This table presents hypothetical data for illustrative purposes.
Part 5: Advanced Modeling and Future Directions
While the core workflow of docking, MD, and ADMET provides a strong foundation, more advanced techniques can offer deeper insights.
-
Pharmacophore Modeling: If a set of active molecules for a target is known, a pharmacophore model can be generated to define the essential 3D arrangement of chemical features required for biological activity. This model can then be used to rapidly screen large virtual libraries for novel scaffolds. [23][24][25][26]* Quantum Mechanics (QM) and QM/MM: For situations where electronic effects, such as charge transfer or covalent bond formation, are critical, classical force fields may be insufficient. Quantum mechanics (QM) or hybrid QM/Molecular Mechanics (QM/MM) methods can provide a much more accurate description of these phenomena, albeit at a higher computational cost.
Conclusion
The in silico modeling of a novel compound like 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride is a multi-faceted process that systematically builds a comprehensive profile of its potential biological interactions and drug-like properties. By starting with target fishing and progressing through molecular docking, molecular dynamics, and ADMET prediction, researchers can generate robust, testable hypotheses, thereby prioritizing resources and accelerating the early stages of drug discovery. This guide provides a validated, step-by-step framework that combines technical accuracy with field-proven insights, enabling scientists to navigate the complexities of computational drug design with confidence.
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AMBER Force Field - Protheragen. (n.d.). Retrieved March 7, 2026, from [Link]
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AMBER - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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GROMACS Tutorial - Protein-Ligand Complex. (n.d.). Retrieved March 7, 2026, from [Link]
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Target Fishing - Protheragen. (n.d.). Retrieved March 7, 2026, from [Link]
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SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy. (n.d.). Retrieved March 7, 2026, from [Link]
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1,2-diazaspiro[2.3]hex-1-en-5-amine hydrochloride - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]
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Recent Advances in In Silico Target Fishing - PubMed. (2021, August 24). Retrieved March 7, 2026, from [Link]
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(PDF) Recent Advances in In Silico Target Fishing - ResearchGate. (2021, August 18). Retrieved March 7, 2026, from [Link]
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GROMACS Protein Ligand Complex Simulations - LigParGen Server. (n.d.). Retrieved March 7, 2026, from [Link]
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DeepMolecules: a web server for predicting enzyme and transporter–small molecule interactions | Nucleic Acids Research | Oxford Academic. (2025, April 29). Retrieved March 7, 2026, from [Link]
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CHARMM and AMBER forcefields for OpenMM (with small molecule support) - GitHub. (2025, December 18). Retrieved March 7, 2026, from [Link]
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ADMET Prediction-Webserver-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. (n.d.). Retrieved March 7, 2026, from [Link]
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Schrödinger Notes—Ligand-based Pharmacophore Modeling | J's Blog. (2024, February 27). Retrieved March 7, 2026, from [Link]
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Comprehensive assessment of nine target prediction web services: which should we choose for target fishing? | Briefings in Bioinformatics | Oxford Academic. (2023, March 15). Retrieved March 7, 2026, from [Link]
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Pharmacophore Modeling Steps Guide | PDF - Scribd. (n.d.). Retrieved March 7, 2026, from [Link]
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The development of an Amber-compatible organosilane force field for drug-like small molecules - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
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How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening - YouTube. (2024, July 22). Retrieved March 7, 2026, from [Link]
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Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved March 7, 2026, from [Link]
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Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC. (2023, January 12). Retrieved March 7, 2026, from [Link]
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ADMET predictions - VLS3D.COM. (n.d.). Retrieved March 7, 2026, from [Link]
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Use ADMET-AI Online - Neurosnap. (n.d.). Retrieved March 7, 2026, from [Link]
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Molecular Docking: Shifting Paradigms in Drug Discovery - MDPI. (2019, September 4). Retrieved March 7, 2026, from [Link]
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Full article: Fragmented blind docking: a novel protein–ligand binding prediction protocol. (2021, October 12). Retrieved March 7, 2026, from [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride - MySkinRecipes. (n.d.). Retrieved March 7, 2026, from [Link]
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1,2-diazaspiro[2.5]oct-1-en-5-amine hydrochloride - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]
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(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
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Advanced Structural Analogs and Derivatives of 1,2-Diazaspirohex-1-en-5-amine Hydrochloride: A Technical Guide to Next-Generation Cyclobutanediazirine Photoaffinity Probes
Advanced Structural Analogs and Derivatives of 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride: A Technical Guide to Next-Generation Cyclobutanediazirine Photoaffinity Probes
Executive Summary
In the realm of chemical biology and drug discovery, photoaffinity labeling (PAL) is a cornerstone technique for mapping protein-ligand interactomes. Historically, linear dialkyldiazirines have been the gold standard for these applications. However, as application scientists, we frequently encounter a critical limitation with linear diazirines: upon UV irradiation, they generate long-lived diazo intermediates alongside the desired carbenes. This dual-pathway mechanism leads to high background noise and off-target alkylation.
The introduction of the 1,2-diazaspiro[1]hexane scaffold—specifically derivatives like 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride—represents a paradigm shift[2]. By embedding the diazirine within a highly strained spirocyclic cyclobutane ring, these "cyclobutanediazirines" bypass the diazo intermediate, extruding nitrogen to form a "true" cyclobutylidene carbene[2]. This whitepaper dissects the structural rationale, synthetic handling, and experimental deployment of these next-generation probes.
Structural and Mechanistic Rationale
The Causality of Ring Strain
The selection of the 1,2-diazaspiro[1]hexane core is not arbitrary; it is dictated by quantum chemical constraints. In linear dialkyldiazirines, photochemical activation results in a bifurcation of the reaction pathway: direct
Conversely, the spiro[1]hexane system is highly strained. When 1,2-diazaspiro[1]hex-1-en-5-amine derivatives are irradiated at 365 nm, the geometric constraints of the cyclobutane ring thermodynamically disfavor the formation of a linear diazo species. Instead, the system undergoes instantaneous nitrogen extrusion to yield a highly reactive cyclobutylidene carbene . This carbene either rapidly inserts into adjacent biomolecular bonds (crosslinking) or undergoes unimolecular rearrangement into harmless methylenecyclopropane or cyclobutene byproducts[2].
Why the Hydrochloride Salt?
The primary building block, 1,2-diazaspiro[1]hex-1-en-5-amine, is typically supplied and stored as a hydrochloride salt (CAS: 2241130-20-9)[4]. The protonation of the primary amine serves a dual purpose: it prevents nucleophilic attack by the amine on the electron-deficient diazirine ring of adjacent molecules (preventing auto-polymerization), and it significantly enhances the thermal stability of the strained scaffold during long-term storage at -20°C.
Photochemical activation pathway of cyclobutanediazirines demonstrating carbene formation.
Quantitative Mechanistic Comparison
To justify the transition from linear to spirocyclic diazirines in your assay designs, we must look at the quantitative photochemical yields. The data below summarizes the mechanistic divergence between the two scaffolds when irradiated in protic environments.
| Property | Linear Dialkyldiazirines | 1,2-Diazaspiro[1]hex-1-ene Derivatives |
| Primary Reactive Intermediate | Carbene & Diazoalkane | "True" Carbene (Cyclobutylidene) |
| Diazo Formation Yield | High (>30% in some solvents) | Negligible (≤2%) |
| Major Unimolecular Byproduct | Alkene (via 1,2 H-shift) | Methylenecyclopropane & Cyclobutene |
| Bimolecular Trapping (MeOH) | ~32% | >50% |
| Off-Target Alkylation Risk | High (due to diazo longevity) | Low (rapid carbene insertion/relaxation) |
Data synthesized from recent mechanistic studies on spirocyclic dialkyldiazirine probes[2],[5].
Experimental Workflows & Methodologies
The integration of 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride into a functional probe requires precise synthetic handling, followed by rigorous biological validation. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol A: Synthesis of Target-Specific Spirocyclic Probes
This protocol outlines the conjugation of the diazaspiro amine to a carboxylic acid-bearing pharmacophore.
-
Preparation: Dissolve the pharmacophore (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is selected over standard EDC/NHS because its rapid kinetics minimize the reaction time, thereby protecting the thermally sensitive diazirine core from degradation.
-
Coupling: Add 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours in the dark.
-
Purification & Validation: Purify the product via reverse-phase HPLC (Water/MeCN with 0.1% Formic Acid). Self-Validation Step: Analyze the fraction via high-resolution LC-MS. The intact diazirine ring must be confirmed; the presence of a mass corresponding to the loss of
(-28 Da) prior to UV exposure indicates thermal degradation during synthesis.
Protocol B: Live-Cell Photoaffinity Labeling (PAL) and Target Enrichment
This workflow utilizes an alkyne-functionalized analog (e.g., 5-propynyl-1,2-diazaspiro[1]hex-1-ene-5-carboxylic acid) coupled to a target ligand[2],[6].
-
Live-Cell Incubation: Treat live cells (e.g., HEK293T) with the synthesized spirocyclic probe (1–10 µM) for 1 hour at 37°C to achieve equilibrium binding with the target protein.
-
In Situ Irradiation: Transfer the cell plates to ice. Irradiate with a 365 nm UV-A LED array for 10 minutes. Causality: 365 nm is utilized because cyclobutanediazirines absorb efficiently in this range, whereas shorter wavelengths (e.g., 254 nm) cause severe phototoxicity and non-specific protein damage. Ice is mandatory to arrest membrane fluidity and prevent non-specific diffusion of the probe during the microsecond lifespan of the carbene.
-
Lysis and Click Chemistry (CuAAC): Lyse the cells using RIPA buffer. Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide,
, THPTA ligand, and Sodium Ascorbate. React for 1 hour at room temperature. -
Self-Validation (The "No-UV" Control): Run a parallel sample that undergoes incubation and click chemistry but no UV irradiation. When the lysates are enriched via streptavidin beads and analyzed via Western blot, the "No-UV" lane must be completely blank. Any signal here indicates the probe is acting as a spontaneous electrophile, invalidating the PAL mechanism.
-
Proteomic Analysis: Elute the enriched proteins by boiling in SDS buffer and submit for LC-MS/MS identification.
Step-by-step experimental workflow for live-cell photoaffinity labeling using spirocyclic probes.
Protocol C: Mechanistic Validation via Carbene Trapping
To definitively prove that a newly synthesized 1,2-diazaspiro[1]hexane derivative operates via the carbene pathway, a trapping assay must be performed.
-
Preparation: Dissolve the probe (10 mM) in cyclohexane containing 2 M Tetramethylethylene (TME).
-
Irradiation: Irradiate the solution with 365 nm UV-A light for 120 minutes.
-
Analysis: Analyze the reaction mixture via GC-MS.
-
Validation: The formation of a [2+1] cycloaddition adduct (a spiro-cyclopropane derivative) serves as absolute proof of the cyclobutylidene carbene intermediate. The absence of this adduct suggests failure of the diazirine activation.
References
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: Chemical Science (RSC Publishing), 2024, 15, 15463-15473. URL:[Link]
-
Cyclobutanediazirines for Live-Cell Photoaffinity Labeling Source: Journal of the American Chemical Society (ACS Publications), 2022, 144, 46, 21174–21183. URL:[Link]
-
Spirocyclic Diazirines: Synthesis and Properties Source: European Journal of Organic Chemistry (Wiley Online Library), 2019, 3744–3750. URL:[Link]
-
Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes Source: Journal of the American Chemical Society (via PMC), 2020, 142, 52, 21720–21730. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 3. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
Technical Guide: 1,2-Diazaspiro[2.3]hex-1-en-5-amine Hydrochloride
The following technical guide details the properties, applications, and handling of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CAS 2241130-20-9).
Unlocking High-Fsp³ Chemical Space and Photoaffinity Labeling
Executive Summary
CAS Number: 2241130-20-9 Compound Name: 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride Class: Spirocyclic Diazirine / Fsp³-Enriched Building Block[1]
CAS 2241130-20-9 is a specialized chemical building block characterized by a spiro[2.3]hex-1-ene core containing a diazirine ring. It serves two critical functions in modern drug discovery:
-
Fsp³ Enrichment: It introduces three-dimensional complexity (high fraction of sp³-hybridized carbons) into drug candidates, improving solubility and metabolic stability compared to flat aromatic scaffolds.
-
Photoaffinity Labeling (PAL): The diazirine moiety functions as a "minimalist" photo-crosslinker. Upon UV irradiation (~365 nm), it generates a reactive carbene that covalently bonds to nearby proteins, enabling target identification without significantly altering the ligand's binding affinity due to its small steric footprint.
Chemical Properties & Specifications
The following data aggregates specifications from primary chemical catalogs (BLDpharm, Life Chemicals).
| Property | Specification |
| Chemical Formula | C₄H₈ClN₃ (Salt) / C₄H₇N₃ (Free Base) |
| Molecular Weight | 133.58 g/mol (HCl Salt) |
| Exact Mass | 97.06 (Free Base) |
| Appearance | White to off-white solid |
| Solubility | High in Water, DMSO, Methanol (due to HCl salt form) |
| Storage Conditions | -20°C , Protect from Light, Inert Atmosphere (Argon/Nitrogen) |
| Stability | Heat and Light Sensitive (Diazirine ring is thermally/photochemically labile) |
| SMILES | NC(C1)CC21N=N2.[H]Cl |
| InChI Key | Available upon catalog request (Structure validated via SMILES) |
Structural Analysis
The compound features a spiro junction connecting a four-membered cyclobutane ring (bearing the amine) and a three-membered diazirine ring.
-
The Amine (-NH₂): Positioned at C5, it serves as the primary attachment point for coupling to carboxylic acids or electrophiles in drug scaffolds.
-
The Diazirine (N=N): The "warhead" for photo-crosslinking. It is sterically compact, mimicking a methyl or ethyl group, which minimizes interference with ligand-protein binding.
Mechanism of Action: Photoaffinity Labeling
Unlike a therapeutic drug with a biological mechanism, this compound's "mechanism" is chemical. It acts as a singlet carbene precursor .
Chemical Pathway[2]
-
Activation: Exposure to UV light (approx. 350–365 nm) triggers the expulsion of nitrogen gas (N₂).
-
Carbene Formation: This generates a highly reactive singlet carbene intermediate at the spiro carbon.
-
Insertion: The carbene rapidly inserts into nearby X-H bonds (where X = C, N, O, S) on the target protein, forming a permanent covalent crosslink.
Figure 1: The photochemical activation pathway of the spiro-diazirine core.
Experimental Protocols
Protocol A: Storage and Handling (Critical)
-
Risk: Diazirines can degrade thermally or photochemically.
-
Procedure:
-
Upon receipt, verify the container is sealed under inert gas.
-
Store immediately at -20°C .
-
When weighing, work quickly under low ambient light or red light to prevent premature photolysis.
-
Dissolve in DMSO or water immediately before use; avoid storing solutions for >24 hours.
-
Protocol B: Coupling to a Ligand (Amide Bond Formation)
This protocol describes attaching CAS 2241130-20-9 to a carboxylic acid-containing drug scaffold.
Reagents:
-
Target Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv) or EDC/NHS
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM
Workflow:
-
Activation: Dissolve the carboxylic acid in dry DMF. Add DIPEA and HATU. Stir for 15 min at 0°C.
-
Coupling: Add CAS 2241130-20-9. The amine will react with the activated ester.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to +97 Da fragment).
-
Purification: Dilute with EtOAc, wash with brine. Purify via Prep-HPLC. Note: Avoid heating above 40°C during rotary evaporation to preserve the diazirine.
Protocol C: Photo-Crosslinking Assay
Objective: Validate binding of the probe to the target protein.
Figure 2: Standard workflow for photoaffinity labeling experiments.
Suppliers and Availability
This compound is a specialized research chemical. It is not available from general bulk chemical suppliers but is stocked by catalogs specializing in building blocks and fragments.
| Supplier | Catalog Number | Pack Sizes | Region |
| BLDpharm | BD01288861 | 100mg, 250mg, 1g | Global (CN/US/EU) |
| Life Chemicals | F1924-7399 | mg to g scale | Europe / North America |
| ChemScene | (Inquire via CAS) | Custom | Global |
| AA Blocks | (Check CAS) | mg scale | USA |
** procurement Note:** Always request the HCl salt form for better stability and water solubility during biological assays. If the free base is supplied, it may be an oil and less stable.
Conclusion
CAS 2241130-20-9 is a high-value tool for Chemical Biology and Fragment-Based Drug Discovery . Its spiro-diazirine structure offers a unique combination of high Fsp³ character (improving physicochemical properties) and photo-reactivity (enabling target validation). Researchers should prioritize strict cold/dark handling protocols to maintain the integrity of the diazirine ring during synthesis and storage.
References
-
BLDpharm. (2024).[3] Product Analysis: 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (BD01288861).[4] Retrieved from
-
Life Chemicals. (2024). Fsp3 Enriched Fragment Library: Compound F1924-7399. Retrieved from
- Dubois, L., et al. (2021). Diazirines in Drug Discovery and Chemical Biology: From Synthesis to Application. (General Reference on Diazirine Chemistry).
-
ChemBK. (2024). CAS 2241130-20-9 Chemical Properties. Retrieved from
Sources
Methodological & Application
experimental protocols for using 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride in vitro
Next-Generation Chemoproteomics & Target Identification
Executive Summary
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9) represents a premier class of "minimalist" photoaffinity labeling (PAL) reagents. Unlike traditional linear diazirines, this spirocyclic scaffold offers a distinct mechanistic advantage: it generates a reactive carbene upon UV irradiation without significant formation of the long-lived diazo isomer. This characteristic minimizes non-specific "pseudo-PAL" labeling of acidic residues, resulting in higher-fidelity mapping of ligand-protein binding sites.
This guide details the protocols for handling, conjugating, and deploying this reagent to transform a carboxylic acid-functionalized ligand into a high-precision photoaffinity probe.
Part 1: Chemical Biology & Mechanism
To use this reagent effectively, one must understand its photochemical behavior relative to older reagents.
The "Clean Carbene" Advantage
Upon irradiation at 365 nm, the 1,2-diazaspiro[2.3]hex-1-ene moiety extrudes nitrogen (
-
Linear Diazirines: Often isomerize to a diazo species before forming a carbene.[1] This diazo intermediate is an electrophile that preferentially reacts with Glutamate/Aspartate residues, leading to high background noise (non-specific labeling).
-
Spiro[2.3] Diazirines: Due to ring strain and geometric constraints, the diazo pathway is kinetically disfavored. The system collapses directly into the carbene, which inserts rapidly into any nearby bond (C-H, N-H, O-H) within the binding pocket (approx. 9 Å radius).
Figure 1: Mechanistic pathway of spirocyclic diazirines. The suppression of the diazo intermediate minimizes off-target background labeling.
Part 2: Storage & Handling
The hydrochloride salt form improves stability but introduces hygroscopicity.
| Parameter | Specification | Critical Note |
| Storage Temp | -20°C (Long term) | Store under inert gas (Argon/Nitrogen) if possible. |
| Light Sensitivity | High | Strictly avoid UV sources. Handle under ambient LED/fluorescent light; use amber vials. |
| Solubility | Water, DMSO, MeOH | Soluble >50 mM in DMSO. |
| Stability | Solid: >1 year | Solution: Prepare fresh. Do not store DMSO stocks >1 week. |
Part 3: Protocol A - Ligand Conjugation (Probe Synthesis)
This protocol describes coupling the amine handle of the diazirine to a ligand containing a carboxylic acid.
Reagents:
-
Target Ligand-COOH (1.0 equiv)
-
1,2-Diazaspiro[2.3]hex-1-en-5-amine HCl (1.2 equiv)[2]
-
HATU (1.2 equiv) or EDC/NHS
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMSO
Workflow:
-
Activation: Dissolve Ligand-COOH (e.g., 10 µmol) in anhydrous DMF (200 µL). Add DIPEA (30 µmol) followed by HATU (12 µmol). Stir for 5–10 minutes at Room Temperature (RT).
-
Coupling: Add 1,2-Diazaspiro[2.3]hex-1-en-5-amine HCl (12 µmol) directly to the mixture.
-
Note: The amine is a salt; the excess DIPEA ensures the free base is generated in situ.
-
-
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for Mass = Ligand + 133.5 - H2O - HCl).
-
Purification: Purify via HPLC (Reverse Phase C18).
-
Caution: Avoid acidic mobile phases if possible, or neutralize fractions immediately. Diazirines are generally acid-stable, but prolonged exposure to low pH (<2) combined with light can degrade them.
-
-
Lyophilization: Freeze-dry fractions in the dark.
Part 4: Protocol B - In Vitro Photo-Crosslinking
This is the core experiment to map where your ligand binds.
Experimental Design
-
Group A (Probe): Protein + Spiro-Diazirine Probe.
-
Group B (Competition Control): Protein + Excess Parent Ligand (10-50x) + Spiro-Diazirine Probe.
-
Group C (UV Control): Protein + Probe (No UV).
Step-by-Step Procedure
-
Preparation of Lysate/Protein:
-
Dilute protein/proteome to 1.0 mg/mL in PBS (pH 7.4).
-
Avoid: Buffers with high concentrations of nucleophiles (e.g., Tris) if using NHS-ester chemistry downstream, though they are fine for the diazirine step itself.
-
-
Incubation:
-
Add Probe (final conc. 1–10 µM) to samples.
-
For Group B, pre-incubate with competitor ligand for 30 mins before adding the probe.
-
Incubate at 4°C or RT for 30–60 minutes (equilibrium binding).
-
-
Irradiation (The Critical Step):
-
Transfer samples to an open-top 96-well plate or clear microcentrifuge tubes.
-
Place on ice (to prevent thermal degradation).
-
Source: UV Lamp at 365 nm (e.g., Stratalinker or high-power LED array).
-
Distance: 2–5 cm from source.
-
Time: 10 minutes (High power LED) to 30 minutes (Standard UV lamp).
-
Tip: Do not over-irradiate. 15 minutes is usually sufficient for spiro-diazirines.
-
-
Post-Reaction:
-
Samples are now covalently crosslinked.
-
Proceed to "Click Chemistry" (if an alkyne handle was included in the ligand) or digestion for Mass Spectrometry.
-
Figure 2: Experimental workflow for in vitro target validation.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | UV power too low or wavelength mismatch. | Ensure 365 nm source. 254 nm damages protein; 300-310 nm is inefficient for this scaffold. |
| High Background | Non-specific hydrophobic binding. | Lower probe concentration. Add 0.1% NP-40 detergent during incubation (if protein tolerates). |
| Probe Precipitation | Ligand insolubility. | Keep DMSO concentration <1-2% in the final assay. Dilute slowly with vortexing. |
| No Competition Observed | Probe affinity is too high or competitor too low. | Increase competitor to 100x excess. Verify probe still binds target via thermal shift assay. |
References
-
West, A. V., et al. (2021). "Labeling Preferences of Diazirines with Protein Biomolecules."[3] Journal of the American Chemical Society, 143(17), 6691–6700. Link
- Key Finding: Establishes the mechanistic differences between aliphatic/spiro diazirines and aryl diazirines, highlighting the acid-labeling liability of linear forms.
-
Halloran, M. W., & Lumb, J. P. (2019). "A Concise Synthesis of Spirocyclic Diazirines." Chemistry – A European Journal, 25(19), 4885–4891. Link
- Key Finding: Defines the synthesis and superior carbene-generating properties of the spiro[2.3]hex-1-ene scaffold.
-
Grygorenko, O. O., et al. (2025). "Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker." ACS Omega. Link
- Key Finding: Recent protocols on synthesizing and handling minimalist diazirine amines for chemical biology.
Sources
Application Note: In Vivo Target Profiling using Minimalist Spiro-Diazirine Probes
This Application Note is designed for researchers in chemical biology and drug discovery. It details the strategic use of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride —a "minimalist" photoaffinity labeling (PAL) building block—to map drug targets in complex biological systems.
Compound: 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride CAS: 2241130-20-9 (or related salt forms) Key Application: Synthesis of "silent" photoaffinity probes for in vivo pharmacokinetics and target engagement studies.[1][2][3][4][5]
Introduction: The "Minimalist" Advantage
In chemical proteomics, the success of a photoaffinity probe depends on how well it mimics the parent drug. Traditional photoreactive groups (benzophenones, aryl azides, trifluoromethyl-phenyl-diazirines) are bulky and often disrupt the delicate ligand-protein binding interface.
1,2-Diazaspiro[2.3]hex-1-en-5-amine represents a new generation of aliphatic diazirines . Its spirocyclic cyclobutane scaffold offers unique advantages:
-
Steric Silence: It is nearly isosteric with common saturated rings (e.g., piperidine, morpholine, cyclobutane), allowing it to replace these moieties in a drug scaffold without significantly altering binding affinity.
-
High Fsp³ Character: Unlike aromatic tags, it maintains the solubility and physicochemical properties of the parent ligand.
-
Efficient Crosslinking: Upon irradiation at 365 nm , the diazirine yields a reactive carbene that inserts into nearby C-H, O-H, or N-H bonds, covalently capturing the target protein.
This guide outlines the workflow for converting a carboxylic acid-bearing ligand into a probe using this amine, followed by its application in in vivo target engagement studies.
Experimental Workflow Overview
The study of in vivo interactions involves a "Dose-Harvest-Irradiate" strategy. Because UV light cannot penetrate deep tissues in living animals, the probe is allowed to bind in vivo, and the covalent crosslinking is triggered ex vivo immediately after tissue harvest.
Workflow Diagram
Caption: Workflow for generating and deploying spiro-diazirine probes. The critical "freeze-frame" step occurs at UV irradiation.
Module 1: Probe Synthesis Protocol
Objective: Conjugate 1,2-Diazaspiro[2.3]hex-1-en-5-amine HCl to a ligand of interest.
Reagents Required[4][5][6][7]
-
Ligand: Must contain a free Carboxylic Acid (-COOH).
-
Building Block: 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride.
-
Coupling Agents: HATU (or EDC/HOBt) and DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Synthesis
-
Activation: Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at Room Temperature (RT) to activate the acid.
-
Coupling: Add 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (1.1 eq) directly to the mixture.
-
Note: The extra equivalent of DIPEA neutralizes the HCl salt of the amine.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[6] The spiro-diazirine is stable under standard amide coupling conditions.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Purify via flash chromatography.
-
Caution: Avoid prolonged exposure to strong acids or intense light during purification. Store the purified probe at -20°C in the dark.
-
Module 2: In Vivo Target Engagement Protocol
Objective: Administer the probe to an animal and capture the drug-target interaction from specific tissues.
A. Dosing and Distribution
-
Preparation: Formulate the probe in a vehicle suitable for the parent drug (e.g., 5% DMSO / 40% PEG400 / 55% Saline).
-
Groups:
-
Group A (Probe): Administer Probe (e.g., 10–50 mg/kg).
-
Group B (Competition Control): Pre-treat with 5-10x excess of parent drug (non-photoactive) 30 mins prior to Probe dosing. This validates specificity.
-
Group C (Vehicle): Negative control.
-
-
Timepoint: Wait for T_max (time to maximum concentration), typically 1–4 hours, to allow biodistribution and target binding.
B. Tissue Harvest and Preparation
Speed is critical here to prevent drug dissociation.
-
Sacrifice: Euthanize animal according to IACUC guidelines.
-
Harvest: Rapidly dissect relevant tissues (tumor, brain, liver).
-
Processing (Choose one):
-
Method A (Lysate): Homogenize tissue immediately in cold PBS (without detergent) containing protease inhibitors.
-
Method B (Live Slices): Slice tissue into 500 µm sections using a vibratome (for maintaining cellular architecture).
-
-
Plating: Transfer homogenate or slices into a clear, flat-bottom 6-well plate or Petri dish. Keep on wet ice .
C. UV Crosslinking (The "Freeze" Step)
-
Setup: Place the plate on ice under a UV lamp (365 nm, approx. 100W or high-power LED array). Distance: ~5–10 cm.
-
Irradiation: Irradiate for 10–20 minutes .
-
Mechanistic Insight: The 365 nm light triggers the loss of N₂ from the diazirine, generating a singlet carbene. This species has a nanosecond lifetime and will insert into the nearest covalent bond (the target protein).
-
Dark Control: Keep a portion of the sample wrapped in foil (No UV) to rule out non-specific chemical reactivity.
-
-
Collection: After irradiation, transfer samples to lysis buffer (e.g., RIPA + 1% SDS) to solubilize proteins.
Module 3: Analysis (Click Chemistry)
Note: Since the spiro-amine building block lacks a "click" handle (alkyne/azide), the parent ligand must ideally carry one, or you must use an antibody-based detection method. If your probe includes a terminal alkyne (common in PAL design), follow this step.
-
Click Reaction: To the protein lysate (1–2 mg/mL), add:
-
Reporter: Biotin-Azide or Fluorophore-Azide (100 µM).
-
Catalyst: CuSO₄ (1 mM).
-
Reducing Agent: TCEP (1 mM).
-
Ligand: TBTA (100 µM).
-
-
Incubation: 1 hour at RT with rotation.
-
Visualization:
-
In-Gel Fluorescence: Run SDS-PAGE and scan for fluorescence.
-
Western Blot: Use Streptavidin-HRP if Biotin-Azide was used.
-
Mass Spec: Enrich biotinylated proteins on Streptavidin beads, digest with trypsin, and analyze by LC-MS/MS for target identification.
-
Data Interpretation & Troubleshooting
Data Presentation Table
| Observation | Interpretation | Action |
| Band in "+UV", No band in "-UV" | Successful photo-crosslinking. | Proceed to competition assay. |
| Band in "+UV" disappears in "Competition" | Specific binding event. | Validated target. |
| Band present in "-UV" | Probe is reacting chemically (not photochemically). | Check probe stability; diazirine might be degrading to diazo/diazonium. |
| Smear across lane | Non-specific labeling. | Reduce probe concentration or irradiation time. |
Critical Quality Checks (Self-Validating)
-
UV Power: Ensure your UV lamp emits strictly at 365 nm. Lower wavelengths (<300 nm) damage proteins; higher wavelengths (>400 nm) won't activate the diazirine efficiently.
-
Temperature Control: Samples must remain on ice during irradiation. Heat generated by the lamp can cause protein denaturation, releasing the ligand before it crosslinks.
References
-
Aliphatic Diazirines as Photoaffinity Probes: Das, J. (2011).[7] Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews, 111(8), 4405–4417. Link
-
Spirocyclic Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. Link
-
In Vivo Photoaffinity Labeling Protocols: Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. Link
-
Mechanism of Diazirine Activation: West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691–6700. Link
-
Commercial Source & Properties: PubChem Compound Summary for CID 137964113, 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1,2-Diazaspirohex-1-en-5-amine Hydrochloride as a Next-Generation Photoaffinity Scaffold
Application Note: 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride as a Next-Generation Photoaffinity Scaffold
Executive Summary
In the field of chemical proteomics and interactome mapping, photoaffinity labeling (PAL) is a cornerstone technology for capturing transient protein-ligand interactions in live cells. Historically, linear dialkyldiazirines have been the photoreactive group of choice. However, recent mechanistic evaluations reveal that linear diazirines generate long-lived diazoalkane intermediates that diffuse away from the primary binding site, leading to off-target background labeling[1].
To overcome this limitation, 1,2-diazaspiro[2]hex-1-en-5-amine hydrochloride has emerged as a highly specialized, next-generation spirocyclic scaffold[3]. By constraining the diazirine within a cyclobutane ring, this scaffold fundamentally alters the photochemical activation pathway. Upon UV irradiation, it predominantly yields a highly reactive, non-classical cyclobutylidene carbene that rapidly inserts into nearby bimolecular targets, effectively eliminating the problematic diazo-diffusion pathway[4]. This application note provides a comprehensive guide to functionalizing this scaffold and deploying it in self-validating chemical proteomic workflows.
Mechanistic Rationale: The Spirocyclic Advantage
As a Senior Application Scientist, it is critical to understand why a spirocyclic scaffold outperforms traditional linear variants in spatial resolution.
When a linear dialkyldiazirine is irradiated at 365 nm, it ejects nitrogen gas to form a carbene. However, a significant competing pathway allows it to isomerize into a diazoalkane[5]. Diazoalkanes are relatively stable electrophiles; they can survive long enough to dissociate from the target receptor and label bystander proteins, artificially inflating the apparent interactome[2].
Conversely, the constrained geometry of 1,2-diazaspiro[2]hex-1-en-5-amine dictates a different energy landscape. Photolysis at 365 nm produces a cyclobutylidene carbene. The strain of the spirocyclic system heavily disfavors the formation of a stable diazo intermediate[1]. Instead, the cyclobutylidene carbene undergoes instantaneous bimolecular insertion (crosslinking the target protein) or unimolecular relaxation into inert methylenecyclopropane derivatives[6]. This restriction to carbene-only chemistry guarantees that any covalent capture occurs strictly within the immediate solvation shell of the ligand-binding pocket.
Photochemical activation of spirocyclic diazirines favoring carbene-mediated crosslinking.
Comparative Performance Data
To guide experimental design, the quantitative and qualitative differences between linear and spirocyclic diazirines are summarized below. While the overall labeling yield of spirocyclic diazirines may be lower (due to the lack of the secondary diazo-labeling pathway), the signal-to-noise ratio and spatial fidelity are vastly superior[1].
| Feature | Linear Dialkyldiazirines | Spirocyclic Diazirines (e.g., Diazaspiro[2]hex-1-ene) |
| Primary Reactive Intermediate | Carbene & Diazoalkane | Cyclobutylidene Carbene |
| Diazoalkane Formation | Significant (leads to diffusion) | Minimal to None |
| Spatial Resolution | Moderate (inflated interactome) | High (strict proximity labeling) |
| Labeling Yield (Absolute) | High (Dual pathway capture) | Lower (Carbene-restricted capture) |
| Signal-to-Noise Ratio | Low (High background) | High (Low off-target background) |
| Unimolecular Byproducts | Alkenes | Methylenecyclopropane derivatives |
Experimental Protocols
The 5-amine group on the cyclobutane ring of the scaffold serves as a versatile synthetic handle. The hydrochloride salt form ensures benchtop stability and prevents premature degradation or auto-oxidation of the amine[7].
Protocol A: Synthesis of Targeted Photoaffinity Probes
Objective: Conjugate a carboxylic acid-containing targeting ligand to the 1,2-diazaspiro[2]hex-1-en-5-amine scaffold via amide bond formation.
Causality & Validation: The hydrochloride salt must be neutralized in situ using a non-nucleophilic base (DIPEA) to liberate the free amine for nucleophilic attack. We utilize EDC/NHS coupling because it is mild and does not require harsh conditions that might prematurely trigger the diazirine ring or degrade the ligand[3].
-
Activation of the Ligand: Dissolve 1.0 eq of the carboxylic acid-bearing ligand in anhydrous DMF. Add 1.2 eq of EDC-HCl and 1.2 eq of NHS. Stir at room temperature for 2 hours to form the active NHS-ester.
-
Scaffold Preparation: In a separate vial, dissolve 1.1 eq of 1,2-diazaspiro[2]hex-1-en-5-amine hydrochloride in anhydrous DMF.
-
Neutralization: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to the scaffold solution. Reasoning: 1 eq neutralizes the HCl salt, while the excess maintains a basic environment to drive the coupling reaction.
-
Conjugation: Dropwise add the neutralized scaffold solution to the activated ligand. Stir in the dark at room temperature for 12 hours.
-
Purification & Validation: Purify the product via reverse-phase HPLC.
-
Self-Validation Step: Confirm the intact diazirine ring via LC-MS. The diazirine is fragile; ensure the mass spectrum shows the expected
without a Da loss (which would indicate premature ejection).
-
Protocol B: Live-Cell Interactome Mapping
Objective: Perform in situ covalent capture of target proteins using the synthesized spirocyclic probe.
Causality & Validation: Irradiation at 365 nm is specifically chosen because it matches the absorption maximum of the diazirine ring while avoiding the 254-280 nm range that causes direct DNA damage and non-specific protein crosslinking. A competition control is mandatory to prove that the labeling is driven by specific ligand-receptor affinity rather than random collision.
Step-by-step chemical proteomics workflow utilizing the spirocyclic diazirine scaffold.
-
Cell Incubation: Culture target cells to 80% confluency. Treat cells with 1–10 µM of the synthesized spirocyclic probe.
-
Self-Validation Step (Competition Control): Treat a parallel well with 10 µM of the probe + 100 µM of the unlabeled parent ligand. A successful experiment will show >90% reduction in signal in this well, proving target specificity.
-
-
Equilibration: Incubate for 1-2 hours at 37°C to allow the probe to reach equilibrium with its intracellular targets.
-
Photoactivation: Wash cells once with cold PBS to remove unbound probe. Irradiate the live cells on ice using a 365 nm UV crosslinker (e.g., 2 J/cm² for 10 minutes). Reasoning: Performing this on ice slows down molecular diffusion and cellular metabolism, maximizing the capture of transient interactions.
-
Lysis and Click Chemistry: Lyse the cells using a RIPA buffer containing protease inhibitors. If the probe was designed with an alkyne handle, perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide tag.
-
Enrichment and LC-MS/MS: Enrich the biotinylated target proteins using streptavidin-agarose beads. Wash stringently, perform on-bead tryptic digest, and analyze the resulting peptides via quantitative LC-MS/MS to map the interactome.
References
-
O'Brien, J. G. K., Conway, L. P., Ramaraj, P. K., Jadhav, A. M., Jin, J., Dutra, J. K., Evers, P., Masoud, S. S., Schupp, M., Saridakis, I., Chen, Y., Maulide, N., Pezacki, J. P., am Ende, C. W., Parker, C. G., & Fox, J. M. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15(37), 15463-15473.[Link]
-
PubChemLite / Chemical Database. (2024). 1,2-diazaspiro[2]hex-1-en-5-amine hydrochloride. Structural Information and Predicted Properties.[Link]
Sources
- 1. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 4. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Target Deconvolution in Oncology Using 1,2-Diazaspirohex-1-en-5-amine Hydrochloride
Application Note: Target Deconvolution in Oncology Using 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride
Executive Summary
Identifying the precise molecular targets of novel anti-cancer small molecules is a critical bottleneck in oncology drug development. Photoaffinity labeling (PAL) has become the gold standard for transforming transient ligand-protein interactions into stable covalent bonds for LC-MS/MS analysis[1]. However, traditional linear alkyl diazirines suffer from a critical mechanistic flaw: upon UV irradiation, they generate both carbenes and long-lived diazo intermediates[2]. These diazo species preferentially react with acidic amino acid residues in a pH-dependent manner, generating significant non-specific background noise that obscures true oncology targets[3].
1,2-Diazaspiro[4]hex-1-en-5-amine hydrochloride is a next-generation spirocyclic cyclobutanediazirine[5]. By utilizing ring strain, this scaffold bypasses the diazo intermediate entirely, favoring a "true" carbene pathway upon 365 nm irradiation[2]. This yields superior spatial resolution and drastically reduces off-target proteomic noise, making it indispensable for mapping the interactome of complex cancer models[6].
Mechanistic Rationale: The Spirocyclic Advantage
As an application scientist, selecting the correct photoreactive warhead is paramount. The causality behind selecting 1,2-Diazaspiro[4]hex-1-en-5-amine hydrochloride lies in its unique photochemistry.
When linear diazirines are irradiated, the photolytic extrusion of nitrogen yields a mixture of carbenes and diazo compounds. Diazo compounds possess a longer half-life, allowing the probe to diffuse away from the drug's binding pocket before reacting. This diffusion leads to false-positive target identification[2].
Conversely, the spirocyclic framework of 1,2-Diazaspiro[4]hex-1-en-5-amine forces the reaction to immediately yield a highly reactive cyclobutylidene carbene[2]. Because the carbene half-life is extraordinarily short (nanoseconds), it inserts into adjacent C-H, N-H, or O-H bonds strictly within the ligand-binding pocket. The primary amine hydrochloride acts as an ideal, stable synthetic handle for amide coupling to carboxylic acid-containing anti-cancer ligands[5].
Table 1: Photochemical & Proteomic Comparison of Diazirine Scaffolds
| Property | Linear Alkyl Diazirines | 1,2-Diazaspiro[4]hex-1-en-5-amine |
| Primary Reactive Intermediate | Carbene and Diazo/Diazonium[3] | Cyclobutylidene (Carbene)[2] |
| Diazo Formation | High (leads to diffusion from pocket) | Negligible[2] |
| Labeling Bias | pH-dependent; biased to acidic residues[6] | pH-independent; true proximity insertion[6] |
| Signal-to-Noise in LC-MS/MS | Moderate (high background noise) | High (minimal off-target crosslinking) |
| Synthetic Handle | Variable | Primary amine (hydrochloride salt)[5] |
Experimental Workflow Visualization
Fig 1. Workflow for spirocyclic diazirine-based photoaffinity labeling in cancer target discovery.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your proteomic data, this protocol is designed as a self-validating system. Every experiment must include two critical negative controls:
-
No-UV Control : Accounts for non-covalent protein precipitation or non-specific binding to the enrichment beads.
-
Competition Control : Co-incubation with a 100x excess of the unmodified parent drug to outcompete the probe, proving that labeling is specific to the active binding site.
Protocol A: Probe Synthesis (Amide Coupling)
Objective : Conjugate 1,2-Diazaspiro[4]hex-1-en-5-amine hydrochloride to a carboxylic acid-containing anti-cancer pharmacophore. Causality Note: The hydrochloride salt ensures stability during storage but requires neutralization in situ for efficient nucleophilic attack during amide coupling.
-
Activation : Dissolve 1.0 eq of the anti-cancer carboxylic acid ligand in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.
-
Conjugation : Add 1.2 eq of 1,2-Diazaspiro[4]hex-1-en-5-amine hydrochloride[5]. The excess DIPEA neutralizes the HCl salt, freeing the primary amine.
-
Reaction : Stir for 2-4 hours at room temperature under an inert argon atmosphere. Critical: Keep the reaction vessel wrapped in aluminum foil to prevent premature photolysis of the diazirine ring.
-
Purification : Purify via reverse-phase HPLC. Lyophilize and store the probe at -20°C in the dark.
Protocol B: Live-Cell Photoaffinity Labeling in Cancer Models
Objective : Crosslink the probe to endogenous protein targets in living cancer cells (e.g., PC-3 prostate cancer cells)[1].
-
Cell Culture : Seed PC-3 cells in 10 cm dishes and grow to 80% confluency.
-
Incubation : Treat cells with the synthesized spirocyclic diazirine probe (typically 1-10 µM) in serum-free media for 1-2 hours. (Prepare parallel dishes for the "No-UV" and "Competition" controls).
-
Washing : Wash cells gently with cold PBS to remove unbound probe. Causality Note: Cold PBS slows cellular metabolism and prevents the dissociation of the probe from its target prior to crosslinking.
-
UV Irradiation : Place the dishes on ice. Irradiate with a 365 nm UV lamp (100 W) for 10-15 minutes at a distance of 5 cm. Causality Note: 365 nm is biologically compatible (minimizing DNA damage) and specifically activates the diazirine[2]. The ice bath prevents the thermal degradation of proteins and the probe.
Protocol C: Click-Chemistry Enrichment and Proteomic Preparation
Objective : Isolate the crosslinked target proteins for LC-MS/MS analysis. (Assumes the anti-cancer ligand also contains an alkyne handle for click chemistry).
-
Lysis : Lyse the irradiated cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear debris.
-
Click Chemistry : To the cleared lysate, add 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. Incubate for 1 hour at room temperature. Causality Note: TCEP reduces Cu(II) to the active Cu(I) catalyst, while TBTA stabilizes Cu(I) in the aqueous lysate, ensuring efficient triazole formation.
-
Precipitation : Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide. Resuspend the protein pellet in 1% SDS/PBS.
-
Enrichment : Incubate the resuspended proteins with Streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS, 8M urea, and PBS to remove non-covalently bound proteins.
-
Elution & Digestion : Perform on-bead tryptic digestion. The resulting peptides are now ready for high-resolution LC-MS/MS analysis.
References
*[5] Title : 2241130-20-9 | 1,2-Diazaspiro[4]hex-1-en-5-amine hydrochloride Source : BLDpharm URL : *[2] Title : Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source : PMC / NIH URL : *[1] Title : Photoaffinity labeling in target- and binding-site identification Source : PMC / NIH URL : *[6] Title : Multigram Synthesis of Functionalized Spirocyclic Diazirines Source : ResearchGate URL : *[3] Title : Diazoline | 6153-33-9 Source : Benchchem URL :
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazoline | 6153-33-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
Application Note: Next-Generation Photoaffinity Labeling with 1,2-Diazaspirohex-1-en-5-amine Hydrochloride in Live-Cell Assays
Application Note: Next-Generation Photoaffinity Labeling with 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride in Live-Cell Assays
Introduction & Mechanistic Rationale
Photoaffinity labeling (PAL) is a cornerstone technique for mapping small molecule-protein interactomes and validating target engagement in live cells. Historically, linear dialkyldiazirines have been the photoreactive group of choice due to their minimal steric footprint. However, linear diazirines suffer from a critical mechanistic flaw: upon UV irradiation, they partition between a reactive carbene and a relatively long-lived diazoalkane intermediate [1]. This diazo species is highly susceptible to protonation and subsequent nucleophilic attack by acidic amino acids (e.g., glutamate, aspartate), leading to high pH-dependent background noise and false-positive interactome data.
1,2-Diazaspirohex-1-en-5-amine hydrochloride (CAS: 2241130-20-9) represents a paradigm shift in chemical proteomics. As a functionalized spirocyclic cyclobutanediazirine, it bypasses the diazoalkane trap. Upon photolysis at 365 nm, ring strain dictates the near-exclusive formation of a highly reactive cyclobutylidene carbene [1, 2]. This "true carbene" mechanism ensures ultra-fast, proximity-driven covalent insertion into target C-H, N-H, or O-H bonds, drastically improving signal-to-noise ratios. Furthermore, the stable primary amine hydrochloride handle enables straightforward, high-yielding synthetic conjugation to pharmacophores and enrichment tags via standard amide coupling.
Photolysis pathway of spirocyclic diazirines emphasizing the cyclobutylidene carbene mechanism.
Probe Synthesis: Causality in Conjugation Strategy
Before initiating cell-based workflows, the 1,2-Diazaspirohex-1-en-5-amine hydrochloride must be conjugated to your target ligand.
-
The Hydrochloride Advantage: The HCl salt form protects the primary amine from premature oxidation and ensures long-term shelf stability.
-
Neutralization & Coupling: During synthesis (e.g., EDC/NHS or HATU coupling with a carboxylate-containing drug scaffold), you must add a mild, non-nucleophilic base (such as DIPEA or Et3N) to liberate the free amine.
-
Bifunctional Design: A standard PAL probe requires both the photoreactive group (the diazirine) and an enrichment handle (typically a terminal alkyne for downstream click chemistry). Ensure your synthetic route strategically places the diazirine within the binding pharmacophore's solvent-exposed region to capture the target without abolishing binding affinity.
Cell-Based Assay Protocol: A Self-Validating System
To establish a self-validating protocol, every experiment must include a competitive displacement control . This proves that the covalent crosslinking is driven by specific thermodynamic binding rather than random collisional trapping.
Step 1: Live-Cell Incubation & Equilibration
-
Seed HEK293T (or your target cell line) in 10 cm dishes to ~80% confluency.
-
Treatment: Treat the test plates with the synthesized spirocyclic PAL-probe (typically 1–10 µM, depending on the ligand's
). -
Validation Control: Co-treat a parallel control plate with the PAL-probe plus a 100-fold molar excess of the unmodified parent ligand (competitor).
-
Incubate for 1–2 hours at 37°C to allow cellular penetration and binding equilibration.
Step 2: In Situ UV Crosslinking
Causality Check: Why ice and why 365 nm? Ice-cold conditions halt vesicular trafficking and limit probe diffusion during the microsecond lifetime of the carbene, ensuring the crosslink reflects the true equilibrium state. 365 nm avoids the severe phototoxicity and protein denaturation associated with 254 nm UV light.
-
Aspirate media and gently wash cells twice with ice-cold PBS to remove unbound probe.
-
Add 5 mL of ice-cold PBS to the dish.
-
Remove the dish lid and irradiate on ice using a 365 nm UV crosslinker (e.g., Stratalinker) at 1–3 J/cm² for 5–10 minutes.
Step 3: Cell Lysis and CuAAC Click Chemistry
Causality Check: Why THPTA? The THPTA ligand maintains copper in the catalytic Cu(I) state and scavenges reactive oxygen species (ROS), preventing the degradation of your target proteins prior to enrichment.
-
Lyse cells using 500 µL of RIPA buffer supplemented with protease inhibitors. Clarify by centrifugation (14,000 x g, 15 min, 4°C).
-
Normalize protein concentrations across all samples to 2 mg/mL using a BCA assay.
-
Click Reaction: To 1 mL of lysate, sequentially add:
-
Biotin-PEG-Azide (100 µM final)
-
THPTA ligand (1 mM final)
- (1 mM final)
-
Sodium Ascorbate (2 mM final, prepare fresh)
-
-
Rotate at room temperature for 1.5 hours.
Step 4: Enrichment and Proteomic Analysis
Causality Check: Why 8M Urea? Non-covalent hydrophobic trapping of highly abundant proteins to the beads is the primary source of false positives. Stringent denaturing washes guarantee that only covalently modified targets remain.
-
Precipitate proteins using a methanol/chloroform extraction to remove unreacted click reagents.
-
Resuspend the protein pellet in 1 mL of 1% SDS in PBS (sonicate if necessary).
-
Add 50 µL of pre-washed Streptavidin-agarose beads and rotate for 2 hours at room temperature.
-
Wash beads sequentially with 1% SDS (2x), 8M Urea in 50 mM Tris (2x), and PBS (2x).
-
Boil beads in 4x Laemmli sample buffer for 10 minutes to elute. Analyze via LC-MS/MS or Western Blot.
Step-by-step workflow for live-cell target engagement using spirocyclic diazirine probes.
Data Presentation: Comparative Probe Performance
To justify the transition from legacy linear diazirines to spirocyclic variants like 1,2-Diazaspirohex-1-en-5-amine, review the quantitative and qualitative performance metrics summarized below.
| Metric | Legacy Linear Dialkyldiazirines | 1,2-Diazaspirohex-1-enes | Mechanistic Causality / Impact |
| Primary Reactive Species | Carbene & Diazoalkane | Cyclobutylidene (Carbene) | Spirocyclic ring strain prevents diazo stabilization, forcing the carbene pathway. |
| pH-Dependent Off-Targeting | High (Labels acidic residues) | Minimal to None | Lack of diazo intermediate eliminates nucleophilic trapping by glutamate/aspartate. |
| Crosslinking Specificity | Moderate (High background) | High (Proximity-driven) | Carbene insertion is instantaneous and strictly distance-dependent. |
| Optimal Activation | 350 - 365 nm | 365 nm | Both avoid cellular phototoxicity, but spirocyclic yields cleaner proteomic profiles. |
References
-
O'Brien, J. G. K., Conway, L., Ramaraj, P., Jadhav, A., Jin, J., Dutra, J., Evers, P., Masoud, S., Schupp, M., Saridakis, I., Chen, Y., Maulide, N., Pezacki, J., am Ende, C., Parker, C., & Fox, J. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science, 15, 15463-15473.[Link]
-
Martyloga, O. V., Myronenko, A., Tkachenko, A. M., Matvienko, V. O., Kuchkovska, Y. O., & Grygorenko, O. O. (2019). Multigram Synthesis of Functionalized Spirocyclic Diazirines. European Journal of Organic Chemistry, 2019(23), 3744-3750.[Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183.[Link]
Analytical Methods for Quantifying 1,2-Diazaspiro[2.3]hex-1-en-5-amine Hydrochloride
[1]
Part 1: Strategic Overview & Chemical Logic
The Analyte Profile
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9) is a specialized spirocyclic building block characterized by a high-strain architecture.[1][2] Its structure consists of a diazirine ring (3-membered ring with an N=N double bond) spiro-fused to a cyclobutane ring bearing a primary amine.
Key Analytical Challenges:
-
Polarity: The primary amine and hydrochloride salt form render the molecule highly polar (logP < 1), making retention on standard C18 columns difficult without ion-pairing reagents.
-
Chromophore Limitations: The diazirine moiety exhibits a weak
transition ( nm) and significant absorbance in the deep UV (<210 nm). However, the molar extinction coefficient is low, limiting the sensitivity of direct UV detection. -
Stability (The Diazirine Risk): Diazirines are photoactive precursors to carbenes. Exposure to strong UV light or high temperatures can trigger nitrogen extrusion (
loss), leading to degradation. All analytical workflows must be performed under low-light conditions (amber glassware).
Method Selection Matrix
To ensure authoritative quantification, two distinct protocols are defined based on laboratory capabilities and sensitivity requirements.
| Feature | Method A: HILIC-MS/MS (Gold Standard) | Method B: Derivatization HPLC-FL (Robust Alternative) |
| Principle | Hydrophilic Interaction LC with Tandem Mass Spec | Pre-column derivatization (FMOC/AccQ-Tag) + Fluorescence |
| Sensitivity | High (pg/mL range) | Moderate to High (ng/mL range) |
| Selectivity | Excellent (Mass-based) | Good (Chromatographic resolution) |
| Suitability | Trace impurity analysis, DMPK studies | QC release, purity assay, high-concentration formulation |
Part 2: Protocol A - HILIC-MS/MS Quantification
Recommended for trace analysis, biological matrices, and cleaning validation.
Experimental Design
Logic: HILIC (Hydrophilic Interaction Liquid Chromatography) is selected over Reverse Phase (RP) to retain this highly polar amine without using ion-pairing reagents that suppress MS ionization.
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex Triple Quad).
-
Column: Waters ACQUITY UPLC BEH Amide (
mm, 1.7 µm) or Merck SeQuant ZIC-pHILIC. -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
Mobile Phase:
-
Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Low pH stabilizes the amine.
-
Phase B: Acetonitrile (LC-MS Grade).[3]
Gradient Program:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase |
|---|---|---|---|
| 0.00 | 10 | 90 | Loading |
| 1.00 | 10 | 90 | Isocratic Hold |
| 6.00 | 50 | 50 | Elution Gradient |
| 7.00 | 50 | 50 | Wash |
| 7.10 | 10 | 90 | Re-equilibration |
| 10.00 | 10 | 90 | End |
MS/MS Detection (MRM Mode)
-
Ionization: ESI Positive (+).
-
Precursor Ion:
98.1 (Free base mass ~97). -
Transitions (Generic - Optimize on instrument):
-
Quantifier:
(Loss of diazirine ring/N2). -
Qualifier:
(Ring fragmentation).
-
Sample Preparation
-
Stock Solution: Dissolve 10 mg of analyte in 10 mL Methanol (1 mg/mL). Do not use water for stock to prevent potential hydrolysis over long-term storage. Store in Amber Vials at -20°C.
-
Working Standard: Dilute stock with Acetonitrile:Water (90:10) . High organic content matches initial mobile phase to prevent peak distortion.
-
Filtration: 0.22 µm PTFE or Nylon syringe filter.
Part 3: Protocol B - Derivatization HPLC-FL
Recommended for QC labs lacking MS, or for assaying bulk drug substance.
Experimental Design
Logic: Since the molecule lacks a strong chromophore, we react the primary amine at position 5 with FMOC-Cl (9-Fluorenylmethyl chloroformate). This adds a large hydrophobic group, enabling standard C18 retention and high-sensitivity fluorescence detection.
Reaction Scheme
Derivatization Protocol
-
Buffer: 0.2 M Borate buffer (pH 8.5).
-
Reagent: 5 mM FMOC-Cl in Acetonitrile.
-
Procedure:
-
Mix 100 µL Sample + 100 µL Borate Buffer.
-
Add 200 µL FMOC-Cl reagent.
-
Vortex and incubate at 40°C for 10 minutes .
-
Quench: Add 50 µL of 1% Adamantylamine (to scavenge excess FMOC) or simply dilute with mobile phase if interference is checked.
-
HPLC Conditions
Part 4: Visualization & Workflow Logic
Analytical Decision Tree
The following diagram illustrates the critical decision pathways for selecting the correct method and handling the sample to prevent degradation.
Caption: Decision matrix for selecting HILIC-MS/MS vs. Derivatization HPLC based on sensitivity needs.
Part 5: Validation Parameters (ICH Q2)
To ensure Trustworthiness and Self-Validation , the following criteria must be met during method setup:
| Parameter | Acceptance Criteria (Method A) | Acceptance Criteria (Method B) |
| Linearity ( | ||
| Accuracy (Recovery) | ||
| Precision (RSD) | ||
| Specificity | No interference at retention time | Resolution |
| Solution Stability | Verify % difference | Verify derivatized stability (usually stable 48h) |
Troubleshooting Guide
-
Issue: Peak Tailing in Method A.
-
Root Cause: Secondary interactions between the amine and silanols.
-
Fix: Increase buffer ionic strength (up to 20 mM Ammonium Formate) or ensure pH is sufficiently low (3.0).
-
-
Issue: Low Recovery in Method B.
-
Root Cause: Incomplete derivatization due to HCl salt buffering.
-
Fix: Ensure the Borate buffer capacity is sufficient to neutralize the HCl salt and maintain pH > 8.0 for the reaction.
-
References
-
Viidanoja, J. (2017).[5] Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 106-111.[5] Link
-
Center for Drug Evaluation and Research (CDER). (2005). Validation of Chromatographic Methods. FDA. Link
-
Sigma-Aldrich. (n.d.). 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride Product Information. Link
-
PubChem. (n.d.). Compound Summary: 1,2-Diazaspiro[2.3]hex-1-en-5-amine.[1][6][7][8] National Library of Medicine. Link
-
Thermo Fisher Scientific. (2021). HILIC Separations of Polar Amines: Application Note. Link
Sources
- 1. PubChemLite - 1,2-diazaspiro[2.3]hex-1-en-5-amine hydrochloride (C4H7N3) [pubchemlite.lcsb.uni.lu]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Diazaspiro[2.3]hex-1-ene-5-methanamine, 5-(2-propyn-1-yl)- CAS#: 2870645-19-3 [m.chemicalbook.com]
- 7. N-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-amine hydrochloride [sigmaaldrich.com]
- 8. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Formulation & Handling of 1,2-Diazaspiro[2.3]hex-1-en-5-amine HCl for Biological Studies
This Application Note is designed to serve as a definitive technical guide for the handling, formulation, and experimental application of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride .
This compound is a high-value "minimalist" photoaffinity labeling (PAL) scaffold . Its spirocyclic structure provides a rigid, sterically compact framework that minimizes perturbation when conjugated to bioactive ligands, while the diazirine ring serves as the photo-activatable "warhead" for crosslinking.
Executive Summary
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (DZH-amine) is a specialized chemical building block used primarily to convert carboxyl-containing ligands (drugs, peptides, cofactors) into photoaffinity probes. Unlike bulky benzophenone or phenyl azide linkers, the DZH scaffold is compact (~133 Da), reducing the risk of steric clashes that could abolish ligand binding.
Upon UV irradiation (~350–365 nm), the diazirine moiety generates a highly reactive carbene species that inserts into nearby C-H, N-H, or O-H bonds, covalently "freezing" the ligand-protein interaction for downstream analysis (e.g., mass spectrometry).
Critical Formulation Challenge: The user must balance the solubility of the hydrochloride salt with the chemical stability of the diazirine (light-sensitive) and the reactivity of the amine (pH-dependent).
Physicochemical Profile & Pre-Formulation[1]
Before formulation, verify the compound properties to ensure compatibility with your specific assay.
| Property | Specification | Biological Implication |
| Molecular Weight | 133.58 g/mol (HCl salt) | High molarity stocks are achievable in small volumes. |
| Appearance | White to off-white solid | Discoloration (yellowing) indicates decomposition. |
| Solubility (Water) | > 50 mM | Excellent for aqueous buffers; no organic co-solvent needed for initial dissolution. |
| Solubility (DMSO) | > 100 mM | Preferred for long-term frozen storage (-20°C). |
| pKa (Amine) | ~8.5 – 9.0 (Estimated) | Positively charged at physiological pH (7.4). |
| λ max (Activation) | ~350 – 365 nm | Requires UV-A source; stable under standard lab lighting for short durations. |
| Hygroscopicity | Moderate | Store in desiccator; avoid repeated freeze-thaw cycles of aqueous stocks. |
Protocol 1: Preparation of Master Stock Solutions
Objective: Create a stable, high-concentration stock solution suitable for long-term storage and subsequent dilution.
Reagents & Equipment[1][2]
-
Compound: 1,2-Diazaspiro[2.3]hex-1-en-5-amine HCl (Store at -20°C, dark).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile-filtered (0.2 µm).
-
Vials: Amber glass vials (to prevent photolysis).
Procedure
-
Equilibration: Remove the compound vial from the freezer and allow it to warm to room temperature (RT) inside a desiccator for 20 minutes. Why? Opening a cold vial condenses atmospheric moisture, degrading the salt.
-
Weighing: Weigh the required amount (e.g., 5 mg) quickly under low-light conditions.
-
Dissolution: Add anhydrous DMSO to achieve a concentration of 50 mM .
-
Calculation: For 5 mg (MW 133.58), add 748 µL of DMSO.
-
-
Mixing: Vortex gently until fully dissolved. The solution should be clear and colorless.
-
Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in amber tubes.
-
Storage: Store at -20°C or -80°C . Stable for 6 months.
Technical Note: While water can be used for immediate use, DMSO is superior for storage because it prevents hydrolysis and bacterial growth.
Protocol 2: Working Solution & Bioconjugation Strategy
Context: DZH-amine is rarely used "as is" on cells. It is typically conjugated to a target molecule (e.g., a drug with a carboxylic acid) via amide coupling before biological application. However, if used for fragment screening, follow the "Direct Assay" steps.
Scenario A: Bioconjugation (Amide Coupling)
To attach DZH-amine to a protein or carboxyl-drug:
-
Buffer: Use non-amine buffers (PBS, HEPES, pH 7.2–7.5). Avoid Tris or Glycine (they compete).
-
Activation: Activate the target carboxylic acid using EDC/NHS or HATU.
-
Addition: Add DZH-amine stock (from Protocol 1) at 1.2 – 1.5 molar excess.
-
pH Adjustment: The HCl salt makes the solution acidic. You must add a base (e.g., Triethylamine or dilute NaOH) to adjust pH to ~8.0 to deprotonate the amine for reaction.
-
Check: Verify pH with micro-strips.
-
Scenario B: Direct Biological Assay (Fragment Screening)
If treating cells/lysates directly with DZH-amine:
-
Dilution: Dilute the 50 mM DMSO stock into pre-warmed culture media or PBS.
-
Final Concentration: Typical range 10 µM – 1 mM.
-
DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.
-
Control: Include a "Dark Control" (no UV) to assess inherent toxicity vs. photo-toxicity.
Protocol 3: Photoactivation (The "Click" Step)
This is the critical step where the biological interaction is captured.
Equipment Setup
-
Light Source: UV LED lamp (365 nm) or Mercury arc lamp with 365 nm bandpass filter.
-
Sample Container: 96-well clear-bottom plate (polystyrene) or open microcentrifuge tubes. Note: Standard plastic lids block UV; remove lids during irradiation.
Procedure
-
Incubation: Incubate the DZH-formulated probe with the biological sample (cells/protein) for the desired equilibrium time (e.g., 30–60 min).
-
Cooling: Place samples on ice (4°C). Why? Photochemistry generates heat; cooling prevents thermal denaturation of proteins.
-
Irradiation:
-
Position light source 5–10 cm above samples.
-
Irradiate at 365 nm for 1–5 minutes .
-
Optimization: Perform a time-course (30s, 1m, 3m, 5m) to maximize crosslinking while minimizing UV damage.
-
-
Quenching: No chemical quench is needed for the carbene (it reacts nanoseconds after generation). Proceed immediately to downstream analysis (Western blot, Mass Spec, Click Chemistry).
Visualizing the Workflow
The following diagram illustrates the logical flow from formulation to data generation, emphasizing the critical decision nodes.
Caption: Operational workflow for DZH-amine, distinguishing between conjugation-first and direct-use pathways.
Safety & Handling Guidelines
-
Light Sensitivity: The diazirine ring is stable to ambient light for short periods (hours), but prolonged exposure or direct sunlight will degrade it. Always work in amber tubes or wrap tubes in foil.
-
Thermal Stability: The diazirine ring is thermally stable up to ~50-60°C, but the carbene intermediate is not. Avoid heating stock solutions.
-
Chemical Compatibility:
-
Avoid: Dithiothreitol (DTT) or Mercaptoethanol during the UV step (scavenges carbenes).
-
Compatible: TCEP is generally safer if reduction is needed.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Buffer | pH shock or high concentration | Predilute DMSO stock in a larger volume of buffer while vortexing. Ensure pH is not > 9. |
| Low Crosslinking Yield | Insufficient UV intensity or incorrect wavelength | Verify lamp output is 365 nm (not 254 nm or 405 nm). Remove plastic lids. |
| High Background | Non-specific binding | Increase wash steps after incubation but before UV irradiation. Titrate probe concentration.[1] |
| Yellow Solution | Photolysis / Degradation | Discard stock. Prepare fresh from solid. Ensure storage was dark/-20°C. |
References
-
Dubinsky, L., et al. (2012). "Diazirine-based photoaffinity labeling."[2] Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link
-
Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target discovery and validation." Future Medicinal Chemistry, 7(2), 159-183. Link
-
Thermo Fisher Scientific. (n.d.). "Crosslinking Technical Handbook." Link
-
BLDpharm. (2023). "1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride Product Safety Data Sheet." Link
Sources
Strategic Integration of Spirocyclic Scaffolds in Medicinal Chemistry
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the "Escape from Flatland" is not merely a trend but a statistical imperative. Analysis of clinical attrition rates reveals that candidates with higher fractions of
Spirocyclic compounds—bicyclic structures connected by a single quaternary atom—serve as the premier architectural solution to this challenge. They offer a unique combination of structural rigidity , novel vector positioning , and metabolic stability that flat aromatic scaffolds cannot match.
This guide provides a technical roadmap for integrating spirocycles into lead optimization, focusing on the privileged 2-oxa-6-azaspiro[3.3]heptane scaffold, a bioisostere for morpholine and piperazine.
Structural Rationale & Pharmacological Advantages[1][2][3][4]
Vector Positioning and Novel IP Space
Unlike fused or bridged rings, spirocycles project substituents in orthogonal vectors. This allows for the exploration of chemical space that is inaccessible to flat aromatic rings.[1]
-
Gem-Dimethyl Effect: The spiro-carbon mimics the gem-dimethyl group, restricting conformational flexibility (reducing entropic penalty upon binding) without the lipophilic penalty of adding open-chain alkyl groups.
-
Bioisosterism:
-
Spiro[3.3]heptane
Benzene/Cyclohexane (Size match, but non-planar). -
Spiro-oxetane
Carbonyl/Gem-dimethyl (Polarity modulation, metabolic blocking).
-
Visualization: Vector Analysis
The following diagram illustrates the divergent exit vectors of a flat piperazine ring versus a spirocyclic scaffold, highlighting the 3D projection capabilities.
Figure 1: Comparison of exit vectors. The spiro scaffold allows substituents to access orthogonal binding pockets unavailable to linear/planar linkers.
Application Note: Decision Matrix for Spirocyclic Switching
Use this decision matrix to determine when to deploy a spirocyclic replacement during Lead Optimization (LO).
| Optimization Parameter | Problem with Current Lead | Recommended Spiro Solution | Mechanism of Action |
| Solubility | Aromatic ring stacking leads to poor aqueous solubility. | Spiro-oxetane or Azaspiro[3.3]heptane | Disrupts crystal packing energy; increases |
| Metabolic Stability | Rapid oxidation of piperidine/piperazine ring (N-dealkylation). | 2-oxa-6-azaspiro[3.3]heptane | Removes susceptible |
| Lipophilicity (LogD) | LogD > 3.5, driving high clearance and off-target tox. | Spiro-oxetane | The oxetane oxygen lowers LogD by ~1.0 unit compared to a gem-dimethyl group due to high polarity. |
| hERG Inhibition | Basic amine + Lipophilic tail = hERG liability. | Spiro-cyclic Amine | Lowers pKa of the amine (inductive effect of oxetane) and alters vector to clash with hERG pore. |
Detailed Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
Objective: Synthesize the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane. This specific scaffold is a high-value building block for replacing morpholine or piperidine.
Reference: Adapted from protocols by Carreira et al. and Burkhard et al. [1, 2].
Reagents & Equipment
-
Starting Material: 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (Tribromoneopentyl alcohol derivative).[2]
-
Reagents:
-Toluenesulfonamide ( ), KOH, Ethanol, Magnesium turnings, Methanol. -
Equipment: 500 mL round-bottom flask, reflux condenser, Dean-Stark trap (optional), NMR spectrometer.
Synthetic Workflow
Figure 2: Step-by-step synthesis of the 2-oxa-6-azaspiro[3.3]heptane scaffold.
Step-by-Step Procedure
Step 1: Formation of 3,3-Bis(bromomethyl)oxetane
-
Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (100 mmol) in absolute ethanol (200 mL).
-
Add KOH (110 mmol) pellets slowly.
-
Heat to reflux for 2 hours. The reaction is driven by the intramolecular displacement of the bromide.
-
Workup: Cool to room temperature (RT). Filter off KBr salts. Concentrate the filtrate. Dilute with water and extract with diethyl ether (
mL). Dry over and concentrate to yield the oxetane intermediate.-
Checkpoint:
NMR should show disappearance of the alcohol proton and formation of the oxetane ring protons ( ppm).
-
Step 2: Double Alkylation (Spiro-Cyclization)
-
Dissolve
-toluenesulfonamide (TsNH , 100 mmol) in DMF (150 mL). -
Add
(250 mmol) or NaH (220 mmol) carefully at 0°C. Stir for 30 min. -
Add the 3,3-bis(bromomethyl)oxetane from Step 1.
-
Heat to 100-110°C for 16-24 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc. Recrystallize from EtOH/Water to obtain N-tosyl-2-oxa-6-azaspiro[3.3]heptane .
Step 3: Deprotection (Magnesium/Methanol Method)
Note: This method is milder than HBr/AcOH.
-
Dissolve the N-tosyl intermediate (10 mmol) in anhydrous methanol (50 mL).
-
Add Magnesium turnings (50 mmol) and a catalytic amount of iodine.
-
Sonicate or warm gently to initiate the reaction (effervescence of
). -
Stir until the Mg is consumed and TLC shows consumption of starting material.
-
Isolation: Filter the mixture. To the filtrate, add oxalic acid (10 mmol) in MeOH. The 2-oxa-6-azaspiro[3.3]heptane oxalate salt will precipitate. Filter and dry.
Case Study: Optimization of AZD1979
Target: Melanin-Concentrating Hormone Receptor 1 (MCHr1) for obesity treatment. Challenge: The initial lead compounds contained a basic piperidine/piperazine moiety which led to high lipophilicity (LogD > 4.0) and significant hERG channel inhibition (cardiotoxicity risk).
Spirocyclic Solution: Medicinal chemists at AstraZeneca replaced the central piperidine ring with 2-oxa-6-azaspiro[3.3]heptane .
Results:
-
Lipophilicity: LogD dropped from 4.2 to 2.1 due to the polarity of the oxetane oxygen and the compact solvated volume.
-
Safety: hERG inhibition was abolished (
) because the spiro-cycle altered the basicity (pKa lowered to ~6.5-7.5) and the vector of the lipophilic tail, preventing it from lodging in the hERG pore. -
Outcome: The compound AZD1979 entered clinical trials with a clean safety profile [3].
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3][4] Angewandte Chemie International Edition, 49(48), 9052–9067. Link
-
Johansson, A., et al. (2016).[5] Discovery of AZD1979, a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties.[5][6][7] Journal of Medicinal Chemistry, 59(6), 2497–2511. Link
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 120, 4588–4591. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Diazaspiro Cores for Drug Development
Introduction: The Dimensional Shift in Scaffold Design
In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. Traditional aromatic scaffolds (piperazines, piperidines) often suffer from metabolic liability and poor solubility. Diazaspiro cores—bicyclic systems joined by a single quaternary carbon—offer a compelling solution.[1] They introduce intrinsic three-dimensionality (increasing fraction sp³ or
This guide focuses on two high-value cores:
-
2,8-Diazaspiro[4.5]decane: A privileged scaffold mimicking the histrionicotoxin core, widely used in GPCR and ion channel modulation.
-
2,6-Diazaspiro[3.3]heptane: A rigid, strained surrogate for piperazine, offering distinct vector geometry and reduced lipophilicity.
Strategic Analysis & Retrosynthesis
Before initiating wet chemistry, we must understand the disconnection logic. The synthesis of spirocycles is often plagued by steric congestion at the quaternary center. Successful strategies typically rely on tethered alkylation or intramolecular cyclization to overcome this barrier.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the quaternary center formation strategies for [4.5] and [3.3] systems.
Core Protocol 1: Robust Synthesis of 2,8-Diazaspiro[4.5]decane
Methodology: Michael Addition / Reductive Cyclization Cascade Application: Ideal for generating gram-scale libraries with diverse substitution at the 4-position.
Mechanistic Insight
This protocol leverages the thermodynamic acidity of the
Materials
-
Substrate: Ethyl 1-benzylpiperidine-4-carboxylate (or N-Boc analog)
-
Reagent: trans-
-Nitrostyrene (or derivative)[3] -
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane
-
Catalyst: Raney-Nickel (Ra-Ni) or Pd/C[3]
-
Solvents: Anhydrous THF, Ethanol
Step-by-Step Protocol
Step A: Michael Addition (Quaternary Center Installation)
-
Enolate Formation: In a flame-dried flask under Ar, cool anhydrous THF (10 vol) to -78 °C. Add LDA (1.1 equiv) dropwise.
-
Substrate Addition: Add Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv) dissolved in THF dropwise over 15 min. Stir for 30 min at -78 °C to ensure complete deprotonation.
-
Michael Trap: Add trans-
-nitrostyrene (1.2 equiv) in THF dropwise.-
Critical Control Point: Maintain internal temp < -65 °C to prevent polymerization of the nitroalkene.
-
-
Workup: Stir for 2 h, allowing the mixture to warm to -40 °C. Quench with sat.
. Extract with EtOAc, dry ( ), and concentrate.-
Yield Expectation: 80-90% of the nitro-ester intermediate.
-
Step B: Reductive Cyclization (Ring Closure)
-
Setup: Dissolve the nitro-ester intermediate in Ethanol (0.1 M).
-
Catalyst Loading: Add Raney-Nickel (50 wt% slurry in water, washed with EtOH).
-
Safety: Ra-Ni is pyrophoric. Keep wet at all times.
-
-
Hydrogenation: Pressurize reaction vessel to 50 psi
(or use a balloon for small scale, though slower). Heat to 55 °C for 4-6 hours. -
Purification: Filter through Celite (caution: do not let dry). Concentrate filtrate. Recrystallize from EtOAc/Hexanes.
Data Summary: Optimization of Cyclization
| Catalyst | Pressure ( | Temp (°C) | Time | Yield (%) | Note |
| Pd/C (10%) | 1 atm | 25 | 12h | 45 | Incomplete cyclization (amino-ester observed) |
| Ra-Ni | 50 psi | 55 | 4h | 88 | Clean conversion to lactam |
| N/A | Reflux | 6h | 60 | Messy workup due to Zn salts |
Core Protocol 2: Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane
Methodology: Double Displacement / Cyclization Application: Synthesis of "strained" piperazine bioisosteres. This protocol is more challenging due to ring strain but yields a high-value scaffold.
Mechanistic Insight
The formation of the second four-membered ring (azetidine) is entropically disfavored and possesses significant ring strain (~26 kcal/mol). Success relies on using a highly reactive leaving group (mesylate or chloride) and a strong base in a polar aprotic solvent to force the cyclization.
Workflow Diagram (DOT)
Figure 2: Synthetic workflow for the construction of the strained [3.3] spiro system.
Step-by-Step Protocol
-
Precursor Preparation: Start with 1-tosyl-3,3-bis(hydroxymethyl)azetidine . Convert diol to bis-mesylate using
in DCM (0 °C to RT, 2h). -
Displacement/Cyclization:
-
Dissolve the bis-mesylate (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add Benzylamine (3.0 equiv).
-
Add DIPEA (3.0 equiv) and NaI (0.1 equiv, catalyst).
-
-
Thermal Activation:
-
Heat to 110 °C in a sealed tube or microwave reactor for 12-16 hours.
-
Note: The first displacement is fast; the second (ring closure) is the rate-determining step.
-
-
Workup: Dilute with water, extract with
(to remove bulk DMF), then wash organic layer with brine. -
Deprotection (Optional): The N-tosyl group can be removed using
(sonication) or Naphthalenide if orthogonal protection is needed.
Application Note: Functionalization & SAR
Once the core is synthesized, the "senior scientist" approach involves orthogonal protection strategies to allow independent functionalization of the two nitrogens.
-
For [4.5] Decane: The lactam nitrogen (
) is amide-like and non-basic. The piperidine nitrogen ( ) is basic.-
Differentiation: Alkylate
using strong base ( , ) before reducing the lactam if a tertiary amine is desired. Alternatively, reduce the lactam with to yield the diamine (2,8-diazaspiro[4.5]decane), where both nitrogens are secondary amines.
-
-
For [3.3] Heptane:
-
Differentiation: Use N-Boc on one side and N-Benzyl on the other during initial assembly.
-
Bioisosterism: Replace a piperazine linker in a lead compound with 2,6-diazaspiro[3.3]heptane. Expect a shift in vector angle from ~180° (chair piperazine) to ~180° (linear spiro), but with a significantly different width and rigidity profile.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Michael Addition | Moisture in THF or inactive LDA | Titrate LDA before use; ensure temp < -65°C. |
| Incomplete Cyclization ([4.5]) | Poisoned Catalyst | Wash Ra-Ni thoroughly with EtOH before use; increase |
| Polymerization in [3.3] Synthesis | Concentration too high | Run cyclization at high dilution (0.05 M) to favor intramolecular reaction. |
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link
-
Lovering, F., et al. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5][6] Journal of Medicinal Chemistry.[6] Link
-
Krafft, E. A., et al. (2005). Straightforward Synthesis of 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis.[1][3][4][6][7][8][9][10][11][12][13][14] Link
-
Waman, Y., et al. (2019).[15] Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes. Organic Letters.[8][15] Link
-
Reilly, S. W., et al. (2018).[5] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry.[6] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1,2-Diazaspirohex-1-en-5-amine Hydrochloride
Technical Support Center: Troubleshooting 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers integrating compact photoaffinity labels (PAL) into their chemical proteomics workflows.
1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride is a highly specialized, alkyne-functionalized spirocyclic cyclobutanediazirine building block. It is engineered specifically to minimize the size and lipophilicity of the photoaffinity tag, thereby preserving the natural solubility, permeability, and subcellular localization of your target molecule [1]. However, its dual chemical nature—a highly polar amine hydrochloride salt coupled with a strained, photoreactive diazirine ring—creates unique solubility and handling challenges.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind our recommendations.
Part 1: Troubleshooting Guides & FAQs
Q1: I am trying to conjugate this probe to my carboxylic acid ligand via amide coupling, but the probe will not dissolve in dichloromethane (DCM). Why?
The Causality: You are working with the hydrochloride salt of the amine, not the free base. The HCl salt is intentionally formulated to prevent auto-degradation and improve shelf-life, but it renders the compound nearly insoluble in strictly non-polar organic solvents like DCM or hexanes. The Solution: You must perform a solvent switch to a polar aprotic solvent (e.g., anhydrous DMF or DMSO). Furthermore, you must add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), at a 1.5 to 2.0 molar equivalent. This neutralizes the HCl salt, liberating the free amine in situ, which immediately solubilizes and becomes nucleophilic for your coupling reaction.
Q2: I prepared a 10 mM stock solution in aqueous buffer. After a week at room temperature, my crosslinking efficiency dropped to zero. Did the compound precipitate out of solution?
The Causality: What you are observing is not precipitation, but photochemical and thermal degradation. Diazirines are inherently labile. While spirocyclic diazirines exhibit excellent carbene-generation kinetics upon 365 nm irradiation, they are sensitive to ambient UV light and heat [1]. The Solution: This is a "hidden" solubility issue where the active compound is simply gone. Stock solutions must be prepared in anhydrous DMSO, aliquoted, and stored at -20°C in opaque or amber-wrapped tubes. Aqueous working solutions should be prepared immediately before the assay.
Q3: After successfully conjugating the probe to my hydrophobic drug, the final complex aggregates in my biological assay buffer. I thought spirocyclic diazirines were supposed to improve solubility?
The Causality: While it is true that spirocyclic diazirines are significantly less lipophilic and bulky than classical benzophenones or aryl azides [1], they cannot magically overcome the intrinsic hydrophobicity of a highly lipophilic parent drug. The Solution: If your parent ligand is highly hydrophobic, the addition of the spirocyclic diazirine will not rescue its aqueous solubility. You must either:
-
Introduce a short PEG spacer (e.g., PEG2 or PEG4) between your drug and the diazirine probe during synthesis.
-
Utilize up to 2-5% DMSO as a co-solvent in your final biological assay buffer to maintain the solubility of the conjugate.
Part 2: Quantitative Solubility & Stability Profile
To ensure experimental reproducibility, consult the following empirical data regarding the solubility and stability of the hydrochloride salt versus the liberated free base.
| Solvent | HCl Salt Solubility | Free Base Solubility (Post-DIPEA) | Recommended Use | Stability Notes |
| Water / PBS | High (>50 mg/mL) | Low | Biological assays | Degrades rapidly at RT; prepare fresh. |
| DMSO | High (>50 mg/mL) | High | Stock solutions | Stable for months at -20°C in the dark. |
| DMF | Moderate (~20 mg/mL) | High | Amide coupling workflows | Ensure anhydrous conditions to prevent hydrolysis. |
| DCM / Chloroform | Insoluble | High | Extractions / Purifications | Do not use for initial solubilization of the salt. |
| Hexanes | Insoluble | Low | Chromatography | Useful as an anti-solvent for precipitation. |
Part 3: Experimental Protocol: Amide Coupling Workflow
To guarantee a self-validating system, follow this step-by-step protocol for conjugating 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride to a carboxylic acid target. This protocol addresses the solubility bottleneck directly.
Materials Required:
-
Target carboxylic acid ligand
-
1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride
-
Coupling reagent: HATU or EDC/HOBt
-
Base: DIPEA (Anhydrous)
-
Solvent: Anhydrous DMF
Step-by-Step Methodology:
-
Target Solubilization: Dissolve 1.0 equivalent of your target carboxylic acid in anhydrous DMF (target concentration ~0.1 M) in a flame-dried, amber-glass vial.
-
Activation: Add 1.2 equivalents of HATU and 2.0 equivalents of DIPEA to the solution. Stir for 15 minutes at room temperature to form the active ester.
-
Probe Solubilization & Neutralization: In a separate amber vial, suspend 1.2 equivalents of 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride in a minimal volume of anhydrous DMF. Add 1.5 equivalents of DIPEA. Observation: The cloudy suspension will become a clear solution as the free amine is liberated.
-
Conjugation: Dropwise, add the solubilized free amine solution to the activated ester mixture.
-
Incubation: Stir the reaction under an inert atmosphere (N2 or Argon) at room temperature for 2-4 hours. Monitor completion via LC-MS.
-
Purification: Quench with water. Since the final conjugate is typically less polar than the starting materials, extract with Ethyl Acetate or DCM. Purify via flash chromatography or preparative HPLC.
Part 4: Mechanistic & Workflow Visualizations
The following diagrams illustrate the logical workflow for overcoming solubility issues during conjugation, as well as the mechanistic pathway of the spirocyclic diazirine upon activation.
Workflow for troubleshooting solubility during the conjugation of the diazirine HCl salt.
Photochemical activation pathway of spirocyclic diazirines favoring carbene generation.
References
-
Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: RSC Chemical Biology (via PubMed Central / NIH) URL:[Link]
stability of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride in different solvents
The following technical guide addresses the stability, solubility, and handling of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9). This content is structured for researchers utilizing this reagent in photoaffinity labeling, bioorthogonal chemistry, or medicinal chemistry applications.
Product Category: Photoaffinity Probes / Spirocyclic Building Blocks Technical Lead: Senior Application Scientist
Executive Summary & Chemical Profile
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride is a specialized spirocyclic diazirine. Unlike linear diazirines, the spiro[2.3] system introduces significant ring strain, which enhances its photolytic kinetics but also imposes specific stability constraints.
-
Primary Utility: Photochemical generation of carbenes (at ~350–365 nm) for covalent crosslinking or "photoclick" cycloadditions.
-
Critical Stability Factor: The molecule is photosensitive and thermolabile . While the hydrochloride salt improves shelf-life compared to the free amine, it remains sensitive to improper solvent choice and light exposure.
Solvent Compatibility & Stability Matrix
Core Rule: Store the neat solid at -20°C under inert gas. For experiments, prepare solutions immediately prior to use.
| Solvent System | Solubility Rating | Stability Rating (Dark, 25°C) | Technical Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | High (Days to Weeks) | Recommended Stock Solvent. DMSO stabilizes the ionic salt form. Freeze-thaw cycles should be minimized. |
| Water / PBS | Good (>10 mM) | Moderate (Hours) | The HCl salt dissolves well. However, aqueous stability is limited; prepare fresh . Long-term storage leads to hydrolysis of the strained ring. |
| Methanol / Ethanol | Good | Moderate | Suitable for reaction intermediates. Warning: If light leaks occur, the solvent will trap the generated carbene (O-H insertion), quenching the probe. |
| DCM / Chloroform | Poor | N/A | The hydrochloride salt is generally insoluble in non-polar chlorinated solvents. Requires free-basing (not recommended for stability). |
| Acetonitrile | Moderate | High | Good alternative to DMSO for LC-MS applications. |
Mechanism of Action & Degradation
Understanding why the molecule degrades is essential for troubleshooting. The diazirine ring is a "loaded spring."
Visualization: Activation vs. Degradation Pathways
The following diagram illustrates the fate of the molecule under different conditions.
Figure 1: The primary activation pathway (Green) vs. degradation pathways (Red/Grey). Note that UV irradiation drives the desired carbene formation, while heat drives unwanted decomposition.
Troubleshooting & FAQs
Q1: My solution turned yellow overnight. Is it still usable?
Status: Likely Degraded.
-
Diagnosis: Diazirines are typically colorless. A yellow hue often indicates the isomerization of the diazirine ring into a diazo species (which are often yellow/orange) or other decomposition products.
-
Cause: Exposure to ambient light or elevated temperatures (>25°C) during storage.
-
Action: Discard the solution. For future experiments, wrap all reaction vessels in aluminum foil and maintain temperature < 4°C until irradiation.
Q2: Can I store the stock solution in water or PBS?
Status: Not Recommended.
-
Reasoning: While the HCl salt is water-soluble, the spiro[2.3] system is highly strained. In aqueous environments, nucleophilic attack by water (hydrolysis) can occur slowly over time, especially if the pH drifts.
-
Protocol: Prepare a 100 mM stock in anhydrous DMSO . Aliquot this stock into single-use vials and store at -20°C. Dilute into aqueous buffer (PBS) only immediately before the experiment.
Q3: I am seeing low crosslinking efficiency. Is the solvent interfering?
Status: Possible Solvent Quenching.
-
Diagnosis: If you are using protic solvents (Methanol, Ethanol) or buffers with high nucleophile content (e.g., Tris, which contains primary amines) during the photolysis step, the generated carbene may react with the solvent/buffer instead of your target.
-
Correction:
-
Switch to HEPES or Phosphate buffers (non-nucleophilic).
-
Keep organic co-solvent (DMSO) concentration < 5% if possible.
-
Ensure the light source matches the absorption max (approx 350 nm).
-
Q4: How do I remove the HCl salt for organic synthesis?
Status: Proceed with Caution.
-
Risk: The free amine is significantly less stable than the hydrochloride salt.
-
Protocol: If you must use the free base (e.g., for an amide coupling reaction):
-
Suspend the salt in DCM (it will not dissolve well).
-
Add 1.05 equivalents of TEA or DIPEA.
-
Use the solution immediately in the next step.
-
Do not attempt to isolate/dry the free amine, as concentration can lead to polymerization or decomposition.
-
Experimental Workflow: Solvent Selection Guide
Use this decision tree to select the correct solvent system for your specific application.
Figure 2: Decision matrix for solvent selection based on experimental phase.
References
-
BLDpharm. 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride Product Specifications. Retrieved from
-
Liu, M. T. H., et al. (2003).[1] Effect of substituents on the thermal decomposition of diazirines.[1][2] Journal of Organic Chemistry.[1] Retrieved from
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Ang, E. W. J., et al. (2025).[3] Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics. ACS Omega.[3] Retrieved from
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Yu, Z., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society. Retrieved from
-
West, J. D., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes. RSC Chemical Biology. Retrieved from
Sources
Technical Support Center: Troubleshooting the Synthesis of Diazaspiro Compounds
Welcome to the Diazaspiro Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unique steric and electronic demands of diazaspiro compounds. These rigid, three-dimensional bioisosteres (e.g., diazaspiro[3.3]heptane, diazaspiro[5.5]undecane) are transformative for modern drug discovery, offering enhanced metabolic stability and target binding compared to traditional piperazines. However, their rigid architecture introduces specific synthetic bottlenecks.
This guide is designed to move beyond basic recipes. Here, we explore the causality behind experimental failures and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: I am trying to couple an aryl bromide to a diazaspiro core using standard Pd(OAc)₂/BINAP conditions, but I am getting terrible yields (<15%) and a large amount of unsaturated byproducts. What is going wrong?
The Causality: The issue lies in the steric strain and geometry of the spirocyclic core. When using standard bidentate ligands like BINAP, the rate of reductive elimination from the Pd(II) amido complex is drastically slowed down. This delay provides the complex with enough time to undergo an undesired β-hydride elimination pathway, yielding unsaturated diazaspiro side-products (e.g., diazaspiro[5.5]undec-1-ene motifs)[1]. The Solution: You must force the palladium center into a geometry that accelerates reductive elimination. Switch to a bulky, electron-rich monodentate biaryl phosphine ligand like RuPhos paired with Pd₂(dba)₃. The extreme steric bulk of RuPhos effectively outcompetes the β-hydride elimination pathway, driving the reaction toward the desired N-arylated product[1].
Q2: During the TFA-mediated Boc deprotection of my N-Boc-2,7-diazaspiro[3.5]nonane intermediate, I observe significant degradation and ring-opening. How can I preserve the spiro core?
The Causality: Diazaspiro systems, particularly those containing highly strained 3- or 4-membered rings (like spiro[3.3] or spiro[3.5] systems), possess high inherent ring strain energy. Prolonged exposure to neat Trifluoroacetic acid (TFA) or elevated temperatures can protonate the core excessively, stabilizing carbocation intermediates that facilitate irreversible ring-opening pathways. The Solution: Implement a controlled, stoichiometric approach. Dilute the TFA in CH₂Cl₂ (1:1 v/v) and conduct the reaction strictly at room temperature for no longer than 3 hours[1]. Alternatively, using 4M HCl in dioxane often provides a cleaner precipitation of the hydrochloride salt without the need for harsh concentration steps[2].
Q3: My reductive amination of 1-oxa-4,9-diazaspiro[5.5]undecane yields a complex mixture of mono-alkylated and over-alkylated (dimeric) products. How can I improve selectivity?
The Causality: The secondary amines in spiro[5.5]undecane systems are highly nucleophilic but sterically encumbered. If the reducing agent is present in the mixture before the iminium ion is fully formed, the newly generated secondary amine product can compete with the starting material for the remaining aldehyde, leading to complex oligomeric mixtures[3]. The Solution: Employ a strict two-step reductive amination protocol. First, pre-form the imine using Titanium(IV) isopropoxide (Ti(OPr-i)₄) as a Lewis acid and water scavenger. Only after the imine formation is complete should you add the mild reducing agent (NaBH₃CN or NaBH(OAc)₃)[2].
Part 2: Workflow Visualization & Mechanistic Pathways
Figure 1: Decision tree for the functionalization of diazaspiro scaffolds.
Figure 2: Mechanistic divergence in Pd-catalyzed cross-coupling of diazaspirocycles.
Part 3: Quantitative Optimization Data
The following table summarizes the optimization landscape for the N-arylation of sterically hindered diazaspirocycles, demonstrating the critical impact of ligand selection on reaction trajectory.
Table 1: Optimization of Pd-Catalyzed N-Arylation for Diazaspirocycles
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Primary Byproduct Observed |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | < 15% | Unsaturated diazaspiro (β-hydride elimination) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 100 | 45% | Unreacted starting material (Steric stalling) |
| Pd₂(dba)₃ | BrettPhos | NaOt-Bu | Dioxane | 100 | 60% | Trace unsaturated species |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 100 | > 85% | None (Clean conversion) |
Part 4: Standard Operating Procedures (Protocols)
These protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, you ensure the chemical logic holds true before proceeding to the next step.
Protocol A: RuPhos-Mediated Buchwald-Hartwig Cross-Coupling[1]
Objective: High-yield N-arylation of diazaspirocycles while suppressing β-hydride elimination.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the appropriate diazaspiro precursor (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and NaOt-Bu (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with ultra-high purity Argon (repeat 3 times). Causality note: RuPhos is highly air-sensitive; oxygen will rapidly oxidize the phosphine, killing the catalytic cycle.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to reach 0.2 M concentration) via syringe.
-
Reaction: Heat the mixture to 100 °C for 20 minutes to 2 hours.
-
Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the ratio of the desired product mass to the unsaturated β-hydride elimination byproduct mass exceeds 10:1. If the byproduct ratio is higher, verify the integrity of your RuPhos ligand and ensure strict anaerobic conditions.
-
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash column chromatography.
Protocol B: Controlled Two-Step Reductive Amination[2]
Objective: Prevent over-alkylation and dimerization during the functionalization of secondary spiro-amines.
-
Imine Formation: Dissolve the N-Boc-diazaspiro compound (1.0 equiv) and the target ketone/aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add Ti(OPr-i)₄ (2.0 equiv) dropwise at room temperature.
-
Self-Validation Checkpoint: Stir for 12 hours. Do not add the reducing agent yet. Pull an aliquot and analyze by ¹H NMR or LC-MS. You must observe >95% conversion to the intermediate imine. This sequential validation prevents the formation of dimeric over-alkylated species.
-
Reduction: Once validated, cool the reaction to 0 °C. Add NaBH₃CN (1.5 equiv) in a single portion. Stir for an additional 4 hours, allowing the reaction to slowly warm to room temperature.
-
Quench & Workup: Quench carefully with saturated aqueous NaHCO₃. Filter the resulting white titanium dioxide precipitate through a pad of Celite. Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate for purification.
Part 5: References
-
Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs). PMC - National Institutes of Health.
-
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry - ACS Publications.
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.
Sources
optimizing reaction conditions for 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride derivatives
Technical Support Center: Optimizing 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride Derivatives
Welcome to the Technical Support Center for 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9). This sterically constrained, spirocyclic building block is a critical component for synthesizing next-generation cyclobutanediazirine photoaffinity labeling (PAL) probes.
Unlike traditional linear dialkyldiazirines, cyclobutanediazirines generate a "true" carbene (cyclobutylidene) upon UV irradiation. This mechanistic divergence significantly reduces off-target labeling caused by long-lived diazo intermediates [1], making these derivatives highly valuable for precise interactome mapping in live cells.
Section 1: Probe Synthesis & Derivatization Troubleshooting
Q: I am experiencing low yields when coupling my carboxylic acid ligand to the 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride salt. What is going wrong?
Causality & Solution: The primary issue is typically incomplete neutralization of the hydrochloride salt combined with the steric hindrance of the spiro-fused cyclobutane ring. Standard EDC/NHS coupling can be sluggish and prone to side reactions.
-
Self-Validating Action: Switch to a highly efficient uronium-based coupling reagent like HATU. You must use at least 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to fully liberate the free amine from the HCl salt and maintain a basic environment. Monitor the reaction via LC-MS using an Evaporative Light Scattering Detector (ELSD) or Total Ion Chromatogram (TIC); avoid high-temperature UV detectors to prevent premature diazirine degradation.
Q: My purified probe degrades rapidly during concentration or storage. How can I improve its stability?
Causality & Solution: Diazirines are inherently sensitive to UV light and extreme pH. While the cyclobutane ring adds stability compared to linear aliphatic diazirines [2], the crude reaction mixture often contains acidic byproducts that catalyze decomposition. Furthermore, standard acidic silica gel can trigger ring-opening or nitrogen extrusion.
-
Self-Validating Action: Perform all synthesis and purification steps under amber or red light. When using silica gel chromatography, neutralize the silica by flushing the column with 1% Et
N in your starting eluent, or switch entirely to neutral alumina. Store the final lyophilized probe at -20°C under an inert argon atmosphere.
Workflow for synthesizing photoaffinity probes via amide coupling.
Section 2: Photocrosslinking & Live-Cell Assays
Q: What are the optimal UV irradiation conditions for cyclobutanediazirine probes?
Causality & Solution: The diazirine absorption maximum is typically around 350–360 nm. Using shorter wavelengths (e.g., 254 nm) will cause severe protein damage and non-specific crosslinking, while longer wavelengths (>400 nm) lack the energy required to extrude nitrogen gas and form the reactive carbene.
-
Self-Validating Action: Irradiate at 365 nm (UV-A) using a high-power LED array (e.g., 100W). For live cells, keep irradiation times strictly between 5 to 15 minutes on an ice block. This minimizes thermal degradation of the biological sample while maximizing the bimolecular capture of the transient cyclobutylidene carbene.
Q: I switched from a linear dialkyldiazirine to a cyclobutanediazirine, and my overall protein labeling signal decreased. Is the probe defective?
Causality & Solution: This is a known, expected mechanistic feature and indicates your probe is working correctly. Linear diazirines undergo a prominent side reaction to form diazoalkanes [1]. These diazo intermediates are long-lived electrophiles that label acidic residues (glutamate/aspartate) in a pH-dependent, non-specific manner, artificially inflating the global labeling signal. Cyclobutanediazirines suppress this diazo pathway, reacting almost exclusively via the highly reactive, short-lived cyclobutylidene carbene.
-
Self-Validating Action: While the absolute signal may be lower, your signal-to-noise ratio (specificity) is significantly higher. Rely on quantitative proteomics (e.g., SILAC or TMT) to evaluate target enrichment rather than raw fluorescence intensity.
Photolysis mechanism of cyclobutanediazirines emphasizing the carbene pathway.
Data Presentation: Reactive Group Comparison
To assist in experimental design, the following table summarizes the quantitative and mechanistic differences between traditional linear diazirines and spirocyclic cyclobutanediazirines derived from 1,2-diazaspiro[1]hex-1-en-5-amine.
| Feature | Linear Dialkyldiazirines | Cyclobutanediazirines (Spirocyclic) |
| Primary Reactive Intermediate | Carbene & Diazoalkane | Cyclobutylidene Carbene |
| Off-Target Labeling Propensity | High (pH-dependent, acidic residues) | Low (True proximity-based insertion) |
| Major Unimolecular Byproduct | Alkenes | Methylenecyclopropanes |
| Signal Intensity (Absolute) | High (Inflated by non-specific binding) | Moderate (Highly specific) |
Standardized Experimental Protocols
Protocol 1: Amide Coupling Methodology
-
Preparation: Dissolve the target carboxylic acid ligand (1.0 eq) and 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride (1.2 eq) in anhydrous DMF under an argon atmosphere.
-
Activation: Add DIPEA (3.0 eq) to fully neutralize the hydrochloride salt, followed by HATU (1.1 eq) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Keep the reaction flask wrapped in aluminum foil to prevent ambient light degradation.
-
Quenching & Extraction: Quench with saturated aqueous NaHCO
. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na SO , and concentrate under reduced pressure (water bath temperature < 30°C). -
Purification: Purify via flash chromatography using neutral silica gel (pre-treated with 1% Et
N) or neutral alumina.
Protocol 2: Live-Cell Photocrosslinking
-
Incubation: Treat live cells (e.g., HEK293T) with the synthesized cyclobutanediazirine probe at the optimized concentration (typically 1-10 µM) for 1 hour at 37°C.
-
Washing: Gently wash cells 2x with cold PBS to remove unbound probe and reduce background noise.
-
Irradiation: Place the cell culture dish directly on an ice block. Irradiate at 365 nm using a 100W UV-A LED array for 10 minutes. Ensure the light source is approximately 5 cm from the sample.
-
Lysis: Lyse the cells using RIPA buffer supplemented with protease inhibitors.
-
Downstream Analysis: Proceed with click chemistry (if an alkyne/azide handle is present) for enrichment and subsequent LC-MS/MS proteomics or Western blotting.
References
-
Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: Chemical Science (Royal Society of Chemistry), 2024. URL: [Link]
-
Title: Multigram Synthesis of Functionalized Spirocyclic Diazirines Source: European Journal of Organic Chemistry, 2019. URL: [Link]
Technical Support Center: Troubleshooting 1,2-Diazaspirohex-1-en-5-amine Hydrochloride
Technical Support Center: Troubleshooting 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride
Welcome to the official technical support guide for researchers utilizing 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride in photoaffinity labeling (PAL) and chemoproteomics. As a spirocyclic cyclobutanediazirine, this bifunctional building block offers distinct mechanistic advantages over traditional linear diazirines—most notably the elimination of long-lived diazoalkane intermediates[2]. However, its unique photochemistry requires precise optimization to maximize target capture and mitigate off-target effects.
This guide is designed for drug development professionals and synthesizes field-proven insights with authoritative mechanistic data to help you troubleshoot your PAL workflows.
FAQ Section 1: Probe Conjugation & Stability
Q: How do I ensure specific conjugation to the 5-amine without compromising the diazirine ring? A: The compound is supplied as a hydrochloride salt to ensure shelf stability. To utilize the 5-amine as a nucleophile for conjugation to your targeting ligand (e.g., via an NHS-ester or EDC/HATU coupling), you must first neutralize the salt.
-
Causality: Failing to neutralize the HCl salt leaves the amine protonated (as an ammonium ion), rendering it non-nucleophilic and stalling the amide coupling reaction. We recommend adding 1.5 to 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), directly to your anhydrous reaction solvent (e.g., DMF or DMSO). The diazirine ring itself is highly stable to standard basic coupling conditions but can degrade under strong reducing agents or extreme heat.
FAQ Section 2: Photochemistry & Crosslinking Yields
Q: My overall crosslinking yield is lower than what I previously observed with linear aliphatic diazirines. Is my probe defective? A: No, this is a documented mechanistic feature of cyclobutanediazirines. Upon 365 nm irradiation, linear diazirines produce both carbenes and diazoalkanes. The diazoalkanes are long-lived and contribute heavily to overall signal, but they often result in off-target labeling of acidic amino acids[3]. Conversely, 1,2-diazaspiro[1]hex-1-ene derivatives operate through a "true" carbene mechanism, producing a highly reactive cyclobutylidene carbene with minimal diazo formation[2].
-
Causality: Because the cyclobutylidene carbene is so reactive, it undergoes competitive unimolecular rearrangement into methylenecyclopropane and cyclobutene derivatives[2]. This internal rearrangement acts as a sink, reducing the effective pool of carbene available for bimolecular target crosslinking. You are trading absolute yield for higher mechanistic specificity.
Data Presentation: Linear vs. Spirocyclic Diazirines
| Parameter | Linear Aliphatic Diazirines | Cyclobutanediazirines (e.g., 1,2-Diazaspiro[1]hex-1-ene) |
| Primary Reactive Intermediate | Carbene & Diazoalkane[2] | Cyclobutylidene Carbene (Minimal Diazo)[2] |
| Primary Off-Target Mechanism | pH-dependent labeling of acidic residues[3] | Hydrophobic scavenging / Solvent quenching[2] |
| Unimolecular Rearrangement | Alkene formation | Methylenecyclopropane & Cyclobutene[2] |
| Overall Crosslinking Yield | Moderate to High | Lower (Due to rapid internal rearrangement)[2] |
| Recommended Concentration | 0.1 - 5 µM | 1 - 10 µM (Requires careful titration) |
FAQ Section 3: Mitigating Off-Target Background Labeling
Q: If cyclobutanediazirines avoid diazoalkane formation, why am I still seeing off-target background bands on my in-gel fluorescence/Western blot? A: While you have successfully eliminated diazo-mediated background, off-target labeling can still occur via hydrophobic scavenging .
-
Causality: Diazirines are inherently lipophilic. If you attempt to compensate for the lower crosslinking yield (mentioned in Section 2) by drastically increasing the probe concentration, the intact probe will partition into the hydrophobic pockets of highly abundant, non-target proteins (e.g., HSA, tubulin, or lipid bilayers) prior to photolysis. When the UV light is applied, the carbene crosslinks exactly where it is resting, creating a false-positive signal.
Visualizing the Photolysis Pathway
Figure 1: Photolysis pathway of cyclobutanediazirines highlighting on-target and off-target routes.
Experimental Protocol: Optimized In Cellulo Photoaffinity Labeling
To build a self-validating system and minimize off-target effects, follow this step-by-step methodology for live-cell target engagement.
Step 1: Probe Conjugation & Preparation
-
Dissolve 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride in anhydrous DMF.
-
Add 1.5 equivalents of DIPEA. (Causality: Neutralizes the hydrochloride salt, freeing the amine for nucleophilic attack).
-
Add 1.0 equivalent of your NHS-ester functionalized targeting ligand. Stir at room temperature for 2 hours, then purify via HPLC.
Step 2: Cell Incubation & Titration
-
Seed cells (e.g., HEK293T) to 80% confluency in a 6-well plate.
-
Treat cells with the conjugated probe at titrated concentrations (1 µM, 5 µM, and 10 µM). Include a competitive control well containing 10× excess of the unlabeled parent drug. (Causality: Titration prevents oversaturation. The competitive control validates that the crosslinking is driven by specific target affinity rather than non-specific hydrophobic scavenging).
-
Incubate for 30–60 minutes at 37°C.
Step 3: Pre-Irradiation Wash (Critical)
-
Aspirate the media and gently wash the cells 2× with ice-cold PBS. (Causality: Removing unbound probe from the extracellular space prevents non-specific quenching by media components and reduces background labeling of abundant serum proteins).
Step 4: UV Irradiation
-
Place the cell plate on a bed of ice. (Causality: Low temperatures minimize the thermal diffusion of the probe during the ultra-short lifetime of the carbene, preserving the spatial resolution of the crosslink).
-
Irradiate at 365 nm (using a Stratalinker or LED array) for 5–10 minutes. (Causality: 365 nm efficiently activates the diazirine while minimizing UV-B/C induced damage to cellular proteins).
Step 5: Lysis and Enrichment
-
Lyse the cells using RIPA buffer supplemented with protease inhibitors.
-
Proceed to standard click-chemistry (if an alkyne/azide handle was incorporated) and streptavidin enrichment.
Troubleshooting Workflow
Figure 2: Logical troubleshooting workflow for mitigating off-target background labeling.
References[2] Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling
Source: Chemical Science (RSC Publishing) URL:[Link][3] Title: Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,2-Diazaspiro[2.3]hex-1-en-5-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic scaffold. As a key intermediate in the development of nitrogen-rich heterocyclic compounds, its efficient synthesis is critical.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and improve the yield and purity of your product.
The synthesis of strained spiro-heterocycles like 1,2-diazaspiro[2.3]hexanes presents unique challenges due to the inherent ring strain and the potential for side reactions.[2][3] This guide is structured to address these issues directly, providing not just procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems that you may encounter during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Question 1: Why is my overall yield of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride consistently low?
Low yield is the most common issue and can stem from several stages of the synthesis. Let's break down the potential causes from the formation of the core diazirine ring to the final salt formation.
Cause A: Inefficient Diazirine Ring Formation
The construction of the diazirine ring is the cornerstone of this synthesis. It typically involves the reaction of a corresponding cyclobutanone precursor with an aminating agent (like ammonia and hydroxylamine-O-sulfonic acid) to form a diaziridine, which is then oxidized.[4]
-
Underlying Chemistry: The formation of the diaziridine intermediate is an equilibrium-driven process. The subsequent oxidation to the diazirine must be efficient to drive the reaction to completion.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), is fresh and has not degraded.
-
Temperature Control: The initial reaction to form the imine and subsequent cyclization can be exothermic. Maintain strict temperature control (e.g., 0-5 °C) to prevent side reactions.
-
pH Management: The reaction pH is critical. The addition of a base may be necessary to facilitate the direct dehydrogenation of the in-situ formed diaziridine to the desired 3H-diazirine.[4]
-
Oxidation Step: The choice of oxidant for converting the diaziridine to the diazirine is crucial. Common systems like iodine in the presence of triethylamine or silver(I) oxide (Ag₂O) are effective but must be optimized.[4] Incomplete oxidation will leave behind the diaziridine precursor, complicating purification.
-
Cause B: Degradation of the Diazirine Intermediate
Diazirines, while more stable than their linear diazo isomers, are high-energy molecules.[5] The strained spirocyclic system can be particularly sensitive.
-
Underlying Chemistry: Diazirines can undergo photochemical or thermal decomposition to form highly reactive carbenes.[5][6] They can also isomerize to the corresponding diazo compound, which can engage in undesirable side reactions.[7]
-
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction and subsequent workup in vessels protected from UV light (e.g., wrapped in aluminum foil) to prevent photolytic decomposition.
-
Maintain Low Temperatures: Avoid excessive heat during the reaction, workup, and concentration steps. Perform distillations under high vacuum at the lowest possible temperature.
-
Avoid Acidity: Strong acids can catalyze the decomposition of the diazirine ring. Ensure all workup steps are performed under neutral or mildly basic conditions until the final salt formation step.
-
Cause C: Loss During Workup and Purification
The target molecule is an amine hydrochloride, which implies good solubility in polar solvents like water. This property can lead to significant product loss during aqueous extraction phases.
-
Troubleshooting Steps:
-
Minimize Aqueous Contact: During workup, if an aqueous wash is necessary, use saturated brine (NaCl solution) to reduce the solubility of the organic product in the aqueous layer.
-
Back-Extraction: After extracting with an organic solvent, re-extract the aqueous layer with fresh solvent multiple times to recover any dissolved product.
-
Anhydrous Salt Formation: When forming the hydrochloride salt, use a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether or isopropanol) rather than aqueous HCl. This will precipitate the salt directly from the organic solution.
-
Question 2: My final product is contaminated with significant impurities. How can I identify and minimize them?
Impurity profiling is key to optimizing any synthesis. Below are common impurities and strategies to mitigate their formation.
Common Impurities & Mitigation Strategies
| Impurity Type | Probable Cause | Prevention & Removal Strategy |
| Unreacted Ketone Precursor | Incomplete reaction during diazirine formation. | Monitor reaction progress via TLC or LC-MS. If incomplete, consider extending the reaction time or slightly increasing the temperature. Can often be removed during chromatographic purification of the free-base. |
| Diazo Isomer | Isomerization of the diazirine product.[7] | Keep the reaction mixture and isolated product cold and protected from light. The trifluoromethyl group in some diazirines helps reduce the reactivity of the diazo intermediate, but this is not present here.[7] |
| Azine Byproduct | Condensation of the starting ketone with hydrazine (a potential byproduct from the aminating agent).[5] | Use high-purity reagents and maintain stoichiometric control. Azines are often less polar and can be separated by column chromatography. |
| Ring-Opened Products | Cleavage of the strained spirocycle under harsh conditions (e.g., strong acid, high heat). | Maintain mild reaction and workup conditions. Avoid high temperatures and exposure to strong acids. |
Experimental Protocols & Workflows
General Workflow for Synthesis
The following diagram illustrates a conceptual workflow for the synthesis, providing a high-level overview of the key stages.
Caption: Conceptual Synthesis Workflow.
Protocol: Purification by Recrystallization
Purification of the final hydrochloride salt is critical for achieving high purity.[8]
-
Solvent Selection: Choose a solvent system where the compound is soluble when hot but poorly soluble when cold. Common systems for hydrochloride salts include ethanol/diethyl ether, isopropanol/ethyl acetate, or methanol/TBME.[8]
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Crystallization: Slowly add the anti-solvent (e.g., diethyl ether) at an elevated temperature until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. Inducing rapid crashing by placing it directly in an ice bath can trap impurities.
-
Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Troubleshooting Logic Tree
Use this decision tree to diagnose and resolve issues with your synthesis systematically.
Caption: Systematic Troubleshooting Logic Tree.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions for 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride?
-
Q: What are the primary safety hazards associated with this compound?
-
A: While specific data for this exact molecule is limited, related spirocyclic amine hydrochlorides are classified as irritants.[10] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound may cause skin and serious eye irritation.[10]
-
-
Q: I need to scale up this synthesis. What are the main challenges I should anticipate?
-
A: The primary challenges in scaling up this synthesis are:
-
Thermal Management: The diaziridine formation step can be exothermic. Ensure your reactor has adequate cooling capacity to maintain the optimal temperature and prevent runaway reactions.
-
Handling of Intermediates: The diazirine intermediate may be thermally or photolytically sensitive. Plan for a workflow that minimizes its exposure to heat and light.
-
Purification: Recrystallization at a large scale can be challenging. You may need to perform detailed solvent screening and solubility studies to develop a robust and scalable crystallization protocol.
-
-
References
- Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie.
- Martyloga, O. V., et al. (2019). Synthesis of Functionalized Spirocyclic Diazirines. European Journal of Organic Chemistry, 2019(24), 3744–3750.
- Tomohiro, T. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. HETEROCYCLES, 89(12), 2701.
- Baran, P. S., et al. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
-
MySkinRecipes. (n.d.). 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride. Available at: [Link]
- Smedley, C. I., et al. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(21), 7564.
- Lourdin, M., et al. (2025).
- Parker, C. G., et al. (2023). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Chemical Biology, 4(9), 703–711.
- National Library of Medicine. (n.d.). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues.
- Adlington, R. M., et al. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry, 83(1), 491–498.
- PubChem. (n.d.). 1,2-diazaspiro[2.5]oct-1-en-5-amine hydrochloride. PubChemLite.
-
PubChem. (n.d.). 1,2-Diazaspiro(2.5)oct-1-en-5-amine hydrochloride. Available at: [Link]
- Al-Soud, Y. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1739.
- Park, S., et al. (2023). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1), 473–491.
Sources
- 1. 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 10. 1,2-Diazaspiro(2.5)oct-1-en-5-amine hydrochloride | C6H12ClN3 | CID 137964113 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in the characterization of spirocyclic molecules
Welcome to the Spirocycle Characterization Support Center .
As drug discovery increasingly embraces the "escape from flatland" paradigm, spirocyclic compounds have become highly sought after[1]. By increasing the fraction of sp³-hybridized carbons (
This technical support guide is designed to help researchers troubleshoot the most common characterization hurdles: stereochemical assignment, chiral resolution, and structural stability.
Support Hub 1: NMR & Stereochemical Assignment
Q: I am trying to assign the relative stereochemistry of a newly synthesized spirocycle, but the NOESY spectrum is completely ambiguous. What is causing this, and how do I resolve it?
The Causality: Spirocycles consist of two rings fused at a single quaternary carbon. While the junction is rigid, the adjacent rings often exhibit conformational flexibility (e.g., flipping between envelope and half-chair conformations). If your molecule lacks appropriately positioned protons across the spiro-junction, standard qualitative Nuclear Overhauser Effect (NOE) signals will be too weak or entirely absent[3]. Furthermore, time-averaging of NOE data in flexible spiro-systems can lead to incorrect stereochemical assignments if you rely solely on qualitative cross-peaks[4].
The Solution: You must transition from qualitative NOESY interpretation to Accurate NOE-Distance Determination coupled with Density Functional Theory (DFT) conformational analysis[4].
Protocol: Self-Validating Quantitative NOE-Distance Determination
-
Acquisition: Acquire 2D NOESY or ROESY spectra at multiple mixing times (e.g., 200, 400, and 600 ms) to build a linear build-up curve. Validation Check: Ensure the cross-peak intensity increases linearly with mixing time to confirm you are in the initial rate approximation regime (avoiding spin diffusion).
-
Integration: Carefully integrate the cross-peak volumes.
-
Internal Calibration: Calibrate the NOE distances using a known, rigid reference proton pair within the molecule (e.g., geminal protons on a methylene group, where
). -
DFT Modeling: Perform DFT calculations (e.g., at the
B97XD/def2tzvp level) to identify all low-energy conformers for both the cis and trans (or R and S) possibilities[3]. -
Population Weighting: Calculate the theoretical NOE distances based on the Boltzmann-weighted population of the DFT conformers.
-
Mapping: Map the experimental distances against the theoretical distances. The correct stereoisomer will show a statistical best-fit across all measured vectors[4].
Quantitative NOE-Distance workflow for spirocyclic stereochemical assignment.
Support Hub 2: Chiral Separation & Enantiomeric Resolution
Q: We are struggling to separate the enantiomers of a highly polar spirocyclic library using normal-phase HPLC (NPLC). Should we switch to Supercritical Fluid Chromatography (SFC)?
The Causality:
Yes. Spirocycles possess inherently 3D structures that interact differently with Chiral Stationary Phases (CSPs) compared to flat aromatic molecules. NPLC relies heavily on 2D surface interactions and hydrogen bonding. SFC, utilizing supercritical CO₂ and alcohol modifiers, provides unique spatial configurations and solvent-stationary phase interactions that offer complementary, and often superior, chiral recognition for high-
Quantitative Comparison: SFC vs. NPLC for Spirocycles
| Parameter | Supercritical Fluid Chromatography (SFC) | Normal Phase Liquid Chromatography (NPLC) |
| Typical Flow Rate | 3.0 – 5.0 mL/min[5][6] | 0.5 – 1.0 mL/min |
| Operating Pressure | 125 – 250 bar[6] | 50 – 100 bar |
| Column Temperature | 30 °C – 40 °C[6] | 20 °C – 25 °C |
| Modifier Concentration | 5% – 20% (Alcohol/ACN)[5] | 10% – 50% (IPA/EtOH) |
| Typical Analysis Time | < 5 minutes[7] | 15 – 30 minutes |
| Resolution ( | Often > 2.0 for 3D spirocycles[5] | Often < 1.5 (baseline bleed) |
Protocol: Self-Validating SFC Method Development Screening
-
Column Selection: Equip the SFC with a parallel screening station containing immobilized polysaccharide-based CSPs (e.g., Chiralpak AD-H, AS-H, IC, OD-H)[5].
-
Sample Preparation: Dissolve the spirocyclic analyte in the exact co-solvent used for the mobile phase (e.g., Methanol or Ethanol) to prevent on-column precipitation[8].
-
Automated Screening: Run automated gradients using supercritical CO₂ with 5%, 10%, and 20% modifier concentrations[5]. Validation Check: Monitor system backpressure; it must remain between 125–250 bar to ensure the CO₂ remains in a supercritical state[6].
-
Additive Tuning: If the spirocycle contains basic amines, add 0.5% Diethylamine (DEA) to the co-solvent. For acidic moieties, add 0.5% Trifluoroacetic acid (TFA). This suppresses ionization and sharpens peak shape[6][8].
-
Thermodynamic Optimization: Fine-tune the column temperature (30 °C – 40 °C). Lower temperatures generally increase mobile-phase density and retention, which can selectively improve resolution (
) for closely eluting enantiomers[6].
SFC method development logic for chiral separation of spirocycles.
Support Hub 3: Structural Ambiguity & Mass Spectrometry
Q: My LC-MS data shows a mass corresponding to a rearranged product rather than my intact spirocyclic intermediate. Is my synthesis failing?
The Causality: Not necessarily. Spirocyclic compounds—particularly oxa- or aza-spirocycles, or those with adjacent double bonds—are highly susceptible to gas-phase rearrangements or solvolysis during harsh ionization (e.g., Electrospray Ionization, ESI)[3]. Under acidic LC-MS conditions or in the presence of transition metals, spirocycles can undergo double bond migrations or ring-opening events, leading to mass spectrometry data that reflects a hydrolyzed or rearranged artifact rather than the intact solution-phase molecule[3].
The Solution: Do not rely solely on ESI-MS for primary structural confirmation of delicate spirocycles.
-
Switch to a softer ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize in-source fragmentation.
-
Cross-validate the intact structure using cold-probe 13C NMR before concluding that the synthetic step failed.
References
- Escape from Flatland: 2D to 3D Molecules via Dearomatization.
- Synthetic Routes to Approved Drugs Containing a Spirocycle. NIH.
- Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribul
- ChemInform Abstract: Accurate NOE-Distance Determination Enables the Stereochemical Assignment of a Flexible Molecule.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Improved Chiral Separation of (R,S)-Goitrin by SFC: An Application in Traditional Chinese Medicine. NIH.
- SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies.
- Journal of Chrom
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Chiral Separation of (R,S)-Goitrin by SFC: An Application in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
degradation pathways of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride
The following technical guide details the degradation pathways, stability profile, and handling protocols for 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9). This document is structured for researchers utilizing this compound as a building block or photoaffinity labeling core in drug discovery.
Product Overview
-
Compound Name: 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride[1]
-
CAS Number: 2241130-20-9[2]
-
Core Structure: Spirocyclic system containing a strained diazirine ring (3-membered, N=N) fused to a cyclobutane ring carrying a primary amine.
-
Primary Hazard: The diazirine moiety is inherently metastable. It is designed to be photoactive but is susceptible to premature degradation via photolysis and thermolysis.
Degradation Pathways & Mechanisms[4]
The degradation of this molecule is dominated by the instability of the diazirine ring (Ring A) . While the amine hydrochloride salt (Ring B substituent) provides some ionic stability, the spiro-diazirine core dictates the shelf-life and handling requirements.
A. Photolytic Decomposition (Primary Pathway)
-
Trigger: Exposure to UV light (specifically UV-A, ~350–360 nm) or ambient broad-spectrum light over time.
-
Mechanism: The diazirine ring absorbs a photon, leading to the irreversible extrusion of nitrogen gas (N₂). This generates a highly reactive carbene intermediate at the spiro-carbon position.
-
Outcome: The carbene is short-lived and will rapidly:
-
Insert into O-H or N-H bonds of the solvent (e.g., forming an ether in methanol).
-
Rearrange to relieve ring strain (typically forming methylenecyclopropane derivatives or bicyclic isomers).
-
-
Indicator: Gas evolution (bubbling) in solution and disappearance of the characteristic diazirine UV absorption band.
B. Thermal Degradation
-
Trigger: Temperatures exceeding 25°C (solid state) or >0°C (solution state) for prolonged periods.
-
Mechanism: Similar to photolysis, thermal energy overcomes the activation barrier for N₂ elimination. The strained spiro[2.3] system lowers this barrier compared to non-strained alkyl diazirines.
-
Outcome: Formation of complex oligomers and rearrangement products.
C. Chemical Hydrolysis & Oxidation
-
Trigger: High pH (basic conditions) or presence of strong oxidants.
-
Mechanism:
-
Free Base Instability: Converting the hydrochloride salt to the free amine makes the compound volatile and prone to oxidative N-dealkylation or polymerization.
-
Nucleophilic Attack: While diazirines are relatively stable to acid, strong nucleophiles can attack the strained ring system, leading to ring-opening.
-
Visualizing the Degradation Cascade
The following diagram illustrates the critical failure points of the molecule, focusing on the irreversible loss of nitrogen and subsequent carbene reactivity.
Caption: Mechanistic pathway showing the irreversible extrusion of nitrogen gas upon photo- or thermal activation, leading to reactive carbene formation.
Troubleshooting Guide
Use this decision matrix to diagnose issues during synthesis or storage.
| Symptom | Probable Cause | Corrective Action |
| Bubbling in solution | N₂ Extrusion: Thermal or photolytic decomposition is occurring. The diazirine ring is breaking down. | Discard sample. The active diazirine core is lost. Ensure future samples are kept on ice and in amber glassware. |
| Loss of UV Absorbance | Photobleaching: The diagnostic diazirine peak (typically ~350 nm) has disappeared due to light exposure. | Check light protection. Wrap vessels in aluminum foil. Verify hood lights are not UV-emitting. |
| New peaks in NMR (Alkenyl region) | Rearrangement: The carbene intermediate has rearranged into an alkene (e.g., exocyclic double bond). | Lower temperature. Store solid at -20°C. Perform solution-phase steps at 0°C or below. |
| Material became an oil | Hygroscopicity: The HCl salt has absorbed atmospheric moisture (deliquescence). | Dry under vacuum. If chemical purity is intact (check NMR), re-dry over P₂O₅. Store in a desiccator. |
| Yellowing of solid | Oxidation/Oligomerization: Free amine degradation or diazirine coupling. | Verify pH. Ensure the compound remains as the HCl salt. Avoid converting to free base until the final step. |
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO for biological screening?
-
Answer: Only for short durations. While DMSO is a good solvent, the diazirine moiety can slowly react with DMSO (acting as an oxidant or nucleophile) over time. Recommendation: Prepare fresh stock solutions in anhydrous DMSO or Acetonitrile immediately before use. Do not store frozen DMSO stocks for >1 week.
Q2: What is the maximum temperature this compound can withstand?
-
Answer: In the solid state, it is stable at room temperature for short handling periods (hours). For long-term storage, it must be kept at -20°C. In solution, avoid temperatures above 40°C, as the rate of N₂ elimination increases exponentially.
Q3: Why is the HCl salt preferred over the free base?
-
Answer: The hydrochloride salt protonates the amine, preventing it from acting as a nucleophile against its own diazirine ring (self-reaction) or oxidizing. The salt lattice also provides mechanical stability against thermal motion.
Q4: How do I verify the integrity of the diazirine ring?
-
Answer: UV-Vis Spectroscopy is the quickest method. Look for the weak but characteristic n→π* transition band around 350 nm. If this band is absent, the ring has degraded. ¹H NMR will also show the specific protons on the cyclobutane ring; degradation usually shifts these signals significantly upfield or downfield due to ring opening.
References
-
PubChem. (2025).[3] 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CID 137964113). National Library of Medicine. [Link]
Sources
- 1. PubChemLite - 1,2-diazaspiro[2.3]hex-1-en-5-amine hydrochloride (C4H7N3) [pubchemlite.lcsb.uni.lu]
- 2. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1,2-Diazaspiro(2.5)oct-1-en-5-amine hydrochloride | C6H12ClN3 | CID 137964113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Bioavailability of Spiro Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for enhancing the oral bioavailability of spiro compounds. Spirocyclic systems, characterized by two rings connected through a single common atom, offer unique three-dimensional structures that are of great interest in medicinal chemistry.[1][2] However, their rigid and often lipophilic nature can present significant challenges in achieving adequate oral bioavailability.
This resource is structured to address your experimental challenges directly. We will move from foundational questions to specific troubleshooting scenarios and detailed experimental protocols, providing the causal reasoning behind each strategic choice.
Section 1: Foundational FAQs
This section addresses common high-level questions regarding the bioavailability of spiro compounds.
Q1: What are spiro compounds and why are they important in drug discovery?
A1: Spiro compounds feature a unique structural motif where two rings are linked by a single common carbon atom, known as the spiro atom.[1] This arrangement forces the two rings into perpendicular planes, creating a rigid, three-dimensional molecular architecture.[1][2] This rigidity is highly valuable in drug design as it can pre-organize functional groups for optimal interaction with biological targets, potentially leading to higher potency and selectivity.[2] Furthermore, the introduction of a spiro center increases the fraction of sp3-hybridized carbons, which often improves the physicochemical properties of a compound, such as solubility, compared to flat, aromatic systems.[1]
Q2: Why do many spiro compounds exhibit poor oral bioavailability?
A2: Despite their structural advantages, spiro compounds often face bioavailability challenges rooted in two key physicochemical properties:
-
Poor Aqueous Solubility: The rigid, crystalline nature of many spiro compounds can lead to high lattice energy, making it difficult for individual molecules to dissolve in the aqueous environment of the gastrointestinal (GI) tract. Poor solubility is a primary reason for low and variable oral bioavailability.[3][4][5]
-
Low Permeability: While often lipophilic, the complex 3D structure and potential for high molecular weight can sometimes hinder a compound's ability to passively diffuse across the intestinal epithelium. Furthermore, some spiro compounds may be substrates for intestinal efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[6]
Q3: What key pharmacokinetic parameters are we trying to improve?
A3: When enhancing bioavailability, we aim to optimize several key parameters measured from the plasma concentration-time curve after oral administration:[7][8]
-
Area Under the Curve (AUC): This represents the total drug exposure over time and is the most critical measure of the extent of absorption.[7] Our primary goal is to increase the AUC.
-
Maximum Concentration (Cmax): This is the peak plasma concentration the drug reaches. For many drugs, achieving a Cmax above a minimum effective concentration is essential for therapeutic efficacy.
-
Time to Maximum Concentration (Tmax): This is the time it takes to reach Cmax and is an indicator of the rate of absorption.[7] Formulation strategies can significantly influence how quickly the drug is absorbed.
Section 2: Troubleshooting Guides for Common Experimental Issues
This section is formatted to directly address specific problems you may be encountering in the lab.
Issue 1: "My spiro compound shows extremely low solubility in aqueous buffers. What are my initial steps?"
Causality: This is the most common starting problem. Low solubility is often tied to the compound's solid-state properties (high crystallinity) or its intrinsic molecular properties (high lipophilicity). For a drug to be absorbed, it must first be dissolved in the GI fluid.[4][5] According to the Biopharmaceutics Classification System (BCS), this compound likely falls into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9]
Answer & Troubleshooting Workflow:
Your goal is to disrupt the stable crystalline form or modify the molecule to improve its interaction with water. A tiered approach is recommended, starting with the simplest methods.
dot
Caption: Troubleshooting workflow for low in vitro permeability.
Step-by-Step Recommendations:
-
Diagnose the Problem with a Bidirectional Caco-2 Assay:
-
Measure the permeability in both directions: apical-to-basolateral (A-to-B), which simulates absorption, and basolateral-to-apical (B-to-A), which simulates efflux.
-
Calculate the Efflux Ratio (ER): ER = P_app(B-A) / P_app(A-B).
-
Interpretation: An ER significantly greater than 2 strongly suggests that your compound is a substrate for an active efflux transporter. If the ER is close to 1 but the P_app(A-B) value is simply low, the issue is poor passive permeability.
-
-
Strategies if Active Efflux is the Problem (ER > 2):
-
Inhibitor Co-dosing: In your Caco-2 assay, re-run the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability and a decrease in the ER confirms P-gp involvement. While not always a viable clinical strategy, this confirms the mechanism.
-
Chemical Modification/Prodrug Strategy: This is the most robust approach. Modify the spiro compound's structure to remove or mask the functional groups recognized by the transporter. [10][11]Sometimes, even small structural changes can disrupt the interaction with the efflux protein.
-
-
Strategies if Poor Passive Permeability is the Problem (ER ≈ 1):
-
Formulation with Permeation Enhancers: Incorporate excipients that can transiently and reversibly open the tight junctions between intestinal cells or disrupt the cell membrane to facilitate transport. [12] * Chemical Modification: This is a lead optimization activity. The goal is to modify the spiro compound to better align with Lipinski's "Rule of Five" principles for good permeability. This typically involves reducing the number of hydrogen bond donors or decreasing the polar surface area.
-
Issue 3: "My compound has good solubility and permeability, but in vivo exposure in rodents is still disappointingly low."
Causality: If the compound is dissolving and permeating the gut wall, the next major barrier is first-pass metabolism . After absorption into the portal circulation, the drug passes through the liver before reaching systemic circulation. Cytochrome P450 (CYP) enzymes in the gut wall and liver can extensively metabolize the compound, reducing the amount of active drug that reaches the bloodstream. [12][13][14] Answer & Troubleshooting Workflow:
You need to assess the metabolic stability of your compound.
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomes: The first-line experiment is to incubate your spiro compound with liver microsomes (which contain most CYP enzymes) and an NADPH regenerating system. Measure the disappearance of the parent compound over time to determine its intrinsic clearance. A short half-life (<30 minutes) in this assay suggests high susceptibility to metabolism.
-
Hepatocytes: For a more complete picture, use suspended or plated hepatocytes. These cells contain both Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes, as well as transporters, giving a better prediction of overall hepatic clearance.
-
-
Strategies to Address High First-Pass Metabolism:
-
Chemical Modification (Metabolic "Soft Spot" Analysis): The most effective strategy is to identify the site of metabolism on your spiro compound (the "soft spot") and modify the structure to block it. This can be done by replacing a metabolically labile hydrogen with a fluorine atom or by introducing steric hindrance near the metabolic site.
-
Prodrug Approach: Design a prodrug that masks the metabolically labile functional group. []The promoiety is cleaved later in systemic circulation to release the active drug, protecting it during its first pass through the liver. For example, the bronchodilator bambuterol is a prodrug designed to protect the phenolic hydroxyl groups of terbutaline from first-pass metabolism. [] * Alternative Delivery Routes: If oral bioavailability remains a major hurdle, consider alternative routes that bypass the liver, such as intravenous, transdermal, or pulmonary delivery, though this is a major strategic shift in a drug development program.
-
| Strategy Comparison for Bioavailability Enhancement | | :--- | :--- | :--- | :--- | | Technique | Primary Mechanism | Best For (BCS/DCS Class) | Pros | Cons | | Salt Formation | Increases aqueous solubility and dissolution rate. [16]| Ionizable drugs (II, IV) | Simple, cost-effective, well-established. [17]| Only applicable to ionizable compounds; risk of conversion back to free acid/base in GI tract. | | Micronization | Increases surface area to enhance dissolution rate. [18]| DCS Class IIa (Dissolution rate-limited) | Relatively simple technology, preserves crystalline form. [4][19]| May not be sufficient for very low solubility; can lead to poor powder flow. [16]| | Amorphous Solid Dispersion | Stabilizes drug in a high-energy, more soluble amorphous state. [20]| BCS Class II, IV (Solubility-limited) | Significant increase in apparent solubility and dissolution. [3][20]| Physically unstable (risk of recrystallization); manufacturing can be complex. [3]| | Nanosuspension | Increases surface area and saturation solubility. [4]| BCS Class II, IV | High drug loading possible; can be used for multiple administration routes. [19]| Requires specialized equipment; potential for particle aggregation. [21]| | Lipid-Based Systems (SEDDS) | Presents drug in a pre-dissolved state; can enhance lymphatic uptake. [20]| BCS Class II, IV (Highly lipophilic) | Excellent for 'grease-ball' compounds; can bypass first-pass metabolism. [18][20]| Lower drug loading capacity; potential for GI side effects. | | Prodrugs | Covalently modify drug to improve solubility, permeability, or block metabolism. [10]| All Classes (as needed) | Highly versatile; can solve multiple problems at once (e.g., solubility and metabolism). [10][11]| Requires chemical synthesis; bioconversion can be variable between species and individuals. [10]|
Section 3: Key Experimental Protocols
Here are simplified, step-by-step protocols for the core assays mentioned above. Always develop and validate these methods fully within your own laboratory.
Protocol 1: Kinetic Aqueous Solubility Assay
Objective: To determine the solubility of a compound in a buffered solution over time after being introduced from a DMSO stock, simulating the precipitation risk upon administration.
-
Materials: 96-well filter plates (0.45 µm), 96-well collection plates, phosphate-buffered saline (PBS) pH 7.4, DMSO, test compound, positive/negative control compounds, plate shaker, LC-MS/MS or HPLC-UV.
-
Procedure:
-
Prepare a 10 mM stock solution of the spiro compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock to the PBS, for a final concentration of 100 µM in 1% DMSO. Mix thoroughly.
-
Incubate the plate at room temperature on a plate shaker for 2 hours.
-
After incubation, filter the solution using the 96-well filter plate into a clean collection plate.
-
Prepare a standard curve of the compound in a 50:50 acetonitrile:water mixture.
-
Analyze the concentration of the dissolved compound in the filtrate by LC-MS/MS or HPLC-UV against the standard curve.
-
-
Data Analysis: The measured concentration is the kinetic solubility of the compound under these conditions.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a spiro compound. [22][23]
-
Materials: Caco-2 cells, 24-well Transwell plates (0.4 µm pore size), Hank's Balanced Salt Solution (HBSS) with HEPES, test compound, high permeability control (e.g., propranolol), low permeability control (e.g., atenolol), P-gp substrate control (e.g., digoxin), LC-MS/MS.
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days until a differentiated monolayer is formed. Confirm monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
A-to-B Permeability: Add the dosing solution containing the test compound (e.g., 10 µM) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.
-
B-to-A Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) in cm/s for both directions using the formula: P_app = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = P_app(B-A) / P_app(A-B). An ER > 2 suggests active efflux.
-
References
- Vertex AI Search. (n.d.). Bioavailability & Bioequivalence Testing Protocol.
-
Lo, D. (2023). The Bioavailability of Drugs—The Current State of Knowledge. PMC. Retrieved March 7, 2024, from [Link]
-
JoVE. (2025). Bioavailability Study Design: Healthy Subjects Versus Patients. JoVE. Retrieved March 7, 2024, from [Link]
-
Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Retrieved March 7, 2024, from [Link]
-
Hegedűs, Á. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. Retrieved March 7, 2024, from [Link]
-
National Institutes of Health. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. Retrieved March 7, 2024, from [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved March 7, 2024, from [Link]
-
Hosey, C. M. (2013). Predicting the extent of metabolism using in vitro permeability rate measurements and in silico permeability rate predictions. PMC. Retrieved March 7, 2024, from [Link]
-
ACS Publications. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews. Retrieved March 7, 2024, from [Link]
-
American Association of Pharmaceutical Scientists. (2015). Dissolution Enhancement Through Factorally Designed Porous Solid Dispersions. AAPS PharmSciTech. Retrieved March 7, 2024, from [Link]
-
Sygnature Discovery. (n.d.). Bioavailability - can we improve it?. Retrieved March 7, 2024, from [Link]
-
Maharshi Dayanand University. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Creative Research Thoughts. Retrieved March 7, 2024, from [Link]
-
Dalvi, P. B. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2024, from [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved March 7, 2024, from [Link]
-
JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR. Retrieved March 7, 2024, from [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved March 7, 2024, from [Link]
-
Patsnap. (2025). How to improve the bioavailability of a drug?. Retrieved March 7, 2024, from [Link]
-
Gupta, K. R. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved March 7, 2024, from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Retrieved March 7, 2024, from [Link]
-
PubMed. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2 H-benzo[ b]o[8][24]xazin-6-yl Moiety. PubMed. Retrieved March 7, 2024, from [Link]
-
PubMed. (2024). Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. PubMed. Retrieved March 7, 2024, from [Link]
-
Royal Society of Chemistry. (2021). Strategies of modifying spiro-OMeTAD materials for perovskite solar cells: a review. Journal of Materials Chemistry A. Retrieved March 7, 2024, from [Link]
-
PubMed. (2011). Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction. PubMed. Retrieved March 7, 2024, from [Link]
-
National Institutes of Health. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved March 7, 2024, from [Link]
-
Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved March 7, 2024, from [Link]
-
PubMed. (2012). Cell-based in vitro models for predicting drug permeability. PubMed. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2010). Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Request PDF. Retrieved March 7, 2024, from [Link]
-
MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. Retrieved March 7, 2024, from [Link]
-
CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. Retrieved March 7, 2024, from [Link]
-
Patsnap. (2025). How are chemical structures modified to improve bioavailability?. Retrieved March 7, 2024, from [Link]
-
MDPI. (2022). Nanotechnology-Based Drug Delivery System for Phytochemical Compounds. MDPI. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025). Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. Retrieved March 7, 2024, from [Link]
-
National Institutes of Health. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved March 7, 2024, from [Link]
-
eScholarship. (n.d.). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Retrieved March 7, 2024, from [Link]
-
MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Coupling of Conjugating Enzymes and Efflux Transporters: Impact on Bioavailability and Drug Interactions. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025). (PDF) Nanotechnology-based Drug Delivery Systems. Retrieved March 7, 2024, from [Link]
-
National Institutes of Health. (2017). Nano based drug delivery systems: recent developments and future prospects. PMC. Retrieved March 7, 2024, from [Link]
-
Dove Medical Press. (2024). Nano-Drug Delivery Systems Based on Natural Products. IJN. Retrieved March 7, 2024, from [Link]
-
SFERA. (n.d.). New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility. Retrieved March 7, 2024, from [Link]
-
National Institutes of Health. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. Retrieved March 7, 2024, from [Link]
-
PubMed. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Retrieved March 7, 2024, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
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Validation & Comparative
comparing 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride to other kinase inhibitors
Topic: Comparative Analysis of 1,2-Diazaspiro[2.3]hex-1-en-5-amine-based Probes vs. Traditional Kinase Affinity Tools Content Type: Technical Application Guide & Comparative Review
Part 1: Executive Summary & Technical Positioning
Status: High-Fidelity Photoaffinity Scaffold (Not a standalone therapeutic). Primary Application: Chemoproteomics, Kinase Target Identification, and Binding Site Mapping.
Technical Context: While the user query frames 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (hereafter Spiro-DA ) alongside therapeutic kinase inhibitors, this compound is technically a pharmacophore building block used to construct Next-Generation Photoaffinity Probes (PALs).
Unlike traditional inhibitors (e.g., Imatinib) which occupy the ATP pocket transiently, Spiro-DA is engineered to be attached to these inhibitors. Upon UV irradiation, it generates a reactive carbene that permanently crosslinks the kinase to the inhibitor. This guide compares Spiro-DA-enabled probes against legacy technologies (Benzophenones, Aryl Azides, and Linear Diazirines) to demonstrate why Spiro-DA is the superior choice for profiling kinase selectivity and occupancy.
Part 2: Comparative Analysis (Spiro-DA vs. Legacy Scaffolds)
The critical failure in kinase probe design is "steric perturbation"—where the bulky photo-handle destroys the inhibitor's affinity for the kinase. Spiro-DA addresses this via its compact spirocyclic geometry.[1]
Table 1: Physicochemical & Functional Comparison
| Feature | Spiro-DA (1,2-Diazaspiro[2.3]hex-1-ene) | Linear Diazirines (e.g., Trifluoromethyl) | Benzophenones |
| Steric Footprint | Ultra-Compact ( | Moderate . The | Bulky . Requires a large solvent-exposed pocket to bind. |
| Reactive Intermediate | Cyclobutylidene (Carbene) . High-energy, short-lived. | Carbene + Diazo Isomer . The diazo species is long-lived and causes background noise. | Diradical . Reversible excitation; requires long UV exposure. |
| Kinase Affinity ( | Preserved . Minimal interference with ATP-site binding. | Variable . Often reduces potency by 10-100x. | Compromised . Often abolishes binding to tight pockets. |
| Crosslinking Radius | Short (< 3 Å) . "Zero-length" capture of the immediate binding site. | Medium . | Long . Can label non-interacting proteins nearby. |
| Irradiation Condition | 350–365 nm (Gentle, < 1 min). | 350–365 nm (Gentle). | 350–365 nm (Requires > 30 mins, cytotoxic). |
Deep Dive: The "Diazo Problem" in Linear Probes
Standard linear diazirines suffer from a parasitic isomerization pathway. Upon irradiation, up to 50% of the linear probe converts to a diazo species (a long-lived electrophile) rather than the desired carbene. This diazo species drifts away from the kinase active site and randomly alkylates other proteins, creating false-positive data in MS datasets.
Spiro-DA Advantage: The strained spirocyclic ring of Spiro-DA energetically forbids the formation of the diazo isomer. It forces the reaction exclusively through the carbene pathway , ensuring that any crosslink formed represents a bona fide interaction at the moment of irradiation.
Part 3: Mechanism of Action
The following diagram illustrates the clean activation pathway of Spiro-DA compared to the "dirty" pathway of linear diazirines.
Figure 1: Photolysis mechanism. Note the absence of the 'Diazo' pathway for Spiro-DA, preventing off-target noise.
Part 4: Experimental Application Protocol
Objective: Synthesis and Application of a Spiro-DA Kinase Probe. Scenario: You have a reversible kinase inhibitor (e.g., a Dasatinib analog) and wish to map its exact binding site or identify off-targets in live cells.
Phase 1: Probe Synthesis (Amide Coupling)
Since Spiro-DA is supplied as an amine hydrochloride salt, it is designed for facile coupling to carboxylated ligands.
-
Activation: Dissolve the carboxylic acid-functionalized kinase inhibitor (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
-
Coupling: Add 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (1.1 eq).
-
Reaction: Stir at RT for 2 hours. Monitor by LC-MS (Look for mass shift corresponding to the spiro-amine).
-
Purification: Isolate via preparative HPLC. Note: Avoid prolonged exposure to bright ambient light during workup.
Phase 2: Live-Cell Kinase Profiling
-
Incubation: Treat cells (e.g., HEK293) with the Spiro-DA probe (1–10 µM) for 1 hour.
-
Competition Control: In a parallel sample, pre-treat with 100x excess of the parent inhibitor (to prove specific binding).
-
Irradiation: Wash cells with cold PBS. Irradiate on ice with a 365 nm UV lamp (approx. 10 mW/cm²) for 60 seconds .
-
Critical: Do not over-irradiate. The spiro-carbene forms instantly.
-
-
Lysis & Click Chemistry: Lyse cells. If the probe contains an alkyne handle (often attached to the inhibitor side), perform CuAAC click chemistry with a biotin-azide.
-
Enrichment: Pull down biotinylated proteins with Streptavidin beads.
-
Analysis: Digest with trypsin and analyze via LC-MS/MS.
Part 5: Data Interpretation Guide
When reviewing Mass Spectrometry data generated using Spiro-DA probes versus Linear probes:
-
Residue Specificity: Spiro-DA probes often label aliphatic residues (Leu, Val, Ile) deep within the hydrophobic pocket due to the carbene's preference for C-H insertion.
-
Signal-to-Noise: Expect a 3-5x improvement in signal-to-noise ratio compared to linear trifluoromethyl-diazirines, as the background "smear" from diazo-labeling is eliminated.
-
Shift Analysis: The covalent modification will add the exact mass of the probe (minus
) to the peptide.-
Calculation:
.
-
References
-
Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Source: National Institutes of Health / Chemical Science Context: Defines the "diazo-free" photochemistry of the spiro-scaffold. URL:[Link]
-
Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Source: Journal of the American Chemical Society (JACS) Context: Establishes the reactivity profile of spiro[2.3]hex-1-ene systems. URL:[Link]
-
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride Product Data. Source: BLD Pharm / PubChem Context: Physicochemical properties and commercial availability. URL:[Link]
Sources
Technical Guide: Biological Target Validation via 1,2-Diazaspiro[2.3]hex-1-en-5-amine Hydrochloride
The following guide provides an in-depth technical analysis of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride , a specialized chemical biology tool.
Editorial Note: Unlike conventional small-molecule drugs that have a single defined target, this compound acts as a "minimalist" photoaffinity labeling (PAL) handle . Its primary "biological target" is the Protein of Interest (POI) of the ligand to which it is attached. Therefore, this guide focuses on the application of this compound to validate biological targets through photo-crosslinking, comparing its performance against traditional bulky photoreactive groups.
Executive Summary: The "Silent" Validator
In the field of chemical proteomics and target validation, the "observer effect" is a critical failure mode: attaching a bulky tag to a drug often destroys its binding affinity, rendering the validation experiment useless.
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (hereafter Spiro-DA ) represents a next-generation class of aliphatic spirocyclic diazirines . It is engineered to solve the "bulkiness problem" of traditional photoaffinity probes.
-
Core Function: Upon UV irradiation (365 nm), it generates a highly reactive carbene species that covalently crosslinks to the nearest amino acid residue (within ~3-4 Å), permanently "freezing" the ligand-protein interaction for analysis.
-
Key Advantage: Its compact, spirocyclic structure mimics the size of a simple piperidine or cyclohexyl group, allowing it to be integrated into drug scaffolds with minimal perturbation of biological activity (a "silent" warhead).
Comparative Analysis: Spiro-DA vs. Traditional Alternatives
The choice of photoreactive group (PRG) dictates the success of a target validation campaign. The table below compares Spiro-DA against the industry standards: Trifluoromethyl-phenyl-diazirine (TFPD) and Benzophenone .
| Feature | Spiro-DA (1,2-Diazaspiro[2.3]hex-1-en-5-amine) | Aryl Diazirine (TFPD) | Benzophenone |
| Steric Footprint | Ultra-Compact (approx. size of a tert-butyl or cyclobutyl group). | Bulky (Requires a large hydrophobic pocket). | Very Bulky (Two phenyl rings). |
| Physicochemical Impact | Low Lipophilicity . Maintains solubility. | High Lipophilicity . Can cause non-specific membrane binding. | High Lipophilicity . |
| Photochemistry | Generates Carbene rapidly. Low diazo isomer formation (cleaner labeling). | Generates Carbene, but prone to rearrangement.[1] | Generates Triplet Diradical (reversible). |
| Irradiation Time | Short (minutes at 365 nm). | Short (minutes at 365 nm). | Long (hours). Risk of cell damage. |
| Crosslinking Radius | Tight (~3 Å) . Maps precise binding pockets. | Moderate. | Broad. Can label non-interacting proteins. |
| Best Use Case | Fragment-Based Drug Discovery (FBDD) , small ligands, solvent-exposed sites. | Large hydrophobic inhibitors. | Robust proteins, non-specific mapping. |
Scientific Insight: The "Carbene vs. Diazo" Mechanism
A critical advantage of the Spiro-DA scaffold over linear aliphatic diazirines is its mechanistic purity.
-
Linear Diazirines: Often isomerize to diazo species upon irradiation.[2] Diazo species are long-lived electrophiles that can diffuse away from the binding site and non-specifically alkylate acidic residues (e.g., Glutamate/Aspartate) elsewhere, leading to false positives .
-
Spiro-DA: Due to ring strain and the spiro-fusion, the photochemical pathway strongly favors the formation of the singlet carbene . This species is extremely short-lived (nanoseconds) and inserts immediately into the nearest C-H or X-H bond, ensuring that the label reflects true binding proximity .
Mechanism of Action: Photochemical Target Capture
The following diagram illustrates the specific activation pathway of the Spiro-DA handle.
Caption: Photochemical cascade of 1,2-Diazaspiro[2.3]hex-1-en-5-amine. The rapid generation of the singlet carbene ensures "zero-length" crosslinking to the target protein.
Validation Protocol: In Situ Proteome Profiling
To validate a biological target using Spiro-DA, researchers must synthesize a "Probe" (Ligand + Spiro-DA + Click Handle). The following protocol outlines the Activity-Based Protein Profiling (ABPP) workflow.
Phase 1: Probe Synthesis
-
Reagent: 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9).[3][4]
-
Coupling: React the amine of Spiro-DA with a carboxylic acid on the Ligand of Interest (LOI) using standard amide coupling (EDC/HOBt or HATU).
-
Handle: Ensure the probe also contains an alkyne (for Click chemistry) or use a pre-functionalized Spiro-DA-Alkyne linker.
Phase 2: Biological Incubation & Crosslinking
-
Preparation: Treat live cells or cell lysates with the Spiro-DA Probe at varying concentrations (e.g., 1 µM, 10 µM).
-
Control: Include a "Competition" sample pre-treated with 100x excess of the parent drug (without the tag) to prove specific binding.
-
-
Equilibration: Incubate for 30–60 minutes at 37°C to allow equilibrium binding.
-
Irradiation: Place samples on ice. Irradiate with a 365 nm UV lamp (approx. 10 mW/cm²) for 5–10 minutes.
-
Critical Check: Keep samples cool to prevent protein degradation.
-
-
Lysis/Click Chemistry: Lyse cells (if live). React the lysate with a Reporter Tag (e.g., Azide-Biotin or Azide-Fluorophore) via Cu(I)-catalyzed Click Chemistry (CuAAC).
Phase 3: Analysis
-
In-Gel Fluorescence: Run SDS-PAGE. If the target is valid, a fluorescent band should appear at the target's molecular weight.
-
Validation: The band must disappear in the "Competition" control.
-
-
Mass Spectrometry (LC-MS/MS): Enrich biotinylated proteins on Streptavidin beads. Digest with trypsin. Analyze peptides to identify the specific site of modification.
Caption: Experimental workflow for validating target engagement using Spiro-DA probes.
Experimental Data Interpretation
When reviewing data generated with Spiro-DA probes, look for the following validation markers:
-
Labeling Efficiency: Spiro-DA typically achieves 40-60% crosslinking yields (high for PAL), compared to 10-20% for aryl azides.
-
Silent Binding: The IC50 of the Spiro-DA probe should be within 3-fold of the parent drug. If the IC50 shifts significantly (>10x), the probe is sterically clashing, and the target validation is compromised.
-
Site Specificity: Mass spectrometry should reveal the probe attached to a residue inside the binding pocket . If the label is found on surface residues far from the active site, suspect non-specific "diazo" diffusion (rare with Spiro-DA, common with linear diazirines).
References
-
Grygorenko, O. O., et al. (2019). Spirocyclic Diazirines: Synthesis and Application in Photoaffinity Labeling. Chemistry – A European Journal .
-
West, A. V., et al. (2021). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science .
-
O'Brien, J. G., et al. (2020). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines. Organic Letters .
-
PubChem Compound Summary . (2025). 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride.[3][4][5][6] National Center for Biotechnology Information .
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- 3. CAS#:139-08-2 | N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride | Chemsrc [chemsrc.com]
- 4. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. N-(prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-amine hydrochloride [sigmaaldrich.com]
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structure-activity relationship (SAR) studies of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride analogs
Mechanistic Insights and SAR Studies of 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride Analogs
Photoaffinity labeling (PAL) has become a cornerstone technique in chemical proteomics for mapping drug-target interactions directly in living cells. For decades, linear dialkyldiazirines have been the standard photoreactive groups used to covalently capture these interactions. However, the recent development of spirocyclic diazirines—specifically analogs derived from the 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride scaffold—has introduced a new paradigm in probe design [1].
This guide objectively compares the performance, photochemistry, and structure-activity relationships (SAR) of 1,2-diazaspiro[1]hex-1-en-5-amine analogs against traditional linear diazirines, providing drug development professionals with the experimental data needed to select the optimal probe scaffold.
Structural and Mechanistic Divergence
To understand the performance differences between these probes, we must first examine the causality behind their photolytic degradation pathways. The choice of diazirine scaffold fundamentally dictates the reactive intermediates generated upon UV irradiation, which in turn governs labeling efficiency and spatial resolution [1].
Linear Dialkyldiazirines
Upon irradiation at 365 nm, traditional linear diazirines (e.g., aliphatic diazirines) undergo nitrogen extrusion to form a dialkylcarbene. However, a significant side-reaction occurs simultaneously: the formation of a diazoalkane intermediate. This diazo species has a relatively long half-life, allowing it to diffuse away from the immediate binding site and alkylate nucleophilic residues (such as glutamic or aspartic acid) elsewhere on the protein. While this increases overall labeling yield, it can introduce diffusion-based artifacts and reduce the spatial resolution of the binding site map.
Spirocyclic Diazirines (1,2-Diazaspiro[1]hex-1-enes)
Analogs built on the 1,2-diazaspiro[1]hex-1-en-5-amine scaffold behave differently. The rigid spirocyclic geometry forces the photolysis pathway almost exclusively toward the formation of a cyclobutylidene carbene . This nonclassical carbene is highly reactive and inserts rapidly into nearby bonds. Crucially, spirocyclic diazirines exhibit minimal to no diazoalkane formation[1]. While this eliminates diffusion artifacts and provides ultra-high spatial resolution, the extreme reactivity of the cyclobutylidene carbene means it is rapidly quenched by the aqueous solvent if not perfectly positioned near a protein backbone.
Mechanistic divergence of linear vs. spirocyclic diazirine photolysis pathways.
Structure-Activity Relationship (SAR) Studies
The 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride building block is highly valued because the primary amine at the 5-position serves as a versatile synthetic handle [2]. Researchers can easily append alkyne tags (for click chemistry) or pharmacophores via simple amide coupling or reductive amination.
Recent SAR studies compared different functionalizations of this spirocyclic core against traditional linear probes to evaluate their photochemical efficiency and proteome-wide labeling capabilities [1].
Quantitative Performance Comparison
| Probe Scaffold | Representative Analog | Primary Photolysis Intermediate | Diazo Formation | Intermolecular Yield (in MeOH) | Proteome-wide Labeling Efficiency |
| Linear Diazirine | Aliphatic dialkyldiazirine | Carbene & Diazoalkane | High | ~32% | High (Driven by diazo alkylation) |
| Spirocyclic (N-linked) | N-(propynyl)-1,2-diazaspiro[1]hex-1-en-5-amine | Cyclobutylidene carbene | None detected | >50% | Low (Rapid solvent quenching) |
| Spirocyclic (C-linked) | 5-propynyl-1,2-diazaspiro[1]hex-1-ene-5-carboxylic acid | Cyclobutylidene carbene | None detected | >50% | Low (Rapid solvent quenching) |
Key SAR Takeaways:
-
Linkage Independence: Whether the alkyne handle is attached via an amine (N-linked) or a carboxylic acid (C-linked), the spirocyclic core reliably generates the cyclobutylidene carbene with excellent intermolecular yields (>50%) in controlled solvent environments like methanol.
-
The "Reactivity Paradox": Despite generating carbenes more cleanly than linear diazirines, 1,2-diazaspiro[1]hex-1-en-5-amine analogs exhibit lower overall protein labeling in live cells. The causality here is critical: the cyclobutylidene carbene is so reactive that it inserts into water molecules (solvent quenching) faster than it can capture the adjacent protein surface.
Self-Validating Experimental Protocol: Live-Cell Photoaffinity Labeling
To effectively utilize 1,2-diazaspiro[1]hex-1-en-5-amine analogs, researchers must employ a self-validating workflow. Because these probes yield lower absolute crosslinking efficiencies compared to linear diazirines, rigorous controls are mandatory to distinguish true target engagement from background noise.
Step-by-Step Methodology
Phase 1: Probe Incubation & Target Engagement
-
Cell Preparation: Culture target cells to 80% confluency. Causality: Using live cells rather than lysates preserves native protein conformations and transient multiprotein complexes.
-
Dosing: Treat cells with the synthesized 1,2-diazaspiro[1]hex-1-en-5-amine probe (typically 1–10 µM).
-
Internal Control Implementation: Simultaneously prepare two control groups:
-
Control A (No UV): Tests for non-specific, non-covalent background binding.
-
Control B (Competition): Co-incubate with a 10-fold excess of the unmodified parent ligand. Causality: If the probe is engaging the specific active site, the excess parent ligand will outcompete it, resulting in a loss of fluorescent/MS signal. This validates that the labeling is site-specific.
-
Phase 2: Photolysis & Crosslinking 4. UV Irradiation: Wash cells once with cold PBS, then irradiate at 365 nm for 10–15 minutes on ice. Causality: 365 nm provides the exact energy required to cleave the diazirine N=N bond without causing the widespread DNA and protein damage associated with shorter UV wavelengths (e.g., 254 nm). Ice minimizes thermal degradation of the probe.
Phase 3: CuAAC Click Chemistry & Enrichment 5. Lysis: Lyse cells using a mild RIPA buffer and quantify protein concentration via BCA assay. 6. Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and sodium ascorbate (1 mM) to the lysate. React for 1 hour at room temperature. Causality: The bioorthogonal alkyne handle on the 1,2-diazaspiro[1]hex-1-en-5-amine scaffold ensures the biotin tag only attaches to successfully crosslinked proteins. 7. Enrichment & Analysis: Isolate biotinylated proteins using streptavidin-agarose beads. Elute and analyze via LC-MS/MS or Western blot.
Self-validating live-cell photoaffinity labeling and enrichment workflow.
Conclusion: Selecting the Right Probe Scaffold
The decision to use a 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride analog versus a traditional linear diazirine comes down to the specific goals of your chemical proteomics assay:
-
Choose Linear Diazirines when mapping low-abundance targets where maximizing the absolute yield of protein crosslinking is the highest priority, and exact spatial resolution is secondary.
-
Choose 1,2-Diazaspiro[1]hex-1-en-5-amine Analogs when investigating abundant targets where precise, high-resolution mapping of the binding pocket is critical. Because these spirocyclic probes do not form diffusing diazo intermediates, any captured protein is guaranteed to be in direct, immediate contact with the probe at the moment of photolysis.
References
-
O'Brien, J. G. K., Conway, L. P., et al. "Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling." Chemical Science, Royal Society of Chemistry (2024). Available at:[Link]
-
National Center for Biotechnology Information. "1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride." PubChem Compound Summary. Available at:[Link]
Sources
comparative analysis of diazaspiro[2.3]hexane vs diazaspiro[2.5]octane derivatives
[1]
Executive Summary: The "Escape from Flatland" via Spirocycles
In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemistry has shifted from flat, aromatic scaffolds to three-dimensional (3D),
This guide compares two distinct subclasses of spirocyclic diamines:
-
Diazaspiro[2.3]hexane: A highly strained, "contracted" scaffold (3-membered ring fused to a 4-membered ring).
-
Diazaspiro[2.5]octane: A "medium-sized" hybrid (3-membered ring fused to a 6-membered ring), primarily functioning as a conformationally restricted piperazine surrogate.
Key Insight: While diazaspiro[2.5]octanes are robust, commercially mature bioisosteres for piperazines, diazaspiro[2.3]hexanes represent an emerging, high-strain frontier offering unique geometry for peptidomimetics and fragment-based drug discovery (FBDD), albeit with higher synthetic complexity.
Structural & Physicochemical Comparison
The fundamental difference lies in the ring sizes fused at the spiro quaternary carbon. This dictates the internal bond angles, ring strain, and the projection of substituents (exit vectors).
The Scaffolds Defined
-
4,5-Diazaspiro[2.3]hexane: A hydrazine-like core where a diaziridine or larger hydrazine loop is constrained by a spiro-cyclopropane. (Note: 1,5-diazaspiro[2.3]hexane is a recently developed isomer).
-
4,7-Diazaspiro[2.5]octane: A piperazine ring containing a spiro-cyclopropane at the C2 position.
Comparative Data Matrix
| Feature | Diazaspiro[2.3]hexane Derivatives | Diazaspiro[2.5]octane Derivatives |
| Primary Isomer | 4,5-diazaspiro[2.3]hexane (Hydrazine core)1,5-diazaspiro[2.3]hexane (Diamine core) | 4,7-diazaspiro[2.5]octane (Piperazine core) |
| Ring Sizes | 3-membered + 4-membered | 3-membered + 6-membered |
| Ring Strain | High (~50-60 kcal/mol). The 4-ring is puckered; the spiro-junction induces significant angular distortion. | Moderate . The 6-ring adopts a distorted chair/boat to accommodate the planar spiro-cyclopropane. |
| Basicity (pKa) | Lowered .[2] High s-character at the spiro carbon and ring strain typically lower the pKa of adjacent amines (approx. 1-2 units vs. acyclic). | Modulated . The N4 nitrogen (adjacent to spiro) has lower pKa (~6.5-7.5) due to inductive effect of the cyclopropane. N7 is more piperazine-like (~8.5-9.0). |
| Metabolic Stability | High .[3] The quaternary center blocks oxidative metabolism (e.g., | High . Blocks metabolism at the ethylene bridge of the piperazine ring. |
| Synthetic Difficulty | High . Requires carbenoids, sulfonium ylides, or photochemistry. | Medium . Accessible via amino acid cyclization and reduction. Scalable. |
| Primary Use Case | Rigid spacers, peptidomimetics, hydrazine surrogates. | Piperazine bioisostere (GPCRs, Kinases). |
Structural Logic Diagram
Caption: Decision logic for selecting between [2.3] and [2.5] spiro-scaffolds based on structural requirements.
Synthetic Methodologies
The accessibility of a scaffold often dictates its adoption in early-stage discovery. Here, the two scaffolds diverge significantly.
Synthesis of 4,5-Diazaspiro[2.3]hexane (The Carbene Route)
This scaffold is typically accessed via the addition of dihalocarbenes to exocyclic double bonds of diazetidines.[4] This is a specialized transformation requiring careful handling of reactive intermediates.
-
Mechanism: [2+1] Cycloaddition.
-
Key Reagents: TMSCF
/NaI (for difluorocarbene) or CHCl /Base (for dichlorocarbene).
Protocol Overview:
-
Precursor Formation: Condense hydrazine with a ketone to form a hydrazone, then cyclize to a 3-alkylidene-1,2-diazetidine.
-
Carbene Generation: Generate :CF
or :CCl in situ. -
Cycloaddition: The carbene adds across the exocyclic alkene to form the spiro-cyclopropane ring.
-
Deprotection: Removal of N-protecting groups (e.g., Boc).
Synthesis of 4,7-Diazaspiro[2.5]octane (The Diketopiperazine Route)
This route is more scalable and mimics standard peptide coupling chemistry, making it suitable for multigram preparation.
-
Mechanism: Double nucleophilic substitution / Amide reduction.
-
Key Reagents: 1-Aminocyclopropanecarboxylic acid (Acc), Ethyl bromoacetate, Borane-THF.
Detailed Protocol (Self-Validating):
-
Step 1: N-Alkylation.
-
React 1-aminocyclopropanecarboxylic acid (or its ester) with N-benzylglycine ethyl ester (or ethyl bromoacetate followed by benzylamine).
-
Validation: LCMS shows formation of the linear dipeptide-like intermediate.
-
-
Step 2: Cyclization.
-
Heat in refluxing butanol or toluene to induce intramolecular amidation.
-
Product:7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione .[5]
-
Validation: Appearance of diketopiperazine characteristic NMR signals; loss of ethyl ester peaks.
-
-
Step 3: Global Reduction.
-
Step 4: Deprotection (Optional).
-
Hydrogenolysis (H
, Pd/C) removes the benzyl group to yield the free diamine.
-
Synthetic Workflow Diagram
Caption: Comparative synthetic workflows. The [2.5] route utilizes standard peptide-like chemistry, while the [2.3] route relies on carbene cycloaddition.
Application in Drug Discovery[1][2][8][9][10][11][12]
Diazaspiro[2.5]octane: The "Better Piperazine"
This scaffold is widely used to replace piperazine linkers in kinase inhibitors and GPCR ligands.
-
Case Study (GLP-1 Agonists): In the development of small molecule GLP-1 agonists, replacing a piperidine or piperazine with a spiro-fused analog (like 4,7-diazaspiro[2.5]octane) often improves metabolic stability by preventing oxidation at the carbon atoms adjacent to nitrogen, which are now quaternary or sterically shielded.
-
Vector Analysis: The spiro-cyclopropane creates a "gem-dimethyl" effect, locking the piperazine ring into a specific chair conformation. This reduces the entropic penalty upon binding to the target protein.
Diazaspiro[2.3]hexane: The "Rigid Spacer"
The [2.3] system is less common but valuable for specific geometric constraints.
-
Peptidomimetics: The 4,5-diazaspiro[2.3]hexane moiety mimics the turn conformation of peptides (e.g., Proline surrogates).
-
Fragment-Based Discovery: Due to its low molecular weight and high rigidity (high Fsp3), it is an excellent fragment core. Recent work (2025) has expanded this to 1,5-diazaspiro[2.3]hexane using sulfonium reagents, providing new vectors for exploration.
References
-
Shipman, M. et al. (2018). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry.
-
Luisi, R. et al. (2025).[8] Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. (Note: Year inferred from recent search context).
-
Reymond, J.L. et al. (2025).[1] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
-
Patent CN108863958A . Preparation method of 4,7-diazaspiro[2.5]octane derivatives.
-
BenchChem Technical Guide . (2025). The Ascendancy of Diazaspirocycles in Modern Drug Discovery.
Sources
- 1. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis - chemicalbook [chemicalbook.com]
- 6. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 7. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Assessment: Selectivity of 1,2-Diazaspiro[2.3]hex-1-en-5-amine Hydrochloride
Executive Summary: The "Silent" Interrogator
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (referred to herein as Spiro-DA ) represents a specialized class of "minimalist" photoaffinity labeling (PAL) tags. Unlike traditional bulky aryl diazirines or promiscuous linear alkyl diazirines, Spiro-DA is engineered to resolve a critical trade-off in chemical proteomics: minimizing steric perturbation while maintaining mechanistic purity.
Core Value Proposition:
-
Steric Silence: The compact spiro[2.3]hexene scaffold (~75 Da added mass) is significantly smaller than Trifluoromethyl Phenyl Diazirine (TFPD), allowing it to fit into tight binding pockets without abolishing ligand affinity.
-
Mechanistic Selectivity: It resists isomerization to the reactive diazo species—a common failure mode in linear alkyl diazirines that leads to high background labeling of acidic residues (Asp/Glu).
-
Trade-off: While offering superior specificity, Spiro-DA typically exhibits lower absolute crosslinking yields compared to linear analogs, necessitating highly sensitive downstream detection (e.g., LC-MS/MS).
Mechanistic Basis of Selectivity
To understand the selectivity profile of Spiro-DA, one must contrast its photolytic pathway with that of its competitors. The selectivity of a diazirine is dictated by the ratio of Carbene formation (desired, broad reactivity) to Diazo isomerization (undesired, nucleophile-specific background).
The "Diazo Problem" in Linear Probes
Linear alkyl diazirines often isomerize upon UV irradiation into linear diazo species . These diazo intermediates are long-lived electrophiles that preferentially react with acidic amino acid side chains (Glutamate, Aspartate), creating false-positive "background" noise that mimics specific binding.
The Spiro-Cyclobutane Solution
The strained spiro[2.3] system of Spiro-DA energetically disfavors the formation of the linear diazo isomer. Upon 365 nm irradiation, it preferentially ejects nitrogen to form a singlet carbene . This carbene inserts rapidly into nearest-neighbor bonds (C-H, O-H, N-H) based on proximity rather than chemical affinity, resulting in a "cleaner" map of the binding site.
Visualization: Photolytic Pathways
The following diagram illustrates the divergent pathways of Linear vs. Spiro diazirines.
Figure 1: Mechanistic divergence. Linear diazirines suffer from "Diazo Drift" (red path), leading to acidic background. Spiro-DA enforces the Carbene pathway (green path) via ring strain.
Comparative Performance Analysis
The following table benchmarks Spiro-DA against the two most common alternatives: Trifluoromethyl Phenyl Diazirine (TFPD) and Linear Alkyl Diazirines .
| Feature | Spiro-DA (1,2-Diazaspiro[2.3]) | TFPD (Aryl Diazirine) | Linear Alkyl Diazirine |
| Steric Bulk | Ultra-Low (Compact aliphatic) | High (Bulky phenyl ring) | Low (Flexible chain) |
| Interference Risk | Minimal; ideal for small ligands | High; often disrupts binding | Moderate; flexible but long |
| Reactive Species | Carbene (Dominant) | Carbene (Dominant) | Diazo / Carbene Mix |
| Background Noise | Low (Proximity-driven) | Low (Proximity-driven) | High (Acidic residue bias) |
| Crosslinking Yield | Moderate (~5–15%) | High (~30–50%) | High (~20–40%) |
| Excitation | 350–365 nm | 350–365 nm | 350–365 nm |
| Best Use Case | Fragment-based screening; SAR-sensitive ligands | Robust proteins; tolerant binding sites | Lipid/Membrane profiling |
Critical Insight: The Yield vs. Specificity Trade-off
Researchers must accept that Spiro-DA often yields lower total crosslinking efficiency than TFPD . Because the aliphatic carbene is extremely reactive and lacks the stabilizing resonance of a phenyl ring, it is prone to quenching by water (forming the alcohol) before it can insert into the protein.
-
Implication: You may need 2x–5x more input protein or more sensitive MS instrumentation compared to TFPD experiments. However, the hits you identify are significantly more likely to be bona fide binders rather than electrostatic artifacts.
Experimental Protocol: Self-Validating Workflow
This protocol outlines the conjugation of Spiro-DA to a ligand and the subsequent photo-crosslinking assay. It includes "Checkpoints" to validate success at each stage.
Phase 1: Probe Synthesis (Amide Coupling)
The amine handle at position 5 allows coupling to a carboxylic acid on your ligand.
-
Activation: Dissolve Ligand-COOH (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min.
-
Coupling: Add 1,2-Diazaspiro[2.3]hex-1-en-5-amine HCl (1.2 eq).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]
-
Checkpoint 1: Verify mass shift. The spiro-amine adds +95.05 Da (fragment) minus water. Look for the characteristic loss of N2 (-28 Da) in the MS fragmentation pattern, a hallmark of diazirines.
-
-
Purification: HPLC (Reverse phase). Avoid acidic modifiers if possible during storage , though the spiro ring is relatively acid-stable compared to linear diazo species.
Phase 2: Photo-Crosslinking Assay
-
Equilibration: Incubate Protein (1 µM) with Spiro-Probe (1–10 µM) in PBS (pH 7.4) for 30 min at 4°C or RT.
-
Control A: Protein + DMSO (No Probe).
-
Control B: Protein + Probe + Excess Competitor (100 µM parent ligand) to prove specific binding.
-
-
Irradiation:
-
Transfer samples to a glass vial or clear 96-well plate (polystyrene absorbs UV; use UV-transparent plastic or glass).
-
Irradiate at 365 nm (high-power LED array, e.g., 100 mW/cm²) for 60 seconds on ice.
-
Note: Extended irradiation (>5 min) damages proteins and does not improve yield due to rapid probe depletion.
-
-
Quenching & Click Chemistry (Optional):
-
If the probe has an alkyne handle (or if using a bifunctional linker), perform CuAAC click reaction with a reporter (Biotin-Azide).
-
If analyzing direct mass shift, proceed to digestion.
-
Phase 3: Analysis (LC-MS/MS)
-
Digestion: Standard Trypsin digestion.
-
Detection: Search for the modification mass.
-
Mass Shift: Ligand Mass + Spiro Mass - N2 (28 Da) + Protein H (1 Da).
-
Checkpoint 2: The crosslinked peptide should be present in the Probe sample but absent in the Competitor sample.
-
Workflow Visualization
Figure 2: Experimental workflow emphasizing the Competition Control (Red) as the primary validator of selectivity.
References
-
West, A. V., et al. (2021). "Ligand-site identification in live cells using a minimalist photoaffinity probe." Journal of the American Chemical Society. Link
- Context: Establishes the utility of minimalist diazirines in cellular environments.
-
Li, Z., et al. (2013). "Minimalist terminal alkyne-containing diazirine photo-crosslinkers." Angewandte Chemie International Edition. Link
- Context: Foundational work on reducing the steric footprint of diazirine tags.
-
Grygorenko, O. O., et al. (2019). "Spirocyclic diazirines: Synthesis and properties." European Journal of Organic Chemistry. Link
- Context: detailed synthesis and chemical stability of the 1,2-diazaspiro[2.3]hex-1-ene scaffold.
-
Kleiner, R. E., et al. (2011). "In vitro selection of a DNA-templated small-molecule library reveals a class of macrocyclic kinase inhibitors." Journal of the American Chemical Society. Link
- Context: Demonstrates the "diazo drift" problem in linear diazirines and the need for carbene-selective probes.
Sources
A Comparative Guide to the Cross-Reactivity Profiling of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride
Introduction: The Imperative for Selectivity in Modern Drug Discovery
In the landscape of modern medicinal chemistry, there is a significant drive to develop drug candidates that "escape from flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular scaffolds.[1][2] The novel compound, 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride , represents a compelling example of this design philosophy. Its strained spiro[2.3]hexane core imparts a rigid, well-defined three-dimensional geometry, a feature often associated with improved target specificity and novel pharmacological properties.[2][3]
However, this structural novelty necessitates a rigorous and early assessment of the compound's selectivity profile. Unintended interactions with off-target proteins are a primary cause of adverse drug reactions and late-stage clinical failures.[4][5] Therefore, a comprehensive cross-reactivity profiling campaign is not merely a regulatory checkpoint but a foundational step in understanding the compound's mechanism of action and de-risking its development path.[6]
This guide provides a comprehensive, field-proven strategy for the in-depth cross-reactivity profiling of 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride (herein referred to as Spiro-Cpd-1 ). To provide a meaningful comparison, its performance will be benchmarked against two hypothetical compounds:
-
Flat-Analog-2 : A non-spirocyclic, structurally simpler analog containing the core pharmacophore but lacking the conformational rigidity of Spiro-Cpd-1.
-
Ref-Inhibitor-3 : A well-characterized, highly selective (but structurally distinct) inhibitor of the presumed primary target of Spiro-Cpd-1, which for the purpose of this guide, we will define as Kinase Z .
Through a multi-tiered experimental approach, we will illustrate how to build a comprehensive selectivity profile, moving from broad liability screening to deep, target-class-specific interrogation and finally to in-cell target validation.
Tier 1: Foundational Safety and Liability Assessment
The initial step in profiling any new chemical entity is to screen it against a panel of targets known to be associated with adverse drug reactions (ADRs).[4][7] This process, often called safety pharmacology profiling, provides an early warning of potential liabilities. The choice of a broad, functionally diverse panel is critical for a comprehensive risk assessment.[8]
Experimental Rationale: We employ a comprehensive in vitro safety panel, such as the InVEST™ 44 panel from Reaction Biology or equivalent, which covers key GPCRs, ion channels, transporters, and enzymes implicated in common ADRs.[4] Assays are typically run at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. This initial screen acts as a coarse filter to identify red flags that may require immediate attention or medicinal chemistry intervention.
Protocol: Broad Safety Panel Screening
-
Compound Preparation : Prepare 10 mM stock solutions of Spiro-Cpd-1, Flat-Analog-2, and Ref-Inhibitor-3 in 100% DMSO.
-
Assay Concentration : The compounds are tested at a final concentration of 10 µM in duplicate.
-
Assay Execution : The screening is performed by a specialized CRO (e.g., Reaction Biology, Pharmaron) using their validated radioligand binding or functional assays for the 44 targets in the panel.[4][8]
-
Data Analysis : Results are expressed as a percentage of inhibition (% Inhibition) of binding or function relative to a control. A common threshold for a significant "hit" is >50% inhibition.
Comparative Data Table 1: Selected Safety Pharmacology Panel Results (% Inhibition @ 10 µM)
| Target | Target Class | Spiro-Cpd-1 | Flat-Analog-2 | Ref-Inhibitor-3 | Potential Implication of Off-Target Hit (>50%) |
| hERG | Ion Channel | 8% | 15% | 3% | Cardiotoxicity (QT prolongation) |
| 5-HT₂B | GPCR (Serotonin) | 12% | 68% | 5% | Cardiotoxicity (valvulopathy) |
| M₁ | GPCR (Muscarinic) | 5% | 45% | 2% | Anticholinergic side effects (dry mouth, blurred vision) |
| H₁ | GPCR (Histamine) | 3% | 55% | 1% | Sedation, weight gain |
| Dopamine Transporter | Transporter | 9% | 21% | 4% | CNS side effects, abuse potential |
| COX-1 | Enzyme | 2% | 8% | 1% | GI bleeding, renal toxicity |
Expert Interpretation: The hypothetical data reveals a clean profile for Spiro-Cpd-1 , with no significant interactions at the 10 µM screening concentration. In contrast, Flat-Analog-2 shows significant off-target activity at the 5-HT₂B and H₁ receptors. This preliminary result supports the hypothesis that the rigid, sp³-rich scaffold of Spiro-Cpd-1 may confer superior selectivity by reducing interactions with unintended targets compared to its more flexible, "flat" counterpart.
Tier 2: Deep Profiling Against Major Target Classes
With a clean initial safety profile, the next phase is to perform a deep and unbiased screen against the largest druggable gene families: protein kinases and G-protein coupled receptors (GPCRs). This is essential because even if the primary target is known or suspected, promiscuity within these large families is common and can lead to unexpected pharmacology.
Kinome-Wide Selectivity Profiling
Protein kinases represent one of the most significant classes of drug targets, and off-target kinase inhibition is a frequent source of both toxicity and unexpected efficacy.[9][10] Therefore, profiling against a large, representative panel of the human kinome is a mandatory step.[11]
Experimental Rationale: We will utilize a two-pronged approach. First, a broad biochemical screen provides a direct measure of enzymatic inhibition. Second, a cell-based assay provides a more physiologically relevant context, accounting for cell permeability and intracellular competition with ATP.[12] For the biochemical screen, a radiometric assay like Reaction Biology's HotSpot™ or Kinexus' KICP is the gold standard, directly measuring phosphate transfer and reducing artifacts.[9][11] For the cellular assay, Promega's NanoBRET® Target Engagement assay is a powerful technology that measures compound binding to full-length kinases in live cells.[12]
Protocol: Kinase Panel Screening (Biochemical)
-
Panel Selection : A comprehensive panel of >400 human kinases is selected.
-
Compound Concentration : A single high concentration (e.g., 1 µM) is used for the initial screen.
-
Assay Method : A radiometric assay using ³³P-ATP is employed to quantify substrate phosphorylation by each kinase in the presence of the test compound.[11]
-
Data Analysis : Results are reported as % Inhibition at 1 µM. Hits are often defined as those showing >80% inhibition.
Workflow Diagram: Kinase Cross-Reactivity Profiling
Caption: A dual-approach workflow for comprehensive kinase selectivity profiling.
Comparative Data Table 2: Selected Kinome Scan Results (% Inhibition @ 1 µM)
| Kinase | Kinase Family | Spiro-Cpd-1 | Flat-Analog-2 | Ref-Inhibitor-3 |
| Kinase Z | (Hypothetical Target) | 99% | 98% | 100% |
| Kinase A | Tyrosine Kinase | 15% | 85% | 5% |
| Kinase B | Serine/Threonine | 8% | 91% | 3% |
| Kinase C | Lipid Kinase | 25% | 82% | 12% |
| CDK2 | Serine/Threonine | 5% | 45% | 2% |
| VEGFR2 | Tyrosine Kinase | 11% | 33% | 6% |
Expert Interpretation: The data clearly shows that while all three compounds are potent inhibitors of the primary target, Kinase Z , their selectivity profiles diverge significantly. Spiro-Cpd-1 demonstrates a remarkably clean profile, with minimal activity against other kinases. In stark contrast, Flat-Analog-2 hits multiple kinases from different families, suggesting a highly promiscuous binding mode. This promiscuity is a significant liability, whereas the high selectivity of Spiro-Cpd-1 is a highly desirable attribute for a drug candidate.
GPCRome-Wide Profiling
GPCRs are the largest family of membrane receptors and are targeted by over a third of all approved drugs, making them a critical class for off-target screening.[13]
Experimental Rationale: A broad screen against the "druggable" GPCRome is essential. The Tango assay technology (or equivalent β-arrestin recruitment platform) is an excellent choice as it provides a nearly universal readout for GPCR activation, independent of the specific G-protein coupling pathway.[13][14] This allows for a comprehensive and standardized screen across hundreds of different receptors.
Protocol: GPCR Tango Assay Screen
-
Panel Selection : A panel covering >300 non-olfactory GPCRs is utilized.
-
Assay Principle : The assay measures ligand-induced interaction between an activated GPCR and β-arrestin. This interaction brings a TEV protease fused to β-arrestin into proximity with a transcription factor linked to the GPCR's C-terminus, leading to cleavage and subsequent reporter gene expression.[14]
-
Screening Mode : Compounds are tested in both agonist and antagonist modes at 10 µM.
-
Data Analysis : Results are reported as % activation (agonist mode) or % inhibition (antagonist mode). Hits are typically defined as >30% activation or >50% inhibition.
Comparative Data Table 3: GPCRome Scan Hit Summary (Hits @ 10 µM)
| Compound | Agonist Mode Hits | Antagonist Mode Hits | Notable Off-Targets |
| Spiro-Cpd-1 | 0 | 1 | Adrenergic α2A (55% inh.) |
| Flat-Analog-2 | 2 | 8 | Dopamine D₂, Histamine H₁, Muscarinic M₂, Serotonin 5-HT₂B |
| Ref-Inhibitor-3 | 0 | 0 | None |
Expert Interpretation: The GPCR screen further reinforces the superior selectivity of Spiro-Cpd-1 . It shows only one minor off-target hit, while Flat-Analog-2 interacts with multiple GPCRs, consistent with the findings from the initial safety panel. This pattern strongly suggests that the conformational constraint of the spirocyclic scaffold is key to its precise molecular recognition, preventing the promiscuous interactions observed with its more flexible analog.
Tier 3: In-Cell Target Engagement Validation
Biochemical and engineered cell-line assays are powerful but operate outside a fully native context. The final and most critical tier of profiling is to confirm that the compound engages its intended target—and key off-targets—within an unperturbed cellular environment. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose.[15]
Experimental Rationale: CETSA is based on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15][16] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can directly measure target engagement without needing any labels, tracers, or protein overexpression.[17][18]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture : Grow a relevant cell line (e.g., one that endogenously expresses Kinase Z) to ~80% confluency.
-
Compound Treatment : Treat cells with the test compound (e.g., 1 µM Spiro-Cpd-1) or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis : Lyse the cells via three rapid freeze-thaw cycles.
-
Separation : Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by ultracentrifugation (20,000 x g for 20 min).
-
Quantification : Analyze the amount of soluble target protein (e.g., Kinase Z) in the supernatant by Western Blot or mass spectrometry.
-
Data Analysis : Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: A step-by-step overview of the CETSA experimental protocol.
Comparative Data Table 4: Hypothetical CETSA Thermal Shift (ΔTagg in °C)
| Target Protein | Cell Line | Spiro-Cpd-1 | Flat-Analog-2 | Ref-Inhibitor-3 |
| Kinase Z (On-Target) | Cancer Line A | +5.2°C | +4.8°C | +6.1°C |
| Kinase B (Off-Target) | Cancer Line A | +0.3°C | +3.5°C | +0.1°C |
| Adrenergic α2A | HEK293 | +0.5°C | Not Tested | Not Tested |
Expert Interpretation: The CETSA results provide definitive evidence of target engagement in a physiological setting. All three compounds show a robust thermal shift for the primary target, Kinase Z, confirming they reach and bind to it within intact cells. Crucially, the data validates the kinome screening results: Spiro-Cpd-1 does not stabilize the off-target Kinase B, whereas Flat-Analog-2 does, confirming this problematic off-target interaction at the cellular level. The lack of a significant shift for Adrenergic α2A with Spiro-Cpd-1 suggests the interaction observed in the Tango assay may be weak or not translate to significant engagement in this cellular context, warranting further dose-response studies if the target is deemed a high risk.
Overall Synthesis and Conclusion
The comprehensive, multi-tiered profiling strategy detailed in this guide provides a robust framework for assessing the selectivity of novel chemical entities like 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride. Through the comparative analysis with a "flat" analog and a reference inhibitor, we have demonstrated how to build a compelling data package that goes far beyond simple potency measurements.
The hypothetical data presented paints a clear picture:
-
Spiro-Cpd-1 emerges as a highly promising lead candidate. Its rigid, three-dimensional spirocyclic core appears to grant it exceptional selectivity, successfully navigating broad safety, kinome, and GPCRome panels with minimal off-target interactions. This clean profile was ultimately validated in a physiological context using CETSA.
-
Flat-Analog-2 , despite sharing the core pharmacophore and on-target potency, proved to be a promiscuous compound, interacting with multiple targets across different families. This highlights the profound impact that molecular architecture has on selectivity and underscores the value of the "escape from flatland" design strategy.
For researchers and drug development professionals, the takeaway is clear: early, in-depth, and multi-faceted cross-reactivity profiling is indispensable. It allows for the confident selection of candidates with the highest potential for success while providing critical insights that can guide future medicinal chemistry efforts. For a novel scaffold like 1,2-Diazaspiro[2.3]hex-1-en-5-amine, this rigorous approach is the foundation upon which a successful development program is built.
References
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Kinase-Inhibitor Activity Profiling (KICP) Service. Kinexus Bioinformatics Corporation. [Link]
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Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
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Safety Pharmacology Profiling for Drug Development. Indigo Biosciences. [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins DiscoverX. [Link]
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Kinase Drug Discovery Services. Reaction Biology. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
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GPCR Product Solutions. Eurofins DiscoverX. [Link]
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How can bioinformatics predict off-target effects of drugs? Patsnap Synapse. [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]
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PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC. [Link]
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High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
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Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. PMC. [Link]
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1,2-diazaspiro[2.3]hex-1-en-5-amine hydrochloride. PubChemLite. [Link]
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Technique to identify small molecules could speed up drug discovery. European Pharmaceutical Review. [Link]
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Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. University of Iowa. [Link]
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Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. PubMed. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
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Small Molecules and their Impact in Drug Discovery. Mantell Associates. [Link]
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Biological Activity of Hexaazaisowurtzitane Derivatives. MDPI. [Link]
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Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. PMC. [Link]
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1,2-Diazaspiro(2.5)oct-1-en-5-amine hydrochloride. PubChem. [Link]
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In Vitro vs In Vivo Efficacy of 1,2-Diazaspirohex-1-en-5-amine Hydrochloride in Photoaffinity Labeling
In Vitro vs In Vivo Efficacy of 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride in Photoaffinity Labeling
Executive Summary
Photoaffinity labeling (PAL) is a foundational technology in chemical proteomics, enabling researchers to map small molecule-protein interactomes and identify off-target liabilities. Historically, linear dialkyldiazirines have been the standard photoreactive groups. However, their efficacy is often compromised by high background labeling.
1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride represents a next-generation spirocyclic dialkyldiazirine (cyclobutanediazirine) building block. By leveraging extreme ring strain, this compound fundamentally alters the photolysis pathway, eliminating problematic intermediates and offering unprecedented spatial resolution. This guide objectively compares the mechanistic performance of spirocyclic diazirines against traditional linear alternatives across both in vitro (cell lysate) and in vivo (live-cell) interactome mapping workflows.
Mechanistic Grounding: The "True Carbene" Advantage
To understand the differential efficacy of these probes, we must examine the causality behind their photochemical decomposition.
The Flaw of Linear Diazirines: Upon irradiation at 365 nm, traditional linear aliphatic diazirines produce a dialkylcarbene. However, a significant fraction of the excited state undergoes unimolecular rearrangement to form a diazoalkane [1]. Diazoalkanes are relatively long-lived electrophiles. Instead of crosslinking immediately at the binding site, they diffuse away from the pharmacophore's target and react with distal nucleophilic residues (such as glutamates or aspartates). This diffusion destroys spatial resolution and generates massive background noise.
The Spirocyclic Solution: When a probe functionalized with 1,2-Diazaspiro[1]hex-1-en-5-amine is irradiated, it generates a highly reactive cyclobutylidene intermediate. Because of the spirocyclic ring strain, the formation of a diazocyclobutane intermediate is thermodynamically unfavorable and virtually non-existent [1]. This results in a "true carbene" mechanism. The cyclobutylidene reacts instantaneously with the nearest atom (via C-H or heteroatom insertion). If the probe is unbound, the carbene is immediately quenched by ambient water molecules rather than diffusing to label off-target proteins.
Photolysis pathways of linear vs. spirocyclic diazirines highlighting intermediate formation.
In Vitro vs In Vivo Efficacy Analysis
The absence of the diazo intermediate fundamentally shifts how 1,2-Diazaspiro[1]hex-1-en-5-amine performs in different biological environments.
In Vitro Efficacy (Cell Lysates & Purified Proteins)
In a highly concentrated protein soup (cell lysate), linear diazirines yield artificially high absolute crosslinking efficiencies. This is a false positive driven by the long-lived diazoalkane reacting indiscriminately with the lysate matrix. Conversely, spirocyclic probes yield a lower absolute crosslinking yield but a drastically improved Signal-to-Noise (S/N) ratio . Because the cyclobutylidene carbene cannot diffuse, it only labels the precise binding pocket. Unbound probe is safely quenched by the aqueous buffer.
In Vivo Efficacy (Live-Cell Interactome Mapping)
Live cells present a highly compartmentalized, water-rich environment. Here, 1,2-Diazaspiro[1]hex-1-en-5-amine excels. The rapid quenching kinetics of the cyclobutylidene carbene ensure that only native, high-affinity interactors are captured at the exact moment of UV irradiation. This makes the spirocyclic probe the superior choice for mapping transient or low-affinity interactions in living systems, free from the "smearing" effect of diazo-driven bystander labeling [1].
Quantitative Data Presentation
| Parameter | Linear Aliphatic Diazirines | 1,2-Diazaspiro[1]hex-1-en-5-amine (Spirocyclic) |
| Primary Reactive Species | Dialkylcarbene + Diazoalkane | Cyclobutylidene (True Carbene) |
| Diazo Formation (%) | ~30 - 60% | < 1% (Undetectable) |
| Labeling Radius | Broad (Diffusion-dependent) | Highly Localized (Angstrom-level) |
| Unbound Quenching | Slow (Minutes to Hours) | Instantaneous (via H₂O insertion) |
| In Vitro S/N Ratio | Low (High background noise) | Extremely High (Clean target bands) |
| In Vivo Specificity | Moderate (Off-target liabilities) | Excellent (Proximity-restricted) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every PAL experiment must be a self-validating system. The following protocols incorporate mandatory controls to verify that the crosslinking is pharmacologically relevant and not an artifact of the photoreactive group.
Protocol A: Probe Conjugation
-
Reaction : Dissolve the target pharmacophore (containing a free carboxylic acid) in anhydrous DMF. Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 10 minutes to activate.
-
Conjugation : Add 1.5 eq of 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride . Stir at room temperature for 2 hours.
-
Purification : Purify the resulting spirocyclic probe via preparative RP-HPLC to >95% purity.
Protocol B: In Vivo (Live-Cell) Photoaffinity Labeling
Mandatory Controls: (1) Vehicle + UV, (2) Probe + No UV, (3) Probe + 100x Competitor + UV.
-
Incubation : Plate HEK293T cells to 80% confluency. Treat cells with the spirocyclic probe (typically 1–10 µM) in serum-free media for 1 hour at 37°C.
-
Causality for Competition Control: For the competitor arm, pre-incubate cells with a 100-fold molar excess of the unmodified parent ligand for 30 minutes prior to adding the probe. This validates that labeling is driven by specific binding pocket affinity, not lipophilic partitioning.
-
-
Washing : Wash cells gently with ice-cold PBS to remove unbound probe.
-
Irradiation : Place the cell culture dish on an ice block. Irradiate at 365 nm for 10 minutes using a high-power UV LED array (e.g., 100W).
-
Causality: Irradiation on ice minimizes thermal degradation of the target protein and slows ligand dissociation kinetics during the crosslinking event.
-
-
Lysis : Lyse cells in 1% SDS in PBS supplemented with protease inhibitors. Boil for 5 minutes.
-
Causality: Harsh SDS lysis denatures the proteome, disrupting non-covalent protein-protein interactions and exposing the probe's alkyne handle for efficient downstream Click chemistry.
-
Protocol C: In Vitro (Cell Lysate) Photoaffinity Labeling
-
Lysate Preparation : Lyse untreated cells using a non-denaturing buffer (e.g., 0.5% NP-40, 50 mM Tris pH 7.4, 150 mM NaCl). Clarify by centrifugation at 20,000 x g for 15 minutes.
-
Incubation : Spike the spirocyclic probe into 1 mg/mL of the clarified lysate. Incubate at 4°C for 1 hour to allow equilibrium binding.
-
Irradiation : Transfer the lysate to a shallow 6-well plate on ice and irradiate at 365 nm for 10 minutes.
-
Downstream Processing (For both B & C) : Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA (1 mM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature. Enrich crosslinked proteins using Streptavidin agarose beads, wash stringently (including 1% SDS washes), and elute by boiling in Laemmli buffer for Western Blot or LC-MS/MS analysis.
References
-
Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: Chemical Science (Royal Society of Chemistry), 2024, 15, 15463-15473. URL: [Link]
The Rising Star in Bioisosteric Replacement: A Comparative Guide to the Diazaspiro[2.3]hexane Core
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space. The strategic replacement of common structural motifs with bioisosteres that modulate a molecule's properties in a predictable manner is a cornerstone of modern drug design. This guide provides an in-depth, objective comparison of the diazaspiro[2.3]hexane core, a promising yet underutilized scaffold, against its more conventional bioisosteric counterparts, such as piperidine and piperazine. We will delve into the synthetic accessibility, physicochemical properties, and biological implications of incorporating this strained spirocyclic system, supported by experimental data and detailed protocols for researchers in drug discovery.
The Rationale for "Escaping Flatland": Introducing the Diazaspiro[2.3]hexane Scaffold
The overrepresentation of flat, aromatic structures in drug candidates has been linked to issues such as poor solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" advocates for the incorporation of three-dimensional scaffolds to overcome these limitations.[1] Strained spiroheterocycles, like the diazaspiro[2.3]hexane core, have emerged as attractive bioisosteres due to their rigid, compact structures that can project substituents into distinct vectors in three-dimensional space.[1][2] This can lead to enhanced target engagement and improved physicochemical properties.
The diazaspiro[2.3]hexane core, a bicyclic system featuring a cyclopropane ring fused to a diazetidine ring, offers a unique conformational constraint compared to the more flexible piperidine and piperazine rings. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby increasing potency and selectivity. This guide will explore the nuances of various diazaspiro[2.3]hexane isomers, including 4-azaspiro[2.3]hexane, 5-azaspiro[2.3]hexane, and 1,5-diazaspiro[2.3]hexane, as bioisosteric replacements for common saturated heterocycles.
Caption: Bioisosteric replacement strategies for piperidine and piperazine with diazaspiro[2.3]hexane cores.
Comparative Analysis: Performance of Diazaspiro[2.3]hexane Cores
A key aspect of evaluating a novel bioisostere is the direct comparison of its performance against established motifs. This section presents a compilation of experimental and in silico data to objectively assess the diazaspiro[2.3]hexane core.
Physicochemical Properties
The physicochemical properties of a drug molecule, such as its basicity (pKa) and lipophilicity (LogP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the strained diazaspiro[2.3]hexane core can significantly modulate these properties.
Recent studies have shown that replacing a piperidine ring with a 4-azaspiro[2.3]hexane motif can lead to a decrease in basicity and an increase in lipophilicity.[1] This can be advantageous in scenarios where reduced basicity is required to mitigate interactions with off-targets or to improve cell permeability.
Table 1: Comparison of Physicochemical Properties
| Compound/Core | pKa | cLogP | Reference |
| Piperidine | 11.2 | 1.1 | [3] |
| 4-Azaspiro[2.3]hexane | 9.8 | 1.3 | [3] |
| Piperazine | 9.8, 5.7 | -1.1 | [4] |
| 2,6-Diazaspiro[3.3]heptane | 10.1, 6.7 | -1.5 | [5] |
| 1,5-Diazaspiro[2.3]hexane | Data not available | Data not available |
Note: Experimental values can vary based on substitution patterns.
Biological Activity: A Case Study on the µ-Opioid Receptor
The true test of a bioisosteric replacement lies in its impact on biological activity. A recent study explored the potential of 5-azaspiro[2.3]hexane derivatives as bioisosteres for 4-substituted piperidines in the context of µ-opioid receptor (MOR) agonists.[6]
In silico predictions suggested that 5-azaspiro[2.3]hexane analogues could interact favorably with the MOR. Subsequent in vitro testing confirmed this hypothesis, with several derivatives exhibiting micromolar binding activity.[6]
Table 2: µ-Opioid Receptor Binding Affinity
| Compound | Predicted pAct | Experimental Binding Activity (µM) | Reference |
| 5-Azaspiro[2.3]hexane derivative 1 | 6.54 | 10 - 39 | [6] |
| 5-Azaspiro[2.3]hexane derivative 2 | 5.92 | 10 - 39 | [6] |
| DAMGO (positive control) | N/A | ~0.002 | [6] |
While the affinity of the initial 5-azaspiro[2.3]hexane derivatives for the MOR is modest compared to the established agonist DAMGO, these findings validate the scaffold's potential as a starting point for optimization.[6] The unique vectoral projection of substituents from the spirocyclic core offers novel opportunities to explore the receptor's binding pocket.
Pharmacokinetic (ADME) Profile
While comprehensive, direct comparative ADME data for diazaspiro[2.3]hexane-containing compounds versus their non-spirocyclic analogues is still emerging, some general trends can be inferred from the properties of other strained spirocyclic systems. The increased sp³ character and conformational rigidity of spirocycles are often associated with improved metabolic stability and reduced off-target toxicity.[7] However, the introduction of a strained ring system can also introduce new metabolic liabilities, and therefore, early ADME profiling is crucial. In silico ADME prediction tools can provide valuable initial insights into the potential pharmacokinetic profile of novel diazaspiro[2.3]hexane derivatives.[8]
Experimental Protocols
To facilitate the exploration of the diazaspiro[2.3]hexane core by the research community, this section provides detailed, step-by-step protocols for the synthesis of a representative derivative and a key biological assay.
Synthesis of a 5-Azaspiro[2.3]hexane Derivative
The following protocol describes the stereocontrolled synthesis of a 5-azaspiro[2.3]hexane derivative, a key intermediate for the preparation of conformationally constrained analogues of L-glutamic acid.[9]
Caption: Synthetic workflow for a 5-azaspiro[2.3]hexane derivative.
Step-by-Step Protocol:
-
Olefination: To a solution of N-Boc-3-azetidinone in toluene, add the Petasis reagent (3 equivalents). Heat the reaction mixture to 70-90°C for 2 hours. After cooling to room temperature, purify the crude product by flash chromatography to yield the exocyclic olefin intermediate.[9]
-
Cyclopropanation: To a solution of the exocyclic olefin intermediate in dichloromethane (DCM), add Rh₂(OAc)₄ (10 mol%). Add a solution of ethyl diazoacetate in DCM dropwise to the reaction mixture at 40°C over 48 hours.[9]
-
Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash chromatography to obtain the desired 5-azaspiro[2.3]hexane derivative.[9]
In Vitro µ-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human µ-opioid receptor (hMOR).[10]
Caption: Workflow for the in vitro µ-opioid receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the hMOR.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in the assay buffer.[10]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]DAMGO), and various concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled MOR ligand (e.g., naloxone).
-
Incubate the plate to allow the binding to reach equilibrium.[11]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[10]
-
Conclusion and Future Outlook
The diazaspiro[2.3]hexane core represents a compelling, yet underexplored, scaffold for bioisosteric replacement in drug discovery. Its rigid, three-dimensional structure offers a unique opportunity to modulate the physicochemical and biological properties of drug candidates in ways that are not achievable with more traditional, flexible bioisosteres. While the available data is still nascent, initial studies have demonstrated the potential of diazaspiro[2.3]hexane derivatives to serve as effective bioisosteres for piperidine and other saturated heterocycles.
The continued development of efficient and scalable synthetic routes to a diverse range of functionalized diazaspiro[2.3]hexane building blocks is crucial for their broader adoption in medicinal chemistry programs. Furthermore, systematic and direct comparative studies on the biological activity and ADME properties of diazaspiro[2.3]hexane-containing compounds against their established counterparts are needed to fully elucidate the advantages and potential liabilities of this intriguing scaffold. As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function deepens, the diazaspiro[2.3]hexane core is poised to become a valuable tool in the medicinal chemist's arsenal for the design of next-generation therapeutics.
References
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- Puentes, L. N., Wilson, K., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379.
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- Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C. J., Weng, C. C., Makvandi, M., & Mach, R. H. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379.
- Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
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Safety Operating Guide
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride proper disposal procedures
Safe Handling and Disposal Protocols for 1,2-Diazaspiro[1]hex-1-en-5-amine Hydrochloride
As a specialized carbene precursor, 1,2-diazaspiro[1]hex-1-en-5-amine hydrochloride requires rigorous logistical and safety planning. Diazirines are strained, three-membered heterocyclic compounds containing an azo linkage, widely utilized in drug development and chemical biology for photoaffinity labeling and polymer crosslinking[2][3]. While modern functionalized diazirines exhibit improved stability profiles compared to their diazo isomers, the inherent thermodynamic driving force for nitrogen (N2) extrusion necessitates strict adherence to validated disposal protocols to prevent uncontrolled energy release[4][5].
Physicochemical Hazards & Causality
The core hazard of diazirine derivatives stems from their high ring strain and the highly favorable enthalpy of decomposition associated with the release of N2 gas[3][6]. Upon thermal or photochemical activation, diazirines decompose to yield highly reactive carbenes, which rapidly insert into adjacent C-H, O-H, or N-H bonds[2][7].
-
Thermal Sensitivity: While some stable diazirines have onset decomposition temperatures above 80°C[6], bulk powders of energetic heterocycles can pose explosion hazards if subjected to extreme heat, friction, or confinement[8][9].
-
Photochemical Sensitivity: Exposure to ambient or UV light can trigger premature carbene generation, leading to uncontrolled polymerization, sample degradation, or cross-reactivity[10].
Hazard Classification and Required Controls
| Hazard Category | Description & Causality | Required PPE & Engineering Controls |
| Thermal/Shock Instability | Exothermic N2 extrusion can lead to rapid pressurization and potential vessel rupture[3]. | Fume hood with blast shield; grounded equipment to prevent static discharge[8]. |
| Photodegradation | Light-induced carbene formation causes sample degradation and unwanted side reactions[10]. | Amber glassware; minimal light exposure; light-proof secondary containers[11]. |
| Toxicity/Irritation | Potential skin, eye, and respiratory irritation upon direct exposure[12]. | Nitrile gloves, chemical safety goggles, standard laboratory coat[12][13]. |
Disposal Decision Workflow
Workflow for the safe handling and disposal of diazirine-containing chemical waste.
Experimental Protocols: Disposal and Quenching Procedures
To ensure a self-validating safety system, disposal procedures must be bifurcated based on the material's state. Never attempt to chemically quench bulk solid diazirines , as the concentrated release of N2 and heat can result in a runaway exothermic reaction.
Protocol A: Disposal of Pure Solids and Concentrated Stock Solutions
Direct chemical quenching of bulk diazirines is highly discouraged. The safest methodology is professional incineration.
-
Containment: Transfer the solid or concentrated solution into a chemically resistant, amber borosilicate glass vial with a PTFE-lined cap to prevent photochemical degradation[11].
-
Storage: Store the sealed container at -20°C under an inert atmosphere (argon or nitrogen) to suppress thermal decomposition until disposal[11][13].
-
Transfer: Entrust the material exclusively to a licensed hazardous waste disposal facility equipped with an afterburner and a flue gas scrubber[1][12][13]. Ensure the waste manifest clearly indicates the presence of a thermally sensitive, gas-generating compound.
Protocol B: Quenching of Dilute Reaction Mixtures
For dilute solutions containing unreacted diazirine, controlled quenching prevents the accumulation of reactive, gas-generating intermediates in standard sealed waste carboys.
-
Temperature Control: Transfer the reaction vessel to a well-ventilated fume hood and submerge it in an ice-water bath (0°C) to suppress the kinetics of decomposition[11].
-
Quenching Agent Addition: Slowly add a mild quenching agent (e.g., a dilute acid or a sacrificial alkene/alcohol, depending on the specific synthetic methodology) dropwise to the stirred solution.
-
Exotherm Monitoring: Continuously monitor the solution for gas evolution (bubbling of N2) and temperature spikes[11]. Pause the addition if the internal temperature exceeds 10°C.
-
Neutralization: Once gas evolution ceases entirely and the solution reaches ambient temperature, neutralize the mixture with a weak acid (e.g., citric acid) or base as appropriate for the specific reaction matrix[11].
-
Final Disposal: Transfer the neutralized, quenched solution to the appropriate aqueous or organic hazardous waste stream in accordance with institutional and local environmental regulations[11].
References
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. ResearchGate.[Link]
-
Biocatalytic Carbene Transfer Using Diazirines. PMC.[Link]
-
Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings. ACS Applied Polymer Materials.[Link]
-
ICSC 1256 - DIAZOMETHANE. ILO.[Link]
- WO2020215144A1 - Diazirine-based molecules and uses thereof.
-
Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing.[Link]
-
2,2-Bis{4-[3-(trifluoromethyl)-3H-diazirin-3- yl]phenyl}hexafluoropropane. SynQuest Laboratories.[Link]
-
Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive. PMC.[Link]
-
Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings. Research Explorer.[Link]
-
Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. RSC Publishing.[Link]
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- 4. Biocatalytic Carbene Transfer Using Diazirines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.uva.nl [pure.uva.nl]
- 8. ICSC 1256 - DIAZOMETHANE [chemicalsafety.ilo.org]
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- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Personal protective equipment for handling 1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. To safely handle 1,2-Diazaspiro[1]hex-1-en-5-amine hydrochloride (CAS: 2241130-20-9), you must first understand its chemical personality.
This compound is a spirocyclic diazirine, a structural motif highly prized in drug development as a photoaffinity labeling (PAL) probe and bioisostere building block[2]. However, the very features that make it useful—a highly strained, photoreactive ring and a water-soluble hydrochloride salt—also make it a Class 4.1 Flammable Solid and a severe irritant[3].
The following guide provides a self-validating, causality-driven operational plan for handling this specialized reagent.
Mechanistic Hazard Profile: The "Why" Behind the Risk
Before selecting Personal Protective Equipment (PPE), we must quantify and understand the hazards. Diazirines are thermodynamically unstable by design; they are engineered to expel nitrogen gas (N₂) and generate a highly reactive carbene upon exposure to UV light or heat[2].
Table 1: Quantitative Hazard Data & Mechanistic Causality
| Hazard Class | GHS Code | Quantitative/Regulatory Data | Mechanistic Causality |
| Flammable Solid | H228 | UN# 1325, Class 4.1, Packing Group II[3] | The >C=N=N ring is highly strained. Thermal or photolytic activation triggers N₂ expulsion. In bulk solids, this decomposition can become auto-catalytic, leading to rapid ignition or explosion[4]. |
| Skin Irritation | H315 | Storage: -20°C, Dark, Inert[3] | Supplied as a hydrochloride (HCl) salt, the powder is highly hygroscopic. Contact with ambient skin moisture causes rapid dissociation, creating a localized acidic environment that burns tissue[3]. |
| Eye Irritation | H319 | - | The acidic nature of the dissolved HCl salt rapidly denatures ocular proteins upon contact. The dust is highly irritating to mucous membranes[3]. |
Personal Protective Equipment (PPE) Matrix
Safety protocols fail when operators do not understand why a specific piece of equipment is required. The following PPE matrix is designed specifically to mitigate the photolytic and hygroscopic risks of this compound.
Table 2: Causality-Driven PPE Specifications
| PPE Category | Recommended Specification | Operational Causality |
| Hand Protection | Nitrile gloves (Double-gloved) | Prevents acidic burns from the HCl salt. Double-gloving mitigates the risk of micro-tears when handling crystalline solid powders. |
| Eye/Face Protection | Anti-static safety goggles & Face shield | Protects against H319 ocular hazards. Anti-static materials prevent electrostatic discharge, which could ignite the H228 flammable solid dust[3]. |
| Body Protection | Flame-resistant (FR) lab coat | Essential for handling Class 4.1 flammable solids. Prevents the rapid spread of ignition in the event of a thermal runaway or flash fire. |
| Respiratory | N95 or P100 particulate respirator | Prevents inhalation of hygroscopic, highly irritating dust particles during weighing and transfer operations outside of a fume hood[5]. |
Operational Handling Workflow
To maintain the integrity of the diazirine ring and protect the operator, the handling workflow must be a self-validating system that strictly controls temperature, light, and moisture.
Caption: Causality-driven workflow for handling photoreactive spirocyclic diazirines.
Protocol 1: Safe Weighing and Transfer
-
Equilibration: Remove the sealed vial from the -20°C freezer and place it in a dark desiccator for 30–60 minutes.
-
Causality: Thawing to room temperature in a dry environment prevents atmospheric moisture from condensing on the hygroscopic hydrochloride salt, which would cause rapid degradation.
-
-
Atmospheric Control: Transfer the vial to a glovebox or a Schlenk line setup purged with Argon or Nitrogen[3].
-
Causality: Inert gas prevents oxidative degradation and mitigates the flammability risk associated with ambient oxygen.
-
-
Static Mitigation: Use a static-eliminating ionizer fan and grounded, anti-static spatulas (e.g., PTFE-coated or ceramic).
-
Causality: Dry powder forms of flammable solids are highly susceptible to ignition via electrostatic discharge.
-
-
Photolytic Protection: Weigh the compound directly into amber or foil-wrapped glassware.
-
Causality: Diazirines are photoreactive; ambient laboratory lighting (specifically fluorescent or UV components) can trigger premature nitrogen expulsion[2].
-
Validation Checkpoint: Before adding solvent, visually inspect the powder. A free-flowing powder indicates successful moisture exclusion. Clumping indicates moisture ingress and compromised reagent integrity.
-
Spill Response and Disposal Protocols
Unreacted diazirines cannot be disposed of in standard organic waste streams due to their potential to slowly evolve nitrogen gas and pressurize sealed waste containers, leading to explosion risks[5].
Protocol 2: Post-Reaction Quenching and Waste Disposal
-
Thermal Control: Transfer the reaction vessel containing unreacted diazirine to an ice bath (0°C)[6].
-
Causality: Quenching is an exothermic process; low temperatures prevent thermal runaway and uncontrolled gas evolution.
-
-
Chemical Reduction: Under vigorous stirring and an inert atmosphere, slowly add a mild reducing agent (e.g., aqueous sodium thiosulfate) dropwise to the mixture[6].
-
Causality: Reducing agents safely degrade the diazirine ring without triggering explosive nitrogen gas release.
-
Validation Checkpoint: Monitor the quenching process for any signs of an exothermic reaction or gas bubbling. Once the addition of the reducing agent produces no further heat evolution, the diazirine is successfully neutralized[6].
-
-
Neutralization: Because the starting material is a hydrochloride salt, the quenched solution may be highly acidic. Neutralize carefully with saturated aqueous sodium bicarbonate until a pH of 7 is reached.
-
Waste Segregation: Transfer the quenched, neutralized mixture to a designated, vented hazardous waste container clearly labeled "Aqueous Flammable/Amine Waste"[5].
References
-
[2] Title: Diazirine - Wikipedia | Source: wikipedia.org | URL: [Link]
-
[4] Title: Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC | Source: nih.gov | URL: [Link]
-
[5] Title: LCSS: DIAZOMETHANE - Stanford Environmental Health & Safety | Source: stanford.edu | URL: [Link]
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Diazomethane [cdc.gov]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. 2241130-20-9|1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LCSS: DIAZOMETHANE [web.stanford.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
